Pipemidic Acid

Catalog No.
S539726
CAS No.
51940-44-4
M.F
C14H17N5O3
M. Wt
303.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pipemidic Acid

CAS Number

51940-44-4

Product Name

Pipemidic Acid

IUPAC Name

8-ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid

Molecular Formula

C14H17N5O3

Molecular Weight

303.32 g/mol

InChI

InChI=1S/C14H17N5O3/c1-2-18-8-10(13(21)22)11(20)9-7-16-14(17-12(9)18)19-5-3-15-4-6-19/h7-8,15H,2-6H2,1H3,(H,21,22)

InChI Key

JOHZPMXAZQZXHR-UHFFFAOYSA-N

SMILES

Array

solubility

0.322 mg/mL at 25 °C

Synonyms

Acid, Pipemidic, Acid, Piperamic, Deblaston, Galusan, Nuril, Palin, Pipemidic Acid, Piperamic Acid, Pipram, Urisan, Uropipemid

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCNCC3)C(=O)O

The exact mass of the compound Pipemidic acid is 303.1331 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m0.322 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758160. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Pipemidic acid synthesis protocol and reaction mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Chemical Background

The synthesis of Pipemidic Acid (chemically known as 8-ethyl-5-oxo-2-piperazin-1-yl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid) focuses on constructing its pyridopyrimidine core and introducing the piperazine ring [1].

Key Synthetic Routes:

  • Building the Core with a Piperazine Precursor: One method involves treating a 2-piperazino-4-ethylaminopyrimidine-5-carboxylate derivative with 3-butenal, followed by oxidation with potassium permanganate to form the final structure [1].
  • Introducing Piperazine to a Pre-formed Core: An alternative route involves constructing the pyridopyrimidine ring first, then introducing the piperazine ring at the C2 position in a subsequent step [1].

The reaction workflow for the first route can be summarized as follows:

G A 2-piperazino-4-ethylaminopyrimidine-5-carboxylate C Reaction (Cyclization) A->C Substrate B 3-butenal B->C Reagent D Potassium Permanganate (Oxidation) C->D Intermediate E This compound (Final Product) D->E Final Step

Mechanism of Antibacterial Action

This compound is a bactericidal agent belonging to the quinolone class. Its primary mechanism involves inhibiting bacterial enzymes critical for DNA replication [2] [3] [4].

  • Primary Target: DNA Gyrase: Binds to the A subunit of DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA. This binding inhibits the enzyme's ATPase activity, preventing DNA supercoiling and causing replication fork arrest [3].
  • Secondary Target: Topoisomerase IV: Inhibits topoisomerase IV, impairing separation of interlinked daughter DNA molecules during bacterial cell division [3]. The combined inhibition of both enzymes leads to irreversible DNA damage and bacterial cell death.

The mechanism of action is visualized below:

G PA This compound Gyrase DNA Gyrase (A Subunit) PA->Gyrase Inhibits TopoIV Topoisomerase IV PA->TopoIV Inhibits DNA DNA Replication & Chromosome Separation Gyrase->DNA Disrupts TopoIV->DNA Disrupts Death Bacterial Cell Death DNA->Death

Synthesis of Metal Complexes

This compound (Pip-H) can act as a ligand to form complexes with various metal ions, often enhancing or modifying its biological properties. The synthesis generally involves a reaction in methanolic solution [5] [6] [7].

General Protocol for Metal Complex Synthesis:

  • Reaction Setup: Dissolve this compound trihydrate in a minimal amount of DMF (~5 mL), add methanol (20 mL) [6]. Alternatively, use methanol as the sole solvent [7].
  • Metal Addition: Add a warm methanolic solution (10 mL) of the metal salt (e.g., MgCl₂·6H₂O, FeCl₃·6H₂O) with constant stirring [6].
  • Reflux and pH Adjustment: Reflux the reaction mixture for 1-3 hours at ~70-80°C [5] [7]. Adjust pH to ~7-8 using ammonia solution [7].
  • Isolation and Purification: Cool the solution to room temperature, filter the precipitated complex, wash with methanol, and dry under vacuum [5] [6].

Coordination Modes of this compound: this compound exhibits multiple coordination modes with metal ions, primarily through oxygen atoms of carbonyl and carboxylic group (bidentate) or nitrogen atom of piperazinyl ring (unidentate) [5] [7].

Coordination Mode Binding Sites Example Complexes
Bidentate [6] [7] Carbonyl O + Carboxylate O Complexes with Mg(II), Ca(II), Zn(II), Fe(III)
Unidentate [5] Piperazinyl N Complexes with Ru(III), Ir(III)

Experimental Characterization Methods

Comprehensive characterization is essential to confirm the structure and properties of synthesized this compound complexes. The table below summarizes key techniques and their specific applications in analysis.

Technique Application & Key Information
Microanalytical (CHN) [5] [7] Determines elemental composition (C, H, N content).
FT-IR Spectroscopy [5] [6] [7] Identifies functional groups and coordination sites (e.g., shifts in C=O, COO⁻ stretches).
NMR Spectroscopy ( [6]) Confirms molecular structure in solution (e.g., proton signals from ethyl, piperazinyl groups).
Thermogravimetric Analysis (TG/DTG) [5] [7] Determines thermal stability, decomposition steps, and hydrate water molecules.
Molar Conductance [5] [7] Assesses electrolytic nature (non-electrolyte: 18-28 Ω⁻¹cm²mol⁻¹ in DMSO).
X-ray Powder Diffraction (XRD) [5] [7] Determines crystalline structure and phase purity.
Electron Microscopy (SEM/TEM) [5] [7] Reveals particle morphology, size, and distribution (nanoscale dimensions).

Important Research and Safety Note

While this compound remains a valuable research compound, you should be aware that its marketing authorization for human medicinal use has been suspended throughout the European Union due to adverse side effects [7] [4]. All described protocols are intended for research and development contexts in laboratory settings.

References

Pipemidic acid mechanism of action DNA gyrase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: DNA Gyrase Inhibition

Pipemidic acid functions as a bacterial topoisomerase inhibitor [1]. Its primary mechanism involves inhibiting the bacterial enzymes DNA gyrase (also known as topoisomerase II) and topoisomerase IV [1].

  • Enzyme Function: DNA gyrase introduces negative supercoils into DNA, crucial for DNA packing and replication. Topoisomerase IV separates interlinked daughter chromosomes after DNA replication [2].
  • Inhibition Consequence: By inhibiting these enzymes, this compound causes damage to the bacterial DNA, leading to bacterial cell death [1]. It is, therefore, considered a bactericidal compound [1].

The table below summarizes the core mechanism:

Aspect Description
Drug Class Quinolone antibiotic (pyridopyrimidine subclass) [3] [1]
Molecular Target DNA gyrase (Topoisomerase II) and Topoisomerase IV [1]
Primary Effect Inhibition of bacterial DNA synthesis [1]
Cellular Outcome Bactericidal [1]

The following diagram illustrates the conceptual workflow of how this compound inhibition leads to bacterial cell death.

pipeline PipemidicAcid This compound Administration EnzymeBinding Binds to DNA Gyrase/ Topoisomerase IV Complex PipemidicAcid->EnzymeBinding DNASynthesisHalt Inhibition of DNA Replication & Repair EnzymeBinding->DNASynthesisHalt BacterialDeath Bactericidal Effect DNASynthesisHalt->BacterialDeath

Quantitative Antimicrobial Activity

The antibacterial activity of this compound is particularly strong against Gram-negative bacteria. The table below summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and its modern derivatives against common pathogens.

Bacterial Strain This compound MIC (µg/ml) New this compound Derivatives MIC Range (µg/ml) Comparative Drugs (MIC)
Escherichia coli ATCC 25922 Data not available in sources 0.98 - 3.91 [1] Ciprofloxacin: Highly active [4]
Proteus mirabilis ATCC 12453 Data not available in sources 0.98 - 7.81 [1] Ciprofloxacin: Highly active [4]
Salmonella typhimurium ATCC 14028 Data not available in sources 0.98 - 7.81 [1] Ciprofloxacin: Highly active [4]
General Enterobacteriaceae Active against most [5] High sensitivity [1] Nalidixic acid: Variable activity [5]
Pseudomonas aeruginosa Weak activity [4] Data not available in sources Norfloxacin: Improved activity [4]
Gram-positive bacteria Some activity [3] Data not available in sources Ciprofloxacin: Improved activity [4]

Experimental Protocols for Mechanism Study

To experimentally study the mechanism of quinolone antibiotics like this compound, researchers use several key methodologies. The diagram below outlines a general workflow for such an investigation.

pipeline MIC MIC Determination MutantSelection Selection & Analysis of Resistant Mutants MIC->MutantSelection EnzymeAssay In Vitro Enzyme Assays MutantSelection->EnzymeAssay CleavageAssay DNA Cleavage Assay EnzymeAssay->CleavageAssay

Here are the detailed protocols for the key experiments shown in the workflow:

  • Minimum Inhibitory Concentration (MIC) Determination

    • Purpose: To determine the lowest concentration of an antibiotic that prevents visible bacterial growth.
    • Method: Use a standardized agar or broth dilution method. Serially dilute the antibiotic (e.g., this compound) in growth medium, inoculate with a standardized bacterial inoculum (~10^4 CFU), and incubate. The MIC is the lowest concentration with no visible growth [2] [1].
    • Application: Used to compare the baseline activity of this compound against other quinolones like ciprofloxacin and norfloxacin [5].
  • Selection and Analysis of First-Step Mutants

    • Purpose: To identify the primary drug target in bacteria.
    • Method: Plate a high density of bacteria (~2 × 10^8 CFU) on agar containing a concentration of this compound (or a derivative) at the MIC or slightly higher. After incubation, isolated colonies are purified. The QRDRs of the gyrA, gyrB, parC, and parE genes from these mutants are PCR-amplified and sequenced to identify resistance-conferring mutations [2].
    • Interpretation: If first-step mutants have mutations in parC (topoisomerase IV), it suggests topoisomerase IV is the primary target. If mutations are in gyrA (DNA gyrase), gyrase is the primary target [2].
  • In Vitro Topoisomerase Assays

    • Purpose: To directly measure the drug's effect on enzyme activity.
    • Enzyme Preparation: Purify recombinant S. pneumoniae GyrA, GyrB, ParC, and ParE proteins to over 95% homogeneity [2].
    • Supercoiling Assay (for Gyrase): Incubate relaxed plasmid DNA with gyrase (GyrA + GyrB), ATP, and the drug. Analyze via agarose gel electrophoresis. Active gyrase supercoils the DNA; inhibition by the drug prevents this conversion [2].
    • Decatenation Assay (for Topo IV): Use kinetoplast DNA (kDNA), a catenated network. Incubate kDNA with topoisomerase IV (ParC + ParE), ATP, and the drug. Active topo IV decatenates kDNA, releasing individual circles; drug inhibition prevents decatenation [2].
  • DNA Cleavage Assay

    • Purpose: To quantify the drug's ability to stabilize the covalent enzyme-DNA "cleavage complex."
    • Method: Incubate the topoisomerase enzyme (gyrase or topo IV) with supercoiled plasmid DNA and the drug. Introduce a denaturant (like SDS) to trap the cleavage intermediates. Analyze by agarose gel electrophoresis. The intensity of the linear DNA band (formed by a double-strand break) is proportional to the drug's ability to induce cleavage [2].

Historical Context and Evolution

This compound represents an important evolutionary step in quinolone antibiotic development.

  • First Generation: Nalidixic acid, discovered in 1962, had a narrow spectrum, primarily against Enterobacteriaceae [4].
  • Second Generation: this compound, introduced in the 1970s, was a significant improvement. It was synthesized with a piperazine ring, which expanded the spectrum to include weak activity against Pseudomonas aeruginosa and improved activity against some Gram-positive bacteria like Staphylococcus aureus [4].
  • Fluoroquinolones: The subsequent addition of a fluorine atom at the C-6 position (creating fluoroquinolones like norfloxacin and ciprofloxacin) led to a dramatic increase in antibacterial potency and a much broader spectrum [4].

References

Pipemidic acid pharmacokinetics absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

Comprehensive Pharmacokinetic Profile of Pipemidic Acid

The tables below summarize the key quantitative data on the absorption, distribution, and excretion of this compound.

Table 1: Absorption & Plasma Protein Binding of this compound

Parameter Species Findings Source / Context
Oral Bioavailability Humans 93.1% ± 11% (using HPLC method) Single- and multiple-dose study [1]
Peak Plasma Concentration (C~max~) Humans (500mg, multiple dose) 4.3 ± 0.5 μg/mL at 1.2 hours Single- and multiple-dose study [1]
Time to Peak (T~max~) Humans (500mg, multiple dose) 1.2 ± 0.1 hours Single- and multiple-dose study [1]
Protein Binding Humans ~30% (in serum); 13.4% ± 2.7% (at C~max~) Multiple studies [2] [1]
Protein Binding Dogs ~20% (in plasma) Foundational 1975 study [2]

Table 2: Distribution & Excretion of this compound

Parameter Species Findings Source / Context
Apparent Volume of Distribution (Vd) Humans 1.9 ± 0.2 L/kg Single- and multiple-dose study [1]
Tissue Distribution Rats & Humans Most organs and tissues; highest in kidneys, liver Foundational & surgical field studies [2] [3]
Biliary Concentration Multiple Much higher than plasma level Foundational 1975 study [2]
Urinary Concentration Humans (500mg) Peak: 420 μg/mL; Min at dosing interval: >100 μg/mL Surgical field & multiple-dose studies [1] [3]
Elimination Half-Life (t~½~) Humans 3.4 ± 0.2 hours Single- and multiple-dose study [1]
Total Clearance Humans 6.3 ± 0.5 mL/min/kg Single- and multiple-dose study [1]
Renal Clearance Humans 4.3 ± 0.7 mL/min/kg Single- and multiple-dose study [1]
Urinary Excretion (active form) Multiple 25% to 88% (dose/species dependent) Foundational 1975 study [2]
Fecal Excretion Humans The remainder of the dose not found in urine Foundational 1975 study [2]
Renal Excretion Mechanism Dogs 45-68% glomerular filtration; remainder by proximal tubular secretion (probenecid-sensitive) Renal excretion study [4]

Detailed Experimental Protocols

The following are the key methodologies used in the cited studies to generate the pharmacokinetic data.

Protocol: General Absorption, Distribution, and Excretion Study

This foundational protocol is based on the 1975 study that investigated this compound across mice, rats, dogs, monkeys, and humans [2].

  • 1. Dosing and Sampling: this compound was administered orally at a dose of approximately 50 mg/kg. Blood plasma samples were collected at predetermined time points to determine peak plasma levels and calculate the area under the curve (AUC).
  • 2. Protein Binding Assay: The binding of this compound to serum proteins was determined using equilibrium dialysis or ultracentrifugation. The percentage of protein-bound drug was calculated by comparing the concentration in the protein-free filtrate to the total concentration in plasma.
  • 3. Tissue Distribution Analysis: Animals were sacrificed at specific times post-administration. Various organs and tissues (e.g., kidneys, liver, heart, muscle) were homogenized. The concentration of this compound in these homogenates was measured and compared to concurrent plasma levels.
  • 4. Excretion Measurement: Urine and feces were collected over a set period (e.g., 6-24 hours). The cumulative amount of bacteriologically active this compound excreted in urine and feces was quantified and expressed as a percentage of the administered dose.
Protocol: Renal Excretion Mechanism Study

This specific protocol details the method used to elucidate the renal handling of this compound in dogs [4].

  • 1. Renal Clearance Method: Anesthetized dogs were administered this compound. The renal clearance of this compound was calculated using the standard formula: ( CL_r = (U \times V) / P ), where ( CL_r ) is renal clearance, ( U ) is urine concentration, ( V ) is urine flow rate, and ( P ) is plasma concentration. This value was compared to the glomerular filtration rate (inulin clearance) to determine the mechanism.
  • 2. Stop-Flow Method: The ureter was temporarily clamped to stop urine flow, allowing the drug to undergo diffusion and secretion processes in the stationary tubular fluid. After releasing the clamp, small serial urine samples were analyzed. The pattern of this compound concentration in these samples helped identify the specific site of tubular excretion along the nephron.
  • 3. Probenecid Inhibition: To confirm active tubular secretion, the study was repeated after pre-treating the dogs with probenecid, a known inhibitor of organic anion transport. A significant reduction in the renal clearance of this compound post-probenecid confirmed the involvement of this transport system.
Protocol: Human Single- and Multiple-Dose Pharmacokinetics

This 1984 study used a more modern analytical technique to investigate this compound in human volunteers [1].

  • 1. High-Pressure Liquid Chromatography (HPLC): A sensitive and specific HPLC method was developed and validated for the quantitation of this compound in human biological fluids (serum, urine, saliva). This allowed for precise measurement of pharmacokinetic parameters.
  • 2. Study Design: Two groups of healthy volunteers received this compound in a single dose or multiple twice-daily doses. The study included both oral and intravenous administration to calculate absolute bioavailability.
  • 3. Pharmacokinetic Modeling: Serum concentration-time data after intravenous administration were fitted to a two-compartment open model. Oral data were fitted to a one-compartment model with first-order absorption. Standard non-compartmental analysis was also used to determine key parameters like AUC, C~max~, T~max~, Vd, clearance, and half-life.

Pharmacokinetic Pathway and Experimental Workflow

The following diagrams illustrate the overall pharmacokinetic journey of this compound and a generalized workflow for its study.

PK_Pathway OralDose Oral Dose GI_Tract GI Tract Absorption (Bioavailability ~93%) OralDose->GI_Tract Plasma Systemic Circulation (Peak: 1-2 hrs; Protein Binding: 20-30%) GI_Tract->Plasma Oral Route Feces Fecal Excretion (Remainder of the dose) GI_Tract->Feces Unabsorbed Fraction Distribution Tissue Distribution (Kidneys > Liver > Serum > Heart, Muscle) Plasma->Distribution High Vd (1.9 L/kg) Metabolism Metabolism (Mainly unchanged; Some metabolites found) Plasma->Metabolism Minor Pathway Urine Renal Excretion (45-68% Glomerular Filtration + Tubular Secretion) Plasma->Urine Active Tubular Secretion (Probenecid-sensitive) Distribution->Plasma Redistribution Metabolism->Urine Metabolites Excreted

Diagram 1: The ADME pathway of this compound, from oral administration to elimination.

Experimental_Flow Start Study Design (Animal Model / Human Volunteers) Admin Drug Administration (Oral / IV, Single / Multiple Dose) Start->Admin Sample Biological Sampling (Blood, Urine, Tissues, Feces) Admin->Sample Analyze Sample Analysis (Bioassay, HPLC, Radioassay) Sample->Analyze Model Data Modeling & Analysis (PK Parameters, Statistical Tests) Analyze->Model Result PK Profile & Conclusions (AUC, Cmax, T½, Vd, Clearance) Model->Result

Diagram 2: A generalized workflow for conducting pharmacokinetic studies on this compound.

Research Implications and Modern Context

  • Efficacy in Urinary Tract Infections: The high concentrations of this compound achieved in urine (far exceeding the MIC for common uropathogens) and its renal-focused excretion profile strongly support its primary clinical application for treating urinary tract infections [1] [3].
  • Drug Interaction Potential: The renal excretion mechanism involving probenecid-sensitive tubular secretion [4] suggests a potential for drug interactions with other agents that use the same pathway. Furthermore, a 1995 study in rat microsomes indicated that high concentrations of this compound can inhibit the metabolism of other drugs, like theophylline [5]. A 2024 systematic review confirms that such interactions with food, antacids, and mineral supplements are a critical consideration for the entire quinolone class [6].
  • Safety Profile: The foundational animal studies reported a very high mean lethal dose (LD~50~ >16,000 mg/kg in mice) and no abnormalities in short-term repeated-dose studies, indicating a wide safety margin for this compound at therapeutic doses [2].

References

Spectral Data of Pipemidic Acid (HPPA) and Its Metal Complexes

Author: Smolecule Technical Support Team. Date: February 2026

Pipemidic acid (HPPA) can act as a ligand and coordinate with metal ions in different modes, which is reflected in its spectral data [1] [2].

Infrared (IR) Spectral Data

The table below summarizes key IR frequencies for this compound and its metal complexes, which help identify coordination sites [1] [2].

Compound ν(C=O) Carbonyl ν(C=O) Ketone ν(N-H) ν(O-H) Stretch Coordination Mode
This compound (HPPA) 1620 cm⁻¹ (broad) 1734 cm⁻¹ (medium) 2990 cm⁻¹ (medium) 3400 cm⁻¹ (medium) N/A [1]
[Mg(Pipemidate)₃] 1620 cm⁻¹ (broad) 1734 cm⁻¹ (medium) 2990 cm⁻¹ (medium) 3400 cm⁻¹ (medium) Bidentate (via carbonyl O and carboxylate O) [1]
[Ru(HPPA)₃Cl₃]·6H₂O 1629 cm⁻¹, 1610 cm⁻¹ 1725 cm⁻¹ Not specified 3420 cm⁻¹ (broad) Unidentate (via piperazinyl N atom) [2]
Proton NMR (¹H-NMR) Spectral Data (in D₂O)

The table below shows characteristic ¹H-NMR chemical shifts (δ in ppm) for this compound and a representative complex [1].

Proton Environment This compound / Mg Complex This compound / Ca Complex
CH₃ (ethyl group) 1.27 - 1.34 ppm 1.34 ppm
CH₂ (ethyl group) 2.47 - 2.58 ppm 2.47 ppm
2 CH₂ (piperazinyl group) 2.79 - 3.32 ppm 2.84 & 3.32 ppm
H (ring position 5) 3.84 - 3.93 ppm 3.93 ppm
H (ring position 2) 8.82 - 8.94 ppm 8.84 ppm
H (carboxylic group) 9.45 - 9.51 ppm 9.45 ppm
Elemental and Metal Analysis Data

The following table displays the elemental analysis results for several metal complexes, confirming their composition [1].

Compound Formula Color %C Found (Calc.) %H Found (Calc.) %N Found (Calc.) %Metal Found
C₂₈H₃₄N₁₀O₆Mg Light Brown 53.34 5.40 22.26 3.85
C₂₈H₃₄N₁₀O₆Ca Off White 52.05 5.26 21.73 6.21
C₂₈H₃₄N₁₀O₆Mn Light Yellow 50.79 5.22 21.21 8.31
C₂₈H₃₄N₁₀O₆Co Light Blue 50.50 5.20 21.06 8.88

Detailed Experimental Protocols

Here are the methodologies for key experiments in the characterization of this compound complexes.

Synthesis of Metal Complexes

Example: Synthesis of [Mg(Pipemidate)₃] Complex [1]

  • Procedure: this compound trihydrate was first dissolved in a small volume of dimethylformamide (DMF, ~5 mL). Methanol (20 mL) was added, followed by a warm methanolic solution (10 mL) of the metal salt (e.g., MgCl₂·6H₂O) with constant stirring. The reaction mixture was then refluxed for 3 hours and allowed to stand at room temperature for crystallization. The crystals that formed after 48 hours were filtered, washed with methanol, and dried.

Example: Synthesis of Ru³⁺, Pt⁴⁺, and Ir³⁺ Complexes [2]

  • Procedure: A hot methanolic solution (20 mL) of this compound was added to an aqueous solution (20 mL) of the metal chloride (e.g., RuCl₃). The mixture was refluxed for 1–2 hours at 70–80 °C. The solution was filtered, and the filtrate was left to slowly evaporate at room temperature. The resulting microcrystalline product was collected by filtration, washed with methanol, and dried under vacuum.
Fourier Transform Infrared (FT-IR) Spectroscopy
  • Technique: The spectra for solid samples were recorded using an FT-IR spectrometer (e.g., Perkin Elmer Spectrum GX) [3].
  • Sample Preparation: The KBr pellet method was used. A small amount of the solid sample was mixed with dry potassium bromide (KBr) powder and compressed into a transparent pellet for analysis [3] [2].
  • Spectral Range: Measurements were typically taken in the range of 4000–400 cm⁻¹ [2].
Determination of Complex Stoichiometry by Job's Plot

This method is used to determine the stoichiometric ratio (e.g., 1:1) between this compound and a host molecule like cyclodextrin in solution [3].

  • Procedure: A series of solutions with varying molar ratios of HPPA and the host (e.g., TRIMEB) are prepared, while the total molar concentration of both components is kept constant.
  • Measurement: The absorbance of each solution is measured by UV-Vis spectroscopy.
  • Plotting: The difference in absorbance (ΔA) multiplied by the molar ratio of HPPA (R) is plotted against R. The molar ratio at the maximum of the plot indicates the stoichiometry of the complex [3].

Workflow for Comprehensive Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound complexes, integrating the techniques discussed.

G Start Start: Synthesis Planning S1 Synthesis of Complex (Reflux in methanol/DMF) Start->S1 S2 Purification & Crystallization (Filtration, washing, drying) S1->S2 S3 Preliminary Characterization (Melting Point, Conductance) S2->S3 S4 Elemental & Metal Analysis (CHN Analysis, AAS) S3->S4 S5 Spectroscopic Characterization S4->S5 IR IR Spectroscopy S5->IR NMR NMR Spectroscopy IR->NMR UV UV-Vis Spectroscopy (Job's Plot for Stoichiometry) NMR->UV TGA Thermal Analysis (TGA/DTG) UV->TGA XRD X-ray Diffraction (XRD) TGA->XRD SEM_TEM SEM & TEM (Morphology) XRD->SEM_TEM End Conclusion: Structure & Bioactivity Assessment SEM_TEM->End

Flowchart of the synthesis and multi-technique characterization process for this compound complexes.

Key Insights for Researchers

  • Coordination Flexibility: this compound can act as a bidentate ligand (coordinating through the carbonyl and carboxylate oxygen atoms) or as a unidentate ligand (coordinating through the nitrogen atom of the piperazinyl ring) [1] [2]. The coordination mode depends on the specific metal ion and synthesis conditions.
  • Overcoming Solubility Limits: this compound has low aqueous solubility. Research shows that forming inclusion complexes with cyclodextrins or creating polymer-drug conjugates (e.g., PCL-PIP) are effective strategies to enhance its solubility, bioavailability, and antibacterial efficacy [3] [4] [5].

References

what is Pipemidic acid class of antibiotic

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Classification and Properties

The following table outlines the core chemical and pharmacological classification of Pipemidic acid:

Property Classification/Description
Antibiotic Class Quinolone (First-generation); Pyridopyrimidine [1] [2]
Chemical Formula C₁₄H₁₇N₅O₃ [3] [1]
Molecular Weight 303.32 g/mol [3] [1]
IUPAC Name 8-ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid [3]
ATC Code J01MB04 [3]
Mechanism of Action Inhibition of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV [4]

This compound's structure includes a piperazine ring, which is a characteristic feature that contributes to its antimicrobial properties [3] [4].

Mechanism of Action Diagram

The bactericidal action of this compound occurs through a targeted inhibition of essential bacterial enzymes. The following diagram illustrates this mechanism and its consequences.

pipeline PA This compound Gyrase DNA Gyrase/Topo IV PA->Gyrase Inhibits Supercoiling DNA Supercoiling Gyrase->Supercoiling Disrupts Replication DNA Replication Supercoiling->Replication Blocks DSB Double-Strand Breaks Replication->DSB Death Bacterial Cell Death DSB->Death

Antimicrobial Spectrum and Experimental Data

This compound demonstrates a primarily Gram-negative spectrum of activity. The table below summarizes key quantitative findings from experimental studies.

Organism / Aspect Experimental Finding / MIC (µg/mL) Context & Citation
Gram-negative Bacteria Generally active [4] Primary spectrum of activity, including common uropathogens.
Proteus mirabilis MIC: 0.98 - 7.81 µg/ml (for derivatives) [5] New this compound derivatives showed high potency.
Escherichia coli MIC: 0.98 - 3.91 µg/ml (for derivatives) [5] Derivatives exhibited activity superior to parent compound.
Salmonella Typhimurium MIC: 0.98 - 7.81 µg/ml (for derivatives) [5] High activity demonstrated by synthesized derivatives.
Pseudomonas aeruginosa Significant activity in vivo (mice) [6] Notable for a first-generation quinolone.
Gram-positive Bacteria Limited / Weak activity [4] [2] Not the primary target of therapy.
Anaerobic Bacteria Not active [4] Lacks coverage against anaerobes.

Pharmacokinetics and Clinical Profile

This compound is well-absorbed after oral administration and achieves high concentrations in the kidneys and urinary tract, making it particularly effective for treating urinary tract infections (UTIs) [4]. It is primarily excreted unchanged in the urine [4].

While once used for gastrointestinal, biliary, and urinary infections [1], its clinical use has declined in many regions. The marketing authorization for this compound has been suspended throughout the European Union [1], largely due to the availability of newer quinolones with broader antibacterial spectra and improved safety profiles [4].

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) data for this compound and its derivatives is typically obtained using standardized broth microdilution methods [5]. Here is a detailed protocol based on current laboratory practice:

  • Preparation of Compound Stock Solution: Dissolve the this compound or its derivative in an appropriate solvent (e.g., dimethyl sulfoxide) to create a stock solution at a high concentration (e.g., 1024 µg/mL). Sterilize the solution by filtration.
  • Broth Dilution: Perform a series of two-fold dilutions of the stock solution in a sterile broth medium (e.g., Mueller-Hinton Broth) across the wells of a 96-well microtiter plate. The dilution series will create a range of concentrations (e.g., from 512 µg/mL down to 0.5 µg/mL).
  • Inoculum Preparation: Adjust the turbidity of a fresh, log-phase bacterial culture in broth to match a 0.5 McFarland standard, which equates to approximately 1-2 x 10^8 Colony Forming Units (CFU)/mL. Further dilute this suspension in broth to achieve a final inoculum of about 5 x 10^5 CFU/mL in each well.
  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only). Seal the plate and incubate it under appropriate atmospheric conditions (e.g., 35°C in ambient air) for 16-20 hours.
  • Determination of MIC: After incubation, examine the plate visually. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antibiotic that completely prevents visible growth of the bacterium. To determine the Minimum Bactericidal Concentration (MBC), subculture a sample from each well showing no growth onto a fresh antibiotic-free agar plate. The MBC is the lowest concentration that results in killing ≥99.9% of the initial inoculum.

References

Pipemidic acid bacterial susceptibility spectrum Gram-negative Gram-positive

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Bacterial Susceptibility

Pipemidic acid exerts its bactericidal effect by inhibiting bacterial DNA synthesis [1] [2]. It primarily targets two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV [2] [3]. By binding to the A subunit of DNA gyrase, it inhibits the introduction of negative supercoils into DNA, a process necessary for DNA replication and transcription. Inhibition of topoisomerase IV disrupts the separation of interlinked daughter chromosomes after bacterial DNA replication [2] [3]. This dual action halts cell division and leads to bacterial cell death.

The antibacterial spectrum of this compound is principally effective against Gram-negative organisms [1]. The table below summarizes its in vitro susceptibility profile against common bacterial pathogens based on historical and research data.

Bacterial Organism Susceptibility Level Key Context & Comparative Data
Gram-Negative Bacteria
Escherichia coli Highly Susceptible [1] [4] One of the most sensitive organisms; MIC for reference strain (E. coli ATCC 25922) can be as low as 0.98-3.91 µg/ml for modern derivatives [2].
Proteus spp. (incl. P. mirabilis) Highly Susceptible [1] [4] P. mirabilis ATCC 12453 highly sensitive to modern derivatives (MIC 0.98-7.81 µg/ml) [2].
Morganella morganii Highly Susceptible [4]
Citrobacter spp. Highly Susceptible [4]
Klebsiella spp. Variable / Less Frequent Susceptibility [4] 30-70% of strains susceptible [4].
Enterobacter spp. Variable / Less Frequent Susceptibility [4] 30-70% of strains susceptible [4].
Serratia spp. Variable / Less Frequent Susceptibility [4] 30-70% of strains susceptible [4].
Pseudomonas aeruginosa Moderately Susceptible [1] [4] 61.4% susceptibility to norfloxacin vs. 22.2% to ofloxacin in one study; this compound has weak activity [4] [5]. Over 95% resistant to nalidixic acid [4].
Other non-fermenting Gram-negative bacilli Often Resistant [4] Over 50% resistant to norfloxacin and ofloxacin [4].
Gram-Positive Bacteria
Staphylococcus aureus Weakly Active / Less Susceptible [5] [4] Staphylococci are 2-3 times less frequently susceptible to this compound than to newer quinolones like norfloxacin and ofloxacin [4].
Staphylococcus epidermidis Weakly Active / Less Susceptible [4] 2-3 times less frequently susceptible than newer quinolones [4].
Streptococcus pneumoniae Not explicitly covered in search results

This workflow illustrates the drug's mechanism and subsequent bacterial resistance development:

Experimental Susceptibility Protocols

For researchers, the key methodologies used to determine the susceptibility data in the search results are summarized below.

  • Broth Microdilution Method: This is a standard quantitative method for determining the Minimum Inhibitory Concentration (MIC) [2]. The procedure involves preparing two-fold serial dilutions of the antibacterial agent in a broth medium in a microtiter plate. Each well is inoculated with a standardized bacterial suspension (e.g., (5 \times 10^5 ) CFU/mL). The plate is incubated, and the MIC is recorded as the lowest concentration of the drug that completely inhibits visible growth of the organism [2]. This method was used to obtain precise MIC values for this compound derivatives against reference strains.
  • Disk Diffusion Method: This is a qualitative or semi-quantitative method used for antimicrobial susceptibility testing [6] [4]. A paper disk impregnated with a specific concentration of this compound is placed on an agar plate that has been inoculated with a test bacterium. After incubation, the diameter of the zone of inhibition around the disk is measured. The size of the zone is correlated with the susceptibility of the bacterium to the drug, categorized as susceptible, intermediate, or resistant based on established interpretive criteria [4]. This method was used in clinical studies to profile susceptibility percentages of numerous bacterial isolates.

Pharmacokinetics and Clinical Role

This compound has pharmacokinetic properties that make it particularly suited for treating urinary tract infections (UTIs) [1] [3]. After oral administration, it is well absorbed and excreted largely unchanged through the kidneys, resulting in high concentrations in the urine [1]. The typical adult dosage is 400 mg twice daily [1]. While it was a important step in quinolone development, its clinical use has been largely superseded by newer fluoroquinolones (e.g., ciprofloxacin, ofloxacin) which have broader spectra, improved potency against Gram-positive bacteria, and better systemic pharmacokinetics [7] [5] [3].

Key Takeaways for Researchers

  • Primary Utility: this compound is a classic, narrow-spectrum quinolone with reliable activity against common Gram-negative uropathogens like E. coli and Proteus spp.
  • Key Limitation: Its weak activity against Gram-positive bacteria and variable activity against non-fermenters like P. aeruginosa and Klebsiella are significant constraints.
  • Research Context: Much contemporary research focuses on developing this compound derivatives or hybrids to overcome its limitations and combat antibiotic resistance [2].

References

Pipemidic acid therapeutic indications and clinical uses

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacokinetics

Pipemidic acid exerts its bactericidal effect by targeting bacterial DNA replication enzymes.

  • Primary Mechanism: It inhibits two key bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV [1] [2].
  • Enzyme Function: DNA gyrase introduces negative supercoils into DNA, essential for strand separation during replication and transcription. Topoisomerase IV separates interlinked daughter DNA molecules after replication [1].
  • Action Consequence: By binding to the A subunit of DNA gyrase and inhibiting its ATPase activity, this compound halts the DNA supercoiling process. This action, combined with the inhibition of topoisomerase IV, prevents DNA replication and transcription, leading to bacterial cell death [1].

The following diagram illustrates this primary mechanism of action:

G cluster_bacterial_cell Bacterial Cell PPA This compound Gyrase DNA Gyrase (Topoisonmerase II) PPA->Gyrase Inhibits TopoIV Topoisomerase IV PPA->TopoIV Inhibits DNA Bacterial DNA Rep DNA Replication & Cell Division DNA->Rep Gyrase->DNA Supercoils TopoIV->DNA Decatenates Death Bacterial Cell Death Rep->Death

This compound inhibits DNA gyrase and topoisomerase IV, blocking DNA replication and causing cell death.

  • Pharmacokinetics: The drug is well-absorbed orally and achieves high concentrations in the kidneys and urinary tract, making it particularly effective for UTIs. It is primarily excreted unchanged in the urine [1].

Clinical and Therapeutic Uses

This compound is approved for treating infections caused by susceptible Gram-negative bacteria.

Approved Indication Key Pathogens Targeted Notes
Urinary Tract Infections (UTIs) [3] [4] [1] Escherichia coli, Proteus mirabilis, Klebsiella species [1] [5] Primary and most common application.
Gastrointestinal & Biliary Tract Infections [6] Gram-negative enteric bacteria. --
Prostatitis [7] -- --
Pyelonephritis [7] -- --
Enteritis [7] -- --
Otitis Media & Sinusitis [7] -- --

> Regulatory Note: The marketing authorization for this compound has been suspended throughout the European Union [6]. Its current use is more common in regions like Asia [8].

Other Applications and Research Frontiers

Beyond its traditional antibacterial uses, this compound is being investigated in novel contexts.

Research Area Key Finding/Use Significance / Context
Antibiotic Resistance Stewardship [3] Used as a targeted alternative to broad-spectrum antibiotics. Helps preserve efficacy of other antibiotics; integrated into hospital stewardship programs.
Veterinary Medicine [3] Treatment of urinary infections in small animals. Valued for its safety profile and efficacy.
Microbiological Research [3] Used to study bacterial DNA synthesis and resistance mechanisms. Aids in development of new antimicrobials.
Novel Drug Formulations [9] Complexation with cyclodextrins (e.g., TRIMEB) to improve low solubility. Experimental: Increases antibacterial potency and shows preliminary in vitro anticancer activity.
Metal Complexation Chemistry [5] Forms complexes with various metal ions (e.g., Mg²⁺, Cu²⁺, Zn²⁺). Experimental: Studying these interactions is important for understanding potential drug-metal interactions in the body.

Detailed Experimental Protocol

The following methodology details the preparation and characterization of a this compound inclusion complex with Heptakis (2,3,6-tri-O-methyl)-β-cyclodextrin (TRIMEB), a formulation demonstrated to enhance drug solubility and bioactivity [9].

  • Objective: To prepare a solid-state inclusion complex of this compound (HPPA) with TRIMEB to enhance its physicochemical and biological properties.
  • Materials:
    • This compound (HPPA)
    • Heptakis (2,3,6-tri-O-methyl)-β-cyclodextrin (TRIMEB)
    • Solvents: Methanol, Deionized Water, Dimethylformamide (DMF)
  • Equipment:
    • FT-IR Spectrometer
    • X-ray Powder Diffractometer (XRD)
    • UV-Vis Spectrometer
    • Mortar and Pestle
    • Oven

Procedure:

  • Preparation of the Kneaded Complex (KND) [9]

    • Weigh HPPA and TRIMEB in a 1:1 molar ratio.
    • Place the powders in a mortar and add a small volume of a water-methanol (50/50, v/v) solution to form a homogeneous paste.
    • Knead the paste continuously until the solvent is completely evaporated.
    • Dry the resulting solid in an oven at 40°C for 24 hours to remove any residual solvent.
    • Pulverize the dried mass into a fine powder.
  • Characterization of the Complex [9]

    • FT-IR Spectroscopy: Record the spectra of HPPA, TRIMEB, their physical mixture, and the kneaded product using the KBr pellet technique over a range of 4000 to 400 cm⁻¹. Look for shifts or changes in the characteristic bands of HPPA (e.g., C=O stretches) in the complex, indicating interaction.
    • X-ray Powder Diffraction (XRD): Analyze the crystalline states of the individual components and the kneaded complex. A loss of crystallinity (disappearance or reduction of characteristic sharp peaks of HPPA) in the complex suggests the formation of an inclusion compound.
    • Stoichiometry Determination by Job's Plot [9]:
      • Prepare 0.05 mM unbuffered aqueous solutions of HPPA and TRIMEB.
      • Prepare mixtures with varying molar ratios of HPPA to TRIMEB while keeping the total volume and combined molar concentration constant.
      • Record the UV-Vis absorbance of each mixture in the 200–400 nm range.
      • Plot ΔA × R against R, where ΔA is the difference in absorbance of the drug with and without TRIMEB, and R is the molar ratio [HPPA]/([HPPA]+[TRIMEB]). The maximum of this plot indicates the stoichiometric ratio of the complex (expected to be 1:1).

Conclusion

This compound remains a relevant antibacterial agent with a specific niche in managing UTIs and other Gram-negative infections. Its well-understood mechanism of action provides a foundation for its clinical use. The future of this "old" drug may lie in innovative research that repurposes it or enhances its efficacy through advanced formulations, potentially expanding its application into new therapeutic areas like oncology.

References

Comprehensive Application Notes and Protocols: Synthesis and Characterization of Pipemidic Acid Metal Complexes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Coordination Chemistry

Pipemidic acid (8-ethyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)-pyrido[2,3-d]pyrimidine-6-carboxylic acid), a first-generation quinolone antibacterial agent, has been extensively studied for its metal complexation behavior and enhanced biological properties when coordinated with various metal ions. Originally used for treating urinary tract infections, gastrointestinal, and biliary infections, this compound exhibits activity against both Gram-negative bacteria and some Gram-positive strains. The molecular structure of this compound contains multiple potential coordination sites, including the carboxylate oxygen at the C6 position, the pyridone carbonyl oxygen at the C5 position, and the piperazinyl nitrogen atoms, enabling diverse coordination modes with metal ions. This versatility has made it an attractive ligand for developing metal-based therapeutic agents with potentially improved efficacy and novel mechanisms of action.

The coordination chemistry of this compound is influenced by its amphoteric nature, possessing both acidic (carboxylic group) and basic (piperazinyl group) characteristics. In aqueous solutions, this compound exists in different prototropic forms depending on pH: cationic species predominate at pH values below pKa₁ (5.4), zwitterionic forms around the isoelectric point (pH 6.8), and anionic species at pH values above pKa₂ (8.2). This pH-dependent speciation significantly impacts its metal-binding behavior, allowing for the synthesis of complexes with varied stoichiometries and biological activities. Recent research has focused on synthesizing this compound complexes with essential biological metals and transition metals to explore their enhanced antibacterial, anticancer, and DNA-binding properties compared to the parent drug.

Table 1: Coordination Modes of this compound with Metal Ions

Coordination Mode Binding Sites Metal Ions Demonstrated Structural Features
Bidentate Pyridone oxygen and carboxylate oxygen Mg(II), Ca(II), Zn(II), Fe(III), VO²⁺, Mn²⁺, Co²⁺, Ni²⁺ [1] [2] [3] Slightly distorted octahedral geometry
Unidentate Piperazinyl nitrogen atom Ru³⁺, Pt⁴⁺, Ir³⁺ [4] Nitrogen-specific coordination
Bridging Multiple sites through carboxylate Potential for polynuclear complexes Extended network structures

Synthesis Methods and Optimization

Complexes with Essential Biological Metals

The synthesis of this compound complexes with essential biological metals (Mg²⁺, Ca²⁺, Zn²⁺, Fe³⁺) typically follows a straightforward solution-based method with careful control of stoichiometry and reaction conditions. In a standard protocol, this compound trihydrate (1 mmol) is initially dissolved in a minimal amount of dimethylformamide (DMF) (~5 mL), followed by the addition of methanol (20 mL) to create a homogeneous ligand solution. Simultaneously, the metal salt (1 mmol) – such as MgCl₂·6H₂O, CaCl₂·2H₂O, ZnCl₂, or FeCl₃·6H₂O – is dissolved in warm methanol (10 mL). The metal solution is then added dropwise to the ligand solution with constant stirring, and the resulting mixture is refluxed for 3 hours to facilitate complex formation. The reaction mixture is allowed to stand at room temperature for crystallization for approximately 48 hours, after which the formed crystals are filtered, washed with cold methanol to remove unreacted starting materials, and dried under appropriate conditions to yield the pure complexes [1] [2].

For the synthesis of Fe³⁺ complexes, additional optimization is often required due to the higher charge density and coordination versatility of iron(III). The pH adjustment to neutral or slightly basic conditions (pH 7-8) using ammonium hydroxide solution has been reported to improve complex formation and yield. This pH adjustment promotes deprotonation of the carboxylic acid group, enhancing its coordination ability with metal ions. The formation of complexes follows a 1:1 metal-to-ligand ratio, resulting in compounds with general formulas [Mg(pip)(H₂O)₃(Cl)]·6H₂O, [Ca(pip)(H₂O)₃(Cl)]·2H₂O, [Zn(pip)(H₂O)₃(Cl)]·4H₂O, and [Fe(pip)(H₂O)₂(Cl)₂]·6H₂O, where "pip" represents the deprotonated this compound ligand [2].

Complexes with Transition and Noble Metals

The synthesis of this compound complexes with transition metals and noble metals follows modified procedures optimized for the specific coordination chemistry of these elements. For Ru³⁺ and Ir³⁺ complexes, a hot methanolic solution of this compound (3 mmol, 20 mL) is added to an aqueous solution of the metal chloride (RuCl₃ or IrCl₃·xH₂O, 1 mmol, 20 mL). The reaction mixture is refluxed at 70-80°C for 1-2 hours, filtered while hot, and left for slow evaporation at room temperature. Within 24 hours, microcrystalline products form, which are collected by filtration, washed with methanol, and dried under vacuum. For Pt⁴⁺ complexes, a similar procedure is employed with H₂PtCl₆·6H₂O (1 mmol) and this compound (2 mmol) in a 1:2 molar ratio, with the addition of an aliquot of aqueous ammonia to facilitate the formation of an ammonia-based complex [4].

The synthesis of lanthanide complexes with this compound has been achieved through an eco-friendly grinding method, which offers several advantages over solution-based approaches. This mechanochemical method involves grinding stoichiometric amounts of Dy(NO₃)₃·6H₂O with this compound and ancillary ligands (1,10-phenanthroline, 2,2'-bipyridyl, etc.) in a mortar and pestle or mechanical grinder. This solvent-free approach is fast, simple, and eliminates issues related to solvent luminescence quenching, solubility problems, solvolysis, and solvent complexation that can complicate characterization and application of the resulting complexes. The method produces complexes with high purity and yield while reducing environmental impact associated with organic solvent use [5].

Table 2: Synthesis Parameters for Various this compound Metal Complexes

Metal Ion Molar Ratio (M:L) Reaction Conditions Reaction Time Complex Color
Mg²⁺, Ca²⁺, Zn²⁺ 1:1 Reflux in methanol, pH 7-8 3 hours Light brown, off-white, light yellow
Fe³⁺ 1:1 Reflux in methanol, pH 7-8 3 hours Orange
Ru³⁺, Ir³⁺ 1:3 Reflux in methanol/water, 70-80°C 1-2 hours Black, dark green
Pt⁴⁺ 1:2 Reflux with ammonia addition 1-2 hours Dark green
Dy³⁺ 1:3 Solvent-free grinding 30-60 minutes Variable

Structural Characterization and Analytical Techniques

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) spectroscopy serves as a primary technique for confirming the coordination mode of this compound to metal ions. The key spectral regions for analysis include the carbonyl stretching vibrations (1700-1600 cm⁻¹) and carboxylic group vibrations. Upon complex formation, characteristic shifts in these vibrations provide evidence of metal coordination. For bidentate coordination through the pyridone oxygen and carboxylate oxygen, the C=O (pyridone) stretching vibration typically shifts from ~1620 cm⁻¹ in the free ligand to lower frequencies (1605-1615 cm⁻¹) in the complexes, while the carboxylic C=O stretching (~1734 cm⁻¹) either disappears or shifts significantly, indicating deprotonation and coordination. Additionally, new bands appearing in the 450-350 cm⁻¹ range correspond to M-O stretching vibrations, further confirming complex formation. For complexes coordinating through the piperazinyl nitrogen, distinctive changes in the NH stretching and deformation vibrations are observed, along with the appearance of M-N stretching bands in the 400-300 cm⁻¹ region [1] [4] [2].

Electronic spectroscopy in the UV-Vis region provides complementary information about complex formation and geometry. This compound exhibits characteristic absorption bands in the 250-350 nm range, attributed to π→π* and n→π* transitions of the conjugated ring system. Upon complexation, these bands typically undergo bathochromic shifts (red shifts) and changes in intensity, indicating coordination-induced changes in the electronic environment. For transition metal complexes with d-d transition capabilities, additional bands appear in the visible region (400-800 nm), which provide information about the coordination geometry around the metal center. Magnetic susceptibility measurements offer further insights, particularly for paramagnetic metal ions like Fe³⁺, Co²⁺, and Ni²⁺, allowing researchers to determine the number of unpaired electrons and propose plausible geometric arrangements around the metal center [4] [2].

Thermal, Morphological, and Compositional Analysis

Thermogravimetric analysis (TGA) provides crucial information about the thermal stability, decomposition patterns, and hydration status of this compound metal complexes. Typical TGA curves show 2-3 distinct decomposition steps corresponding to the loss of water molecules (both coordinated and lattice water) at lower temperatures (50-150°C), followed by decomposition of the organic ligand at higher temperatures (250-500°C). The temperature ranges and mass losses associated with each step help determine the number and type of water molecules present in the complex. For instance, complexes such as [Mg(pip)(H₂O)₃(Cl)]·6H₂O show mass losses corresponding to nine water molecules (three coordinated and six lattice waters), while [Ru(Pip–H)₃(Cl)₃]·6H₂O exhibits a six-water molecule loss. From these thermal decomposition profiles, important thermodynamic parameters (activation energy E, entropy change ΔS, enthalpy change ΔH, and Gibbs free energy change ΔG) can be calculated using non-isothermal models such as Coats–Redfern and Horowitz–Metzger methods, providing insights into the stability and decomposition kinetics of the complexes [4] [2].

X-ray powder diffraction (XRD) analysis confirms the crystalline nature of the synthesized complexes and provides information about phase purity and particle size. Comparison of diffraction patterns between the free this compound and its metal complexes reveals significant changes in peak positions and intensities, indicating formation of new crystalline phases with different lattice parameters. The average crystallite size can be estimated using the Scherrer equation applied to the broadening of characteristic diffraction peaks. Electron microscopy techniques, including scanning electron microscopy (SEM) and transmission electron microscopy (TEM), offer direct visualization of complex morphology, particle size distribution, and surface characteristics. These analyses typically reveal nanostructured materials with particle sizes ranging from 20-100 nm, depending on the metal ion and synthesis conditions. The combination of XRD and electron microscopy provides comprehensive structural and morphological characterization essential for understanding structure-activity relationships in these complexes [4] [2].

Biological Applications and Activities

Enhanced Antibacterial Properties

Metal complexes of this compound have demonstrated modified antibacterial profiles compared to the free ligand, with some complexes exhibiting enhanced activity against specific bacterial strains. Studies evaluating antibacterial activity using disk diffusion methods and determining minimum inhibitory concentrations (MICs) have revealed that the nature of the metal ion significantly influences the antibacterial efficacy. For instance, the uranyl complex UO₂(PPA)₂ has shown particularly potent antibacterial activity with an MIC value of 8 μg/mL against tested microorganisms, representing significant enhancement compared to the free this compound. Other transition metal complexes, including those with VO²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Zn²⁺, MoO₂²⁺, and Cd²⁺, have displayed variable activity against both Gram-positive (Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative (Escherichia coli, Klebsiella, Pseudomonas aeruginosa) bacteria. This enhanced antibacterial activity of metal complexes may be attributed to increased cell membrane permeability, altered interaction with bacterial enzymes, or dual targeting mechanisms combining the antibacterial action of both the quinolone and the metal ion [4] [3].

The structure-activity relationships observed in this compound metal complexes highlight the importance of coordination geometry and metal ion characteristics in determining antibacterial efficacy. Complexes with octahedral geometry generally demonstrate different activity profiles compared to those with square planar or tetrahedral arrangements. Additionally, the presence of co-ligands in mixed-ligand complexes can significantly modulate biological activity. For example, complexes incorporating nitrogen-donor heterocyclic co-ligands such as 1,10-phenanthroline or 2,2'-bipyridyl often show enhanced activity due to increased lipophilicity and DNA intercalation capabilities. Interestingly, some studies have reported that while certain metal complexes exhibit enhanced antibacterial activity, others may show reduced efficacy compared to the parent this compound, emphasizing the need for careful selection of metal ions and synthesis conditions when designing these complexes for antibacterial applications [4] [3].

DNA Interaction and Anticancer Potential

The interaction between this compound metal complexes and DNA molecules represents a significant area of investigation for understanding their mechanism of action and potential anticancer applications. Studies employing diverse spectroscopic techniques, including UV-Vis absorption, fluorescence spectroscopy, and circular dichroism, have demonstrated that these complexes can bind to calf-thymus DNA, inducing a conformational transition from B-form to A-form. This DNA binding capability suggests potential mechanisms for the observed antibacterial and cytotoxic activities, as interference with DNA structure and function can disrupt essential cellular processes in both bacterial and cancer cells. The binding affinity and specific interaction mode (intercalation, groove binding, or electrostatic attraction) vary depending on the metal ion, complex geometry, and presence of ancillary ligands, offering opportunities for rational design of complexes with selective DNA-targeting capabilities [3].

Several this compound complexes have demonstrated promising cytotoxic activity against human cancer cell lines. For instance, complexes with Ru³⁺, Pt⁴⁺, and Ir³⁺ have been evaluated against human breast cancer (MCF-7) cell lines, showing enhanced activity compared to the free this compound ligand. The platinum(IV) complex, in particular, has drawn attention due to the known anticancer properties of platinum compounds, though with potentially modified toxicity profiles. The antioxidant capacity of these complexes has also been investigated through assays such as DPPH radical scavenging, with some lanthanide complexes exhibiting significant free radical quenching activity. These multiple biological activities—antibacterial, anticancer, and antioxidant—highlight the potential of this compound metal complexes as multifunctional therapeutic agents with applications beyond their original antimicrobial indication [4] [5].

Table 3: Biological Activities of Selected this compound Metal Complexes

Complex Antibacterial Activity DNA Binding Other Activities
UO₂(PPA)₂ MIC 8 μg/mL [3] B→A transition [3] -
Ru³⁺, Pt⁴⁺, Ir³⁺ complexes Enhanced against S. epidermidis, S. aureus, Klebsiella, E. coli [4] Not specified Cytotoxicity against MCF-7 breast cancer cells [4]
Dy³⁺ complexes Moderate antibacterial and antifungal activity [5] Not specified Antioxidant activity (DPPH assay) [5]
VO²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Zn²⁺ complexes Variable activity against Gram-positive and Gram-negative bacteria [3] B→A transition [3] -

Experimental Protocols

Step-by-Step Synthesis Procedure

Protocol for Synthesis of Mg(II), Ca(II), Zn(II), and Fe(III) this compound Complexes

Materials Required:

  • This compound trihydrate (≥98% purity)
  • Metal salt hydrates: MgCl₂·6H₂O, CaCl₂·2H₂O, ZnCl₂, FeCl₃·6H₂O (reagent grade)
  • Methanol (anhydrous)
  • Dimethylformamide (DMF, anhydrous)
  • Ammonium hydroxide solution (25% NH₃)
  • Round-bottom flasks (100 mL, 250 mL)
  • Condenser for reflux setup
  • Magnetic stirrer with hot plate
  • Büchner funnel and filter paper
  • Desiccator

Step-by-Step Procedure:

  • Ligand Solution Preparation: Dissolve 1 mmol (303 mg) of this compound trihydrate in 5 mL of DMF in a 100 mL round-bottom flask. Add 20 mL of methanol with continuous stirring until a clear solution is obtained.

  • Metal Solution Preparation: Dissolve 1 mmol of the metal salt (MgCl₂·6H₂O - 203 mg, CaCl₂·2H₂O - 147 mg, ZnCl₂ - 136 mg, or FeCl₃·6H₂O - 270 mg) in 10 mL of warm methanol (40-50°C) in a separate beaker.

  • Complex Formation: Transfer the metal solution to the ligand solution dropwise over 5 minutes with constant stirring. Adjust the pH to 7-8 using ammonium hydroxide solution (approximately 3-5 drops).

  • Reflux Process: Attach a condenser to the round-bottom flask and reflux the reaction mixture at 70-80°C for 3 hours with continuous stirring. Observe color changes indicating complex formation.

  • Crystallization: After reflux, allow the solution to cool slowly to room temperature, then let it stand undisturbed for 48 hours to promote crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals three times with 5 mL portions of cold methanol to remove unreacted materials.

  • Drying: Transfer the crystals to a watch glass and dry in an oven at 75°C for 2 hours, then store in a desiccator over anhydrous silica gel.

  • Yield Calculation: Determine the product mass and calculate the percentage yield based on the metal salt used.

Quality Control Check:

  • Confirm complex formation using TLC (silica gel, methanol:chloroform 1:9 as mobile phase)
  • The complexes should show different Rf values compared to free this compound
  • Products should be insoluble in water, ethanol, chloroform, acetone, and cyclohexane but soluble in DMSO and DMF [1] [2]
Characterization and Analysis Workflow

The following workflow diagram illustrates the comprehensive characterization process for this compound metal complexes:

G Start Synthesized Complex EA Elemental Analysis (CHN) Start->EA FTIR FTIR Spectroscopy Start->FTIR UV UV-Vis Spectroscopy Start->UV NMR NMR Spectroscopy Start->NMR AAS Atomic Absorption Spectroscopy Start->AAS TGA Thermogravimetric Analysis Start->TGA XRD X-ray Diffraction Start->XRD SEM SEM/TEM Microscopy Start->SEM Conductance Conductance Measurements Start->Conductance Magnetic Magnetic Susceptibility Start->Magnetic Structure Structure Elucidation EA->Structure FTIR->Structure UV->Structure NMR->Structure AAS->Structure TGA->Structure XRD->Structure SEM->Structure Conductance->Structure Magnetic->Structure Bio Biological Assays Structure->Bio

Standard Operating Procedure for FTIR Characterization:

  • Sample Preparation: Grind 1-2 mg of the complex with 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a homogeneous mixture is obtained (particle size <2 μm).

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure of 8-10 tons under vacuum for 2-3 minutes to form a transparent pellet.

  • Spectral Acquisition: Place the pellet in the FTIR spectrometer and acquire spectra in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹, accumulating 50 scans for improved signal-to-noise ratio.

  • Data Analysis: Identify key absorption bands and compare with free this compound spectrum:

    • Analyze the carbonyl region (1750-1600 cm⁻¹) for shifts indicating coordination
    • Examine carboxylic acid vibrations for evidence of deprotonation
    • Identify new bands in the low-frequency region (500-200 cm⁻¹) corresponding to M-O or M-N vibrations

Protocol for Antibacterial Activity Assessment:

  • Microbial Strains Preparation: Maintain test strains (S. aureus ATCC 25923, E. coli ATCC 25922) on nutrient agar slants. Prepare fresh inocula by transferring loopfuls to nutrient broth and incubating at 37°C for 18 hours, adjusting turbidity to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

  • Agar Well Diffusion: Swab inocula evenly on Mueller-Hinton agar plates. Create wells of 6 mm diameter and add 100 μL of complex solutions in DMSO (concentrations 1 mg/mL). Include controls (free this compound, DMSO, standard antibiotics).

  • Incubation and Measurement: Incubate plates at 37°C for 24 hours. Measure inhibition zone diameters (including well diameter) to the nearest millimeter. Perform tests in triplicate for statistical significance.

  • MIC Determination: Prepare serial dilutions of complexes in broth (256-0.5 μg/mL). Inoculate with standardized microbial suspension (5 × 10⁵ CFU/mL). Incubate at 37°C for 24 hours. The lowest concentration showing no visible growth is recorded as MIC [1] [4] [3].

Summary and Future Perspectives

The synthesis and characterization of this compound metal complexes represent a promising research area at the interface of coordination chemistry and pharmaceutical development. These complexes exhibit diverse coordination geometries, with this compound demonstrating versatile binding modes as a bidentate ligand (through pyridone and carboxylate oxygens) or unidentate ligand (through piperazinyl nitrogen), depending on the metal ion and reaction conditions. The enhanced biological activities observed for many of these complexes, including improved antibacterial efficacy, DNA binding capability, and cytotoxic effects against cancer cells, highlight their potential as therapeutic agents with novel mechanisms of action. The comprehensive characterization protocols outlined in these application notes provide researchers with standardized methodologies for synthesizing and evaluating new this compound complexes.

Future research directions should focus on structure-activity relationship studies to elucidate the precise correlation between complex geometry, physicochemical properties, and biological efficacy. Additionally, investigation of the mechanistic pathways through which these complexes exert their biological effects would provide valuable insights for rational drug design. The development of hybrid molecules incorporating this compound with other pharmacophores represents another promising avenue, potentially leading to compounds with dual mechanisms of action and improved efficacy against resistant strains. As antibiotic resistance continues to pose significant challenges to global health, metal complexes of established antibacterial drugs like this compound offer innovative approaches to revitalizing existing therapeutic agents and expanding our arsenal against infectious diseases and potentially cancer.

References

antibacterial disk diffusion method for Pipemidic acid complexes

Author: Smolecule Technical Support Team. Date: February 2026

Interpretation Criteria for Pipemidic Acid

The table below summarizes the official criteria for interpreting this compound disk diffusion tests (using 20 µg disks on Mueller-Hinton agar via the Kirby-Bauer method). An inhibition zone of 14 mm or more indicates sensitivity for all bacterial species. For Pseudomonas aeruginosa, an intermediate zone of 11 to 13 mm is recommended [1].

Bacterial Species Inhibition Zone Diameter (mm) Interpretation
All species (including E. coli, Proteus spp., etc.) ≥ 14 Sensitive
Pseudomonas aeruginosa 11 - 13 Intermediate
Pseudomonas aeruginosa ≤ 10 Resistant

Detailed Experimental Protocols

Standard Disk Diffusion Assay

This protocol is adapted from standardized methods for antimicrobial susceptibility testing [1] [2].

  • 1. Preparation of Inoculum:

    • Grow the test strain (e.g., E. coli ATCC 25922, Proteus mirabilis ATCC 12453, or Pseudomonas aeruginosa) in a suitable broth for 4-6 hours.
    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which is approximately 1-2 x 10^8 CFU/mL for bacteria.
  • 2. Inoculation of Agar Plates:

    • Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the inoculum and rotate it firmly against the wall of the tube to remove excess fluid.
    • Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60° each time to ensure even distribution.
  • 3. Application of Disks:

    • Allow the plate to dry for a few minutes.
    • Aseptically place a 20 µg this compound disk onto the surface of the inoculated agar and press down gently to ensure firm contact.
    • If testing multiple samples or complexes, place disks at least 24 mm apart from center to center.
  • 4. Incubation:

    • Invert the plates and incubate at 35±2°C for 16-18 hours.
    • Do not incubate in a CO2-enriched atmosphere, as it alters the pH and can affect the size of the inhibition zones.
  • 5. Reading and Interpretation:

    • After incubation, measure the diameter of the complete inhibition zone (including the disk diameter) to the nearest millimeter using calipers or a ruler.
    • Compare the measurements to the interpretation criteria in the table above.

The workflow for this protocol can be visualized as follows:

Start Start Protocol A Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->A B Swab Mueller-Hinton Agar Plate A->B C Apply 20µg PPA Disk B->C D Incubate at 35±2°C for 16-18 hours C->D E Measure Inhibition Zone Diameter D->E F Interpret Result (Sensitive ≥14mm) E->F End End F->End

Synthesis of this compound Complexes

To test this compound complexes, you must first synthesize them. The following is a general method for synthesizing metal complexes of PPA [3].

  • Materials:

    • This compound trihydrate
    • Metal salts (e.g., MgCl₂·6H₂O, CaCl₂·2H₂O, CuCl₂·2H₂O, ZnCl₂)
    • Solvents: Dimethylformamide (DMF), methanol
    • Equipment: Round-bottom flask, condenser, magnetic stirrer with hotplate, filtration apparatus.
  • Procedure:

    • Dissolve 0.003 mol of this compound trihydrate in a minimal amount of DMF (~5 mL) in a round-bottom flask.
    • Add 20 mL of methanol to the solution.
    • In a separate container, dissolve 0.003 mol of the desired metal salt in 10 mL of warm methanol.
    • Add the metal salt solution to the flask containing the this compound solution with constant stirring.
    • Reflux the mixture for 3 hours with continuous stirring.
    • After refluxing, allow the solution to stand at room temperature for crystallization for 48 hours.
    • Filter the resulting crystals and wash them with cold methanol.
    • Dry the crystals and characterize them using melting point, IR, UV-Vis, NMR spectroscopy, and elemental analysis.

Key Application Notes for Researchers

  • Activity of Complexes vs. Parent Compound: A critical study to note is that one investigation synthesized this compound complexes with ten different metals (including Mg, Ca, Cu, and Zn) and found that both the standard PPA and its complexes showed no antibacterial activity against the clinical isolates tested using the disk diffusion method [3]. This highlights the importance of verifying that complexation does not abolish the intrinsic activity of the drug.
  • Enhanced Activity Through Derivative Synthesis: An alternative to metal complexes is creating covalent derivatives. Research shows that synthesizing Mannich base derivatives of this compound (by reacting it with 1,2,4-triazole-3-thiones) can result in compounds with significantly better antibacterial activity than PPA itself, with Minimum Inhibitory Concentrations (MICs) as low as 0.98 µg/ml against sensitive strains [4].
  • Quantifying Subpopulation Growth: For advanced analysis of disk diffusion assays, tools like the diskImageR pipeline can be used. This software analyzes photos of assay plates to not only determine the radius of inhibition but also to quantify subpopulation effects, such as the fraction of growth within the zone of inhibition, which can indicate tolerance [5].

The process of analyzing a disk diffusion assay, including the advanced metrics provided by tools like diskImageR, is shown below:

Plate Incubated Assay Plate Measure Measure Zones Total Inhibition (RAD) Plate->Measure Analyze Advanced Image Analysis (diskImageR) Plate->Analyze Interpret Interpret Full Susceptibility Profile Measure->Interpret Metric1 Fraction of Growth (FoG) (Subpopulation tolerance) Analyze->Metric1 Metric2 Slope of Inhibition (SLOPE) (Growth transition rate) Analyze->Metric2 Metric1->Interpret Metric2->Interpret

References

Comprehensive Application Notes and Protocols: Characterization of Pipemidic Acid Metal Complexes

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction

Pipemidic acid (8-ethyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)-pyrido[2,3-d]pyrimidine-6-carboxylic acid) is a quinolone antibacterial agent with demonstrated efficacy against various Gram-negative and some Gram-positive bacteria, particularly in the treatment of urinary tract infections. The molecular structure of this compound features both a carboxylic acid group at the C6-position and a piperazinyl ring at the C2-position, creating a zwitterionic character that enables multiple coordination possibilities with metal ions. This unique structural arrangement allows the molecule to act as a versatile chelating agent through different binding sites, including carbonyl oxygen, carboxylate oxygen, and piperazinyl nitrogen atoms [1] [2].

The study of metal complexes with pharmaceutical compounds has gained significant attention in modern drug development due to the potential for enhanced bioactivity and modified pharmacological properties. In the case of this compound, metal complexation can alter its antibacterial profile, solubility, and cellular penetration capabilities. These complexes have shown varied antibacterial activities against pathogens such as Escherichia coli, Bacillus subtilis, Streptococcus pneumoniae, and Pseudomonas aeruginosa, with some complexes exhibiting superior efficacy compared to the parent drug [3] [1]. Additionally, certain this compound complexes have demonstrated interesting photoluminescent properties, opening avenues for potential applications in diagnostics and imaging [4].

These application notes provide detailed protocols for the synthesis, characterization, and antibacterial assessment of this compound metal complexes, offering researchers a comprehensive framework for exploring the coordination chemistry and biological activities of these promising compounds.

Synthesis Protocols

Conventional Solution-Based Synthesis

The synthesis of this compound metal complexes typically follows a conventional solution-based approach that allows for controlled complexation under reflux conditions. The general procedure involves dissolving this compound trihydrate (approximately 3 mmol) in a minimal amount of dimethylformamide (DMF) (~5 mL), followed by the addition of methanol (20 mL) to create a homogeneous solution. A separate solution of the metal salt (1 mmol) in warm methanol (10 mL) is prepared and added gradually to the drug solution with constant stirring. The reaction mixture is then refluxed for 3 hours to facilitate complex formation. After refluxing, the solution is allowed to stand undisturbed at room temperature for crystallization over 48 hours. The resulting crystals are collected through filtration, washed thoroughly with methanol to remove unreacted starting materials, and dried under appropriate conditions to obtain the pure metal complexes [5].

This method has been successfully employed for the synthesis of complexes with various essential and trace elements, including magnesium(II), calcium(II), chromium(II), manganese(II), iron(III), cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II) using their hydrated chloride salts. The molar ratio of this compound to metal salt is typically maintained at 3:1 or 2:1, depending on the coordination requirements of the metal ion [5] [1].

Mechanochemical Synthesis

Mechanochemical synthesis represents an alternative, environmentally friendly approach that eliminates or minimizes the use of solvents. This method involves grinding this compound with appropriate metal salts using a mortar and pestle or mechanical mill. The process is characterized by shorter reaction times, typically ranging from 30 to 60 minutes, and often results in higher yields with fewer byproducts. This technique has been successfully employed for synthesizing lanthanide complexes of this compound, including dysprosium(III) complexes with ancillary ligands such as 1,10-phenanthroline, 2,2'-bipyridyl, bathophenanthroline, and 5,6-dimethyl-1,10-phenanthroline [4].

The mechanochemical approach offers distinct advantages over traditional solution-based methods, including reduced environmental impact from solvent waste, elimination of solubility issues, and avoidance of potential solvent complexation interference. Additionally, this method eliminates the risk of solvent-related luminescence quenching, making it particularly valuable for preparing complexes with photoluminescent properties [4].

Specialized Complex Synthesis

For certain metal ions, specialized synthesis approaches may be required. Ruthenium(III) and iridium(III) complexes are typically prepared using a 3:1 molar ratio (this compound to metal salt) in methanol, with reflux times of 1-2 hours at 70-80°C. Platinum(IV) complexes, however, require a 2:1 molar ratio and the addition of an aqueous ammonia aliquot, which leads to the formation of an ammonia-based complex. These specialized syntheses often yield complexes with distinctive structural features and properties [1] [2].

Table 1: Synthesis Conditions for Selected this compound Metal Complexes

Metal Ion Molar Ratio (this compound:Metal) Reaction Temperature Reaction Time Complex Color
Mg(II), Ca(II), Cr(II), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) 3:1 Reflux 3 hours Light brown to white [5]
Ru(III), Ir(III) 3:1 70-80°C 1-2 hours Black-dark green [1]
Pt(IV) 2:1 70-80°C 1-2 hours Dark green [1]
Dy(III) with ancillary ligands 1:1:1 (main ligand:metal:ancillary) Room temperature (grinding) 30-60 minutes Variable [4]

Characterization Techniques

Infrared Spectroscopy

Infrared spectroscopy serves as a fundamental technique for characterizing this compound metal complexes, providing crucial information about coordination modes and binding sites. The IR spectra of this compound and its complexes are typically recorded in the range of 4000-400 cm⁻¹ using KBr pellets. For the free this compound ligand, key absorption bands include the carbonyl stretch (C=O) at approximately 1620 cm⁻¹, the ketonic carbonyl stretch at around 1734 cm⁻¹, and broad bands in the 3400 cm⁻¹ region indicative of OH and NH stretching vibrations [5].

Upon complexation with metal ions, significant shifts in these characteristic bands provide evidence of successful coordination. For complexes where this compound acts as a bidentate ligand through the carbonyl oxygen and deprotonated carboxylate oxygen, the carbonyl stretching frequency typically shifts to lower wavenumbers (1605-1630 cm⁻¹), indicating coordination through the oxygen atoms. In cases where this compound coordinates through the piperazinyl nitrogen, characteristic changes in the NH stretching and deformation vibrations are observed. The disappearance of the carboxylic OH stretch and changes in the carboxylate asymmetric (ν_asym(COO)) and symmetric (ν_sym(COO)) stretching vibrations provide additional evidence for metal coordination through the deprotonated carboxylate group [5] [1] [2].

The separation (Δ) between the asymmetric and symmetric carboxylate stretching vibrations (Δ = ν_asym(COO) - ν_sym(COO)) offers valuable insights into the coordination mode of the carboxylate group. A Δ value of approximately 200 cm⁻¹ is suggestive of monodentate coordination, while a smaller Δ value (around 150 cm⁻¹) is indicative of bidentate chelating or bridging coordination modes [6].

Nuclear Magnetic Resonance Spectroscopy

Proton NMR spectroscopy provides detailed information about the structural environment of this compound and its metal complexes. Spectra are typically acquired in deuterated water (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) using tetramethylsilane (TMS) as an internal standard. The assignment of characteristic proton signals for this compound includes: the ethyl group methyl protons at δ 1.27-1.34 ppm, ethyl group methylene protons at δ 2.47-2.58 ppm, piperazinyl ring methylene protons at δ 2.79-3.32 ppm, the pyridopyrimidine ring proton at position 5 at δ 3.84-3.93 ppm, the ring proton at position 2 at δ 8.82-8.94 ppm, and the carboxylic acid proton at δ 9.45-9.51 ppm [5].

Upon complex formation, noticeable changes in chemical shift values and signal broadening are typically observed, particularly for protons in close proximity to the coordination sites. For complexes where coordination occurs through the carbonyl and carboxylate oxygen atoms, the most significant shifts are generally observed for the piperazinyl protons and the ring proton at position 2. In cases where coordination involves the piperazinyl nitrogen, more pronounced changes are observed for the piperazinyl methylene protons. These NMR spectral changes provide complementary evidence to IR data for confirming the coordination sites and overall structure of the complexes [5] [1].

Elemental and Thermal Analysis

Elemental analysis represents a critical characterization technique for verifying the composition of this compound metal complexes. This analysis is typically performed using standard microanalytical methods (Carlo Erba 1106 or similar instruments) to determine the percentages of carbon, hydrogen, and nitrogen in the complexes. Simultaneously, metal content is determined using atomic absorption spectrophotometry (Pye-Unicam or similar instruments) or through conventional gravimetric analysis methods by converting the complex to stable metal oxides [5] [1].

The results of elemental analysis are essential for confirming the proposed stoichiometry of the complexes and establishing their general formulas. For example, analysis of the magnesium complex (C₂₈H₃₄N₁₀O₆Mg) typically reveals carbon content of approximately 53.34%, hydrogen 5.40%, and nitrogen 22.26%, closely matching the calculated values. Similarly, metal percentages range from approximately 3.85% for magnesium to 19.96% for platinum complexes, confirming the varying metal content across different complexes [5] [1].

Thermal analysis techniques, including thermogravimetric analysis (TGA) and derivative thermogravimetry (DTG), provide valuable information about the thermal stability and decomposition patterns of this compound complexes. These analyses typically reveal 2-3 decomposition steps, with the initial step at lower temperatures (up to 120°C) corresponding to the loss of uncoordinated water molecules, followed by subsequent decomposition steps at higher temperatures (200-500°C) representing the breakdown of the organic ligand. From these thermal studies, important thermodynamic parameters (E, ΔS, ΔH, and ΔG) can be calculated using non-isothermal models such as Coats-Redfern and Horowitz-Metzger methods [1] [4].

Table 2: Characterization Data for Selected this compound Metal Complexes

Complex Formula Melting Point (°C) IR Bands (cm⁻¹) Elemental Analysis (%) Metal Content (%)
C₂₈H₃₄N₁₀O₆Mg 280 (dec) 1620 (C=O), 1734 (ketonic C=O), 3400 (OH) C 53.34, H 5.40, N 22.26 Mg 3.85 [5]
C₂₈H₃₄N₁₀O₆Ca 278 (dec) 1619 (C=O), 1735 (ketonic C=O), 3420 (OH) C 52.05, H 5.26, N 21.73 Ca 6.21 [5]
[Ru(Pip–H)₃(Cl)₃]·6H₂O - Characteristic shifts indicating N-coordination C 41.04, H 5.09, N 17.12 Ru 8.19 [1]
[Pt(Pip–NH₄)₂(Cl)₄] - Characteristic shifts indicating N-coordination C 34.22, H 4.06, N 17.06 Pt 19.90 [1]

Antibacterial Activity Assessment

Disk Diffusion Method

The antibacterial activity of this compound metal complexes is typically evaluated using the standard disk diffusion method against both Gram-positive and Gram-negative bacterial strains. Commonly tested microorganisms include Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, and Gram-positive bacteria including Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, and Streptococcus pneumoniae [5] [3] [1].

The experimental protocol involves preparing bacterial suspensions in appropriate nutrient broth media, adjusted to match the turbidity of a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). These suspensions are evenly spread onto the surface of Mueller-Hinton agar plates using sterile swabs. Filter paper disks (6 mm diameter) are impregnated with fixed concentrations (typically 1 mg/mL) of the test compounds (this compound and its metal complexes) dissolved in suitable solvents such as dimethyl sulfoxide (DMSO) or water. The impregnated disks are then placed aseptically on the inoculated agar plates, which are subsequently incubated at 37°C for 18-24 hours. After incubation, the diameters of inhibition zones surrounding the disks are measured in millimeters, providing a quantitative assessment of antibacterial activity [5] [3].

Activity Results and Comparison

The antibacterial assessment of this compound metal complexes reveals a spectrum of activity that varies depending on the complexed metal ion and the bacterial strain tested. While some complexes maintain or slightly enhance the antibacterial activity of the parent this compound, others may show reduced efficacy. For instance, certain rare earth metal complexes, particularly the [La(PPA)₄Cl]Cl₂ complex, have demonstrated significantly stronger activity against Streptococcus pneumoniae compared to the parent this compound drug [3].

Interestingly, some studies have reported that both the parent this compound and its metal complexes show no antibacterial activity against certain clinical isolates when tested using the disk diffusion method. This variability in results highlights the importance of standardized testing conditions and suggests that the antibacterial enhancement through metal complexation may be specific to certain metal ions and bacterial strains [5].

For complexes of this compound with ruthenium(III), platinum(IV), and iridium(III), biological enhancement has been observed against both Gram-positive (Staphylococcus epidermidis and Staphylococcus aureus) and Gram-negative (Klebsiella and Escherichia coli) bacteria. These findings indicate that the biological activity of this compound can be modulated through complexation with specific metal ions, potentially offering opportunities for developing more effective antibacterial agents [1] [2].

The following workflow diagram illustrates the complete process from synthesis to characterization and bioactivity assessment of this compound metal complexes:

G cluster_synthesis Synthesis Methods cluster_characterization Characterization Techniques Start Start: this compound Metal Complex Research A Conventional Solution Method Start->A B Mechanochemical Grinding Method Start->B C Specialized Complex Synthesis Start->C D Infrared Spectroscopy (Coordination Mode Analysis) A->D B->D C->D E NMR Spectroscopy (Structural Environment) D->E F Elemental Analysis (Composition Verification) E->F G Thermal Analysis (Stability Assessment) F->G H Antibacterial Assessment (Disk Diffusion Method) G->H I Data Analysis and Application Evaluation H->I

Conclusion

The comprehensive characterization of This compound metal complexes reveals a rich coordination chemistry with diverse structural features and varied biological activities. Through the application of multiple analytical techniques—including IR and NMR spectroscopy, elemental analysis, and thermal studies—researchers can elucidate the coordination behavior of this compound with various metal ions. The synthesis protocols outlined in these application notes, encompassing both conventional solution-based methods and modern mechanochemical approaches, provide researchers with reliable methodologies for preparing these complexes.

The antibacterial assessment of this compound metal complexes demonstrates that metal complexation can significantly modulate the biological activity of this quinolone antibacterial agent. While the enhancement of antibacterial properties appears to be metal-specific and strain-dependent, certain complexes, particularly those with lanthanide metals, have shown promising results against specific pathogens. These findings highlight the potential of metal complexation strategies in drug development and the importance of continued research in this area.

Future research directions may include exploring complexes with additional metal ions, investigating synergistic effects with conventional antibiotics, developing targeted delivery systems for these complexes, and exploring their potential applications beyond antibacterial activity, such as in photoluminescent materials and anticancer agents. The protocols and characterization methods detailed in these application notes provide a solid foundation for such ongoing and future investigations into the versatile chemistry and biological activities of this compound metal complexes.

References

Pipemidic acid in urinary tract infection treatment protocol

Author: Smolecule Technical Support Team. Date: February 2026

Pipemidic Acid Profile and Clinical Data

The table below summarizes key characteristics of this compound based on available literature:

Aspect Details
Drug Class Pyridinedicarboxylic acid; Quinolone antibiotic [1]
Mechanism of Action Inhibition of bacterial DNA synthesis (bactericidal) [1]
Primary Historical Use Treatment of uncomplicated urinary tract infections (UTIs), especially in outpatient settings [1]
Pharmacokinetics Orally administered; achieves high urinary concentrations; mean elimination half-life of 4.6 hours in healthy middle-aged volunteers [2].
Dosing Consideration Mild renal insufficiency (Clcreat ≥30 ml/min) does not necessitate dose adjustments [2].
Resistance Data Only 5% susceptibility among ESBL-producing urinary isolates [3].

Current UTI Treatment Protocol and this compound's Status

Contemporary infectious disease guidelines do not recommend this compound for UTI treatment.

  • Latest IDSA Guidelines: The 2025 IDSA guidelines for complicated UTIs (cUTI) provide a framework for empiric antibiotic selection but do not list this compound as a recommended option. Preferred empiric choices include third/fourth-generation cephalosporins, piperacillin-tazobactam, fluoroquinolones, and carbapenems [4].
  • High Resistance is Key Limitation: A major factor excluding this compound from modern protocols is its poor activity against resistant bacteria. One study found only 5% of Extended-Spectrum Beta-Lactamase (ESBL)-producing urinary isolates were susceptible to this compound [3]. This resistance rate renders it unreliable for empiric therapy.
  • Comparison with Other Antibiotics: The table below contrasts this compound with other UTI antibiotics, illustrating its limited utility against current resistant pathogens.
Antibiotic Agent Susceptibility of ESBL-Producing Isolates Key Considerations
This compound 5% [3] High resistance makes it unsuitable for empiric therapy.
Carbapenems 100% [5] Considered drugs of choice for serious ESBL infections [5].
Piperacillin-Tazobactam 57.9% overall (64.4% for E. coli, 43.6% for K. pneumoniae) [5] A potential option, but susceptibility is variable.
Amikacin 94% [5] Often used in combination therapy.
Ciprofloxacin 29.6% overall [5] Poor efficacy against ESBLs limits its use.
Fosfomycin Shown to have high sensitivity (94%–100%) against common uropathogens like E. coli and Klebsiella [6] An effective oral option for uncomplicated UTIs, with a favorable resistance profile [6].

Experimental Susceptibility Testing Protocol

For research purposes, the following methodology can be used to determine the in-vitro susceptibility of bacterial isolates to this compound.

G cluster_main Microbiological Susceptibility Testing Start Start S1 Isolate and identify uropathogen from clinical sample Start->S1 End End S2 Prepare bacterial suspension to standard inoculum S1->S2 S3 Apply this compound disc to agar plate or prepare MIC panel S2->S3 S4 Incubate at 35°C for 16-20 hours S3->S4 S5 Measure zone diameter or determine Minimum Inhibitory Concentration S4->S5 S6 Interpret results per CLSI/EUCAST guidelines S5->S6 D1 Isolate Susceptible to this compound? S6->D1 D1->End Yes D1->End No

Procedure Details:

  • Bacterial Inoculum Preparation: Select several colonies of the test organism. Suspend them in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL) [5].
  • Inoculation and Application: Within 15 minutes of adjusting the turbidity, streak a Mueller-Hinton agar plate for confluent growth or prepare a standard MIC panel. For the disk diffusion method, apply a this compound disk to the surface of the inoculated agar plate [5].
  • Incubation: Incubate the plates or panels in ambient air at 35±2°C for 16-20 hours [5].
  • Reading and Interpretation:
    • Disk Diffusion: Measure the diameter of the zone of inhibition around the disk in millimeters.
    • Minimum Inhibitory Concentration (MIC): Determine the lowest concentration of this compound that prevents visible growth. Interpret the results as Susceptible, Intermediate, or Resistant based on the current Clinical and Laboratory Standards Institute (CLSI) or EUCAST breakpoints [5].

Pharmacokinetic Workflow

The following diagram illustrates the journey of this compound through the body after oral administration, which is critical for understanding its efficacy in treating UTIs.

G Start Start P1 Oral Administration (500mg tablet) Start->P1 End End P2 Systemic Absorption Peak plasma concentration (Cₘₐₓ) reached in ~2.3 hours P1->P2 P3 Renal Excretion ~56% of dose excreted unchanged in urine in 24h P2->P3 N1 Key PK Parameters: • Cₘₐₓ: ~3.3 µg/mL • Tₘₐₓ: ~2.3 h • Half-life: ~4.6 h • Renal Clearance: ~3.05 mL/min/kg P2->N1 P4 High Urinary Concentration Levels exceed MIC for susceptible uropathogens P3->P4 N2 Dosing Note: No dose adjustment needed for mild renal impairment (Clcreat ≥30 mL/min) P3->N2 P5 Bactericidal Effect Inhibition of bacterial DNA synthesis in bladder P4->P5 P5->End

Key PK/PD Considerations [2] [7]:

  • Target Site Exposure: this compound's efficacy for UTIs is linked to the time its free concentration in urine remains above the Minimum Inhibitory Concentration (T > MIC) of the infecting uropathogen.
  • Renal Function Impact: Patients with renal insufficiency show significantly decreased renal clearance (Clren) of this compound. However, studies concluded that no dose adjustment is needed for mild renal impairment (Clcreat ≥30 mL/min) [2].

Critical Considerations for Researchers

  • Overwhelming Resistance: The most significant limitation is the high prevalence of resistance, particularly among ESBL-producing and other multidrug-resistant Gram-negative bacteria. Its utility in modern clinical practice is therefore extremely limited [3].
  • Stewardship and Guidelines: this compound is absent from current international treatment guidelines (e.g., IDSA 2025) [4]. Its use does not align with antimicrobial stewardship principles, which favor agents with lower resistance profiles and better evidence.
  • Future Research Applications: While its clinical use is obsolete, this compound may still serve as a tool in microbiological research, such as for studying bacterial DNA synthesis mechanisms and resistance pathways in quinolones [1].

References

Comprehensive Analytical Methods for Pipemidic Acid Detection: Protocols and Applications for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pipemidic Acid and Its Analytical Importance

This compound (PIA) is a synthetic first-generation 4-quinolone antibacterial agent primarily used in the treatment of Gram-negative urinary tract infections. As with many antimicrobial drugs, therapeutic monitoring of PIA in pharmaceutical formulations and biological samples is crucial for ensuring optimal dosage regimens, assessing bioavailability, and conducting pharmacokinetic studies. The physicochemical properties of PIA, including its amphoteric nature resulting from the piperazinyl group at position C-7, influence its analytical behavior and provide opportunities for various detection strategies. These properties enable the molecule to form stable complexes with several cations and exhibit characteristic spectral properties that can be exploited in analytical methods.

The need for reliable analytical methods for PIA spans multiple domains including pharmaceutical quality control, therapeutic drug monitoring, and clinical research. As resistance patterns evolve and personalized medicine approaches gain traction, precise quantification of antimicrobial agents like PIA becomes increasingly important for establishing dose-response relationships and minimizing adverse effects. This application note provides detailed protocols and performance data for several key analytical methods used in PIA determination, with a particular focus on separation techniques and chemiluminescence detection methods that offer the sensitivity, specificity, and throughput required in modern analytical laboratories.

Overview of Analytical Detection Methods

The analysis of this compound has been accomplished through various methodological approaches, each with distinct advantages and applications. Spectrophotometric methods represent the simplest approach, with PIA determination possible through direct measurement in alkaline solution or via complex formation with metals or organic reagents. However, these methods often lack the specificity required for complex matrices like biological fluids. Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), provide better separation and specificity, making them suitable for pharmaceutical formulations and biological samples. Electrophoretic methods offer high separation efficiency with minimal sample consumption, while chemiluminescence (CL) and electrochemiluminescence (ECL) techniques provide exceptional sensitivity for trace-level analysis.

The selection of an appropriate analytical method depends on several factors including the required sensitivity, sample matrix, available instrumentation, and throughput needs. For routine quality control of pharmaceutical formulations, simpler methods like spectrophotometry may be sufficient, whereas for pharmacokinetic studies requiring measurement of low concentrations in biological fluids, more sophisticated techniques like HPLC with sensitive detection or CL methods are preferable. The following sections provide detailed information on the most practically significant methods for PIA analysis, with an emphasis on those offering the best analytical performance characteristics.

Table 1: Performance Comparison of Major Analytical Methods for this compound

Method Detection Principle Linear Range (μg/mL) Limit of Detection (μg/mL) Applications Key Advantages
Flow Injection-Chemiluminescence [1] Direct oxidation by electrogenerated Co(III) 0.01-100 3.3×10⁻³ Pharmaceutical preparations High sensitivity, rapid analysis (1 min/sample)
CE-ECL [2] [3] Ru(bpy)₃²⁺ ECL reaction 0.4-100 0.06 Human urine Simultaneous determination with proline
HPLC-UV [4] Chromatographic separation with UV detection Not specified Not specified Biological fluids Specificity for complex matrices
Spectrophotometry [5] UV absorption or complex formation Varies by method Varies by method Pharmaceutical formulations Simplicity, cost-effectiveness

Table 2: Pharmacokinetic Parameters of this compound Relevant to Analytical Method Development

Parameter Value Study Conditions Implications for Analytical Methods
Bioavailability 93.1 ± 11% Oral administration [4] Methods must detect both parent compound and metabolites
Elimination Half-life 3.4 ± 0.2 h Multiple dosing (500 mg twice daily) [4] Frequent sampling may be required for pharmacokinetic studies
Peak Serum Concentration 4.3 ± 0.5 μg/mL Steady state (500 mg twice daily) [4] Serum methods require sensitivity to low μg/mL range
Urinary Concentration >100 μg/mL At end of dosing interval [4] Higher concentrations in urine simplify method requirements
Protein Binding 13.4 ± 2.7% At time of peak concentration [4] Free drug measurement may require specialized approaches

Detailed Experimental Protocols

Flow Injection Chemiluminescence Method with Electrogenerated Co(III)
3.1.1 Principle and Scope

This method is based on the direct chemiluminescence reaction between this compound and electrogenerated cobalt(III) in an acidic medium. The unstable Co(III) oxidant is generated on-line through constant current electrolysis, providing a fresh reagent stream that enhances method reproducibility. The CL intensity is proportional to PIA concentration across a wide dynamic range, making this method suitable for rapid quality control of pharmaceutical formulations and potentially for biological samples after appropriate sample preparation. The entire analysis can be completed in approximately one minute per sample, offering significant advantages for high-throughput applications.

3.1.2 Equipment and Reagents
  • Flow Injection Analysis System consisting of:
    • Peristaltic pump with adjustable flow rate
    • Injection valve with sample loop
    • Mixing coils and reaction manifold
    • Luminometer or photomultiplier tube detector
    • Data acquisition and processing system
  • Electrochemical cell for on-line generation of Co(III) with platinum electrodes
  • This compound standard (pharmaceutical grade)
  • Cobalt(II) solution (0.1 M in dilute acid)
  • Sulfuric acid (0.1-1.0 M) for acidic medium
  • High-purity water and appropriate solvents for sample preparation
3.1.3 Step-by-Step Procedure
  • Preparation of Solutions:

    • Prepare cobalt(II) stock solution (0.1 M) by dissolving appropriate amount of CoSO₄ or CoCl₂ in 0.1 M sulfuric acid
    • Prepare sulfuric acid carrier stream (0.5 M) by careful dilution of concentrated acid with high-purity water
    • Prepare PIA standard solutions covering concentration range 0.01-100 μg/mL by serial dilution in appropriate solvent
  • Instrument Setup:

    • Assemble flow injection manifold as shown in Figure 1
    • Set constant current for electrochemical cell to optimize Co(III) generation (typically 10-50 mA)
    • Set flow rates for carrier and reagent streams to 1.0-3.0 mL/min
    • Adjust photomultiplier tube voltage to appropriate level for expected CL signal
  • Analysis Procedure:

    • Inject PIA standards or samples (typical injection volume 20-100 μL) into acidic carrier stream
    • Merge with stream containing electrogenerated Co(III) immediately before detection
    • Record CL intensity as function of time, measuring peak height or area
    • Construct calibration curve by plotting CL response versus PIA concentration
    • Analyze unknown samples by interpolation from calibration curve

G A Sample Injection B Acidic Carrier Stream A->B E Mixing Tee B->E C Cobalt(II) Solution D Electrochemical Cell Co(II) → Co(III) C->D D->E F Flow Cell CL Reaction & Detection E->F G Waste F->G H Data Acquisition F->H

Figure 1: Flow diagram of the FI-CL system for this compound determination using on-line electrogenerated Co(III) as oxidant.

3.1.4 Analytical Performance Characteristics

The method demonstrates excellent sensitivity with a limit of detection of 3.3×10⁻⁹ g/mL (3.3 ng/mL) and a wide linear range spanning four orders of magnitude from 0.01 to 100 μg/mL. The precision, expressed as relative standard deviation, is 3.2% for replicate analyses, indicating good method reproducibility. The method has been successfully applied to the analysis of PIA in pharmaceutical preparations, with recovery studies confirming accuracy. The rapid analysis time (approximately 1 minute per sample) makes this method particularly suitable for high-throughput quality control applications in pharmaceutical manufacturing.

Capillary Electrophoresis with Electrochemiluminescence Detection
3.2.1 Principle and Scope

This method combines the high separation efficiency of capillary electrophoresis with the exceptional sensitivity of Ru(bpy)₃²⁺-based electrochemiluminescence detection for the simultaneous determination of this compound and proline in human urine. The method exploits the ability of both analytes to enhance the ECL signal generated during the electrochemical oxidation of Ru(bpy)₃²⁺ at a platinum electrode. The approach is particularly valuable for clinical studies where monitoring both drug levels and physiological markers like proline (which varies in association with chronic uremia) provides comprehensive patient information.

3.2.2 Equipment and Reagents
  • CE-ECL System consisting of:
    • High voltage power supply (0-30 kV)
    • Capillary cartridge with fused silica capillary (e.g., 25 μm i.d., 50 cm length)
    • Three-electrode electrochemical cell (Pt working electrode, Ag/AgCl reference, Pt counter)
    • ECL detection cell with photomultiplier tube
    • Data acquisition and processing software
  • Tris(2,2'-bipyridyl)ruthenium(II) chloride hexahydrate (Ru(bpy)₃²⁺)
  • Phosphate buffer for separation (various pH and concentrations)
  • Sodium hydroxide for capillary conditioning
  • Proline and this compound standards
  • High-purity water and sample filters (0.22 μm)
3.2.3 Step-by-Step Procedure
  • Capillary Preparation:

    • Install new capillary or condition used capillary with 0.1 M NaOH for 30 minutes
    • Rinse with high-purity water for 10 minutes
    • Equilibrate with separation buffer for 15 minutes before analysis
    • Between runs, rinse capillary sequentially with 0.1 M NaOH (2 min), water (2 min), and separation buffer (3 min)
  • Buffer and Reagent Preparation:

    • Prepare separation buffer (20 mM phosphate, pH 8.0) by mixing appropriate amounts of Na₂HPO₄ and NaH₂PO₄
    • Prepare detection buffer (50 mM phosphate, pH 9.6) containing 5 mM Ru(bpy)₃²⁺
    • Prepare standard solutions of proline (0.1-90 μg/mL) and PIA (0.4-100 μg/mL) in water or matrix
  • System Operation:

    • Fill capillary and detection reservoir with appropriate solutions
    • Set separation voltage to 15 kV and ECL detection potential to 1.15 V (vs. Ag/AgCl)
    • Inject samples hydrodynamically or electrokinetically (typically 10 s at 10 kV)
    • Monitor ECL signal during separation, identifying analytes by migration time
    • Construct calibration curves for both analytes for quantitative analysis
  • Sample Preparation (Urine):

    • Dilute urine sample 1:10 with high-purity water
    • Deproteinize by adding equal volume of 10% trichloroacetic acid
    • Centrifuge at 4,000 rpm for 15 minutes
    • Use supernatant for analysis after appropriate dilution if necessary

G A Sample Injection (10 s at 10 kV) B Capillary Separation (15 kV, pH 8.0 buffer) A->B C ECL Detection Cell (Ru(bpy)₃²⁺, 1.15 V) B->C D Pt Working Electrode C->D E Signal Processing C->E F Data Output E->F

Figure 2: Workflow of CE-ECL method for simultaneous determination of this compound and proline.

3.2.4 Analytical Performance Characteristics

The CE-ECL method provides excellent separation of this compound and proline with resolution greater than 6. The method shows good linearity for PIA from 0.4 to 100 μg/mL with a detection limit of 0.06 μg/mL. Precision data indicate relative standard deviations of 3.7% for ECL intensity and 1.2% for migration time for PIA, demonstrating good method reliability. The method has been successfully applied to clinical samples, revealing gender-based differences in proline elimination while PIA excretion patterns were consistent between males and females. This approach is particularly valuable for clinical pharmacology studies where concurrent monitoring of drug and endogenous biomarker is informative.

Applications in Pharmaceutical and Clinical Analysis

The analytical methods described in this application note have been successfully implemented in various practical scenarios, demonstrating their utility in both pharmaceutical quality control and clinical research. The flow injection CL method with electrogenerated Co(III) has been specifically applied to the analysis of this compound in pharmaceutical preparations, with recovery studies confirming its suitability for this application. The method's high sensitivity and rapid analysis time make it particularly advantageous for stability studies and batch release testing in pharmaceutical manufacturing environments where throughput and reliability are essential considerations.

In the clinical domain, the CE-ECL method has enabled the simultaneous determination of this compound and proline in human urine, providing insights into both drug pharmacokinetics and disease biomarkers. The finding that proline content and decreasing rates in urine were higher in males than females, while this compound elimination patterns were consistent across genders, illustrates the value of such analytical methods in uncovering clinically relevant differences in drug handling and physiology. This approach could be extended to therapeutic drug monitoring in patients with impaired renal function or to assess adherence to dosing regimens in special populations.

For pharmaceutical analysis, sample preparation typically involves simple dissolution and dilution in appropriate solvents, with filtration if necessary. For clinical samples, more extensive sample preparation is required, typically including protein precipitation and cleanup steps to minimize matrix effects. The methods described here have demonstrated robustness across these different sample types, with accuracy confirmed through standard addition methods or comparison with reference techniques.

Conclusion

The analytical methods detailed in this application note provide reliable and sensitive approaches for the determination of this compound in various matrices. The flow injection chemiluminescence method offers exceptional sensitivity and rapid analysis for pharmaceutical quality control, while the CE-ECL approach enables simultaneous monitoring of drug and biomarker in clinical samples. Each method has distinct advantages that make it appropriate for specific applications, with the choice depending on required sensitivity, available instrumentation, and sample throughput considerations. These methods continue to support both pharmaceutical analysis and clinical research involving this important antimicrobial agent.

References & Citations

  • Li B, Zhang Z, Wu M. Flow Injection Chemiluminescence Determination of this compound Using On-Line Electrogenerated Cobalt(III) as Oxidant. Mikrochim Acta. 2000;134:223-227. [1]
  • Simultaneous determination of proline and this compound in human urine by capillary electrophoresis with electrochemiluminescence detection. J Clin Lab Anal. 2010;24(5):327-333. [2] [3]
  • Single- and multiple-dose pharmacokinetics of this compound in normal human volunteers. Antimicrob Agents Chemother. 1984;26(1):69-73. [4]
  • Comparative pharmacokinetic profiles of Cinoxacin and this compound in humans. European Journal of Drug Metabolism and Pharmacokinetics. 1983;8:251-259. [6]
  • Belal F, El-Enany N, Wahba MEK. Analytical methods for the determination of some selected 4-quinolone antibacterials. Reviews in Analytical Chemistry. 2017; [5]
  • Chen X, Yang L, Wang S. Flow Injection Technique for Biochemical Analysis with Acidic Potassium Permanganate Chemiluminescence Detection. Sensors. 2007;7(4):448-458. [7]

References

Pipemidic acid in veterinary medicine applications

Author: Smolecule Technical Support Team. Date: February 2026

Critical Safety Protocol and Toxicity Data

Adherence to safety protocols is essential due to the risk of arthropathy. Toxicological studies are critical for establishing safe use parameters.

  • Arthropathy Findings: Oral administration of pipemidic acid at doses of 100 mg/kg/day or more caused lameness in immature beagle dogs. Abnormalities included increased synovial fluid and blister formation on the articular cartilage, particularly in weight-bearing joints [1].
  • Species and Age Specificity: This joint abnormality was not observed in young rats, rabbits, or monkeys, indicating species-specific susceptibility. In dogs, the condition was age-dependent, affecting only a specific juvenile developmental stage [1].
  • Acute Toxicity Profile: The acute oral LD₅₀ (lethal dose for 50% of test subjects) in rats is very high (>16,000 mg/kg), indicating low acute toxicity [2] [3]. No abnormalities were observed in repeat-dose studies in mice and rats at lower doses [2].

Pharmacokinetic and Experimental Data

Understanding the absorption and distribution of this compound helps inform dosing protocols.

Parameter Findings
Absorption Well absorbed after oral administration across species (mice, rats, dogs, monkeys, humans) [2].
Peak Plasma Concentration Ranged from 4 to 12 μg/mL at an oral dose of approximately 50 mg/kg [2].
Distribution Distributed to most organs and tissues; concentrations in bile and urine are much higher than in plasma [2].
Excretion 25-88% of the oral dose is excreted in urine in bacteriologically active form, depending on species and dose [2].
Protein Binding Approximately 20% in dog plasma and 30% in human serum [2].

Market and Formulation Context

The veterinary application exists within a broader commercial and regulatory landscape.

  • Market Presence: The global market for this compound tablets exists, with segments for veterinary medicine [4]. Leading pharmaceutical companies involved in the space include Xinhua Pharma and Chongqing Qingyang Pharmaceutical [5] [6] [4].
  • Regulatory Status: Be aware that this compound is not approved for veterinary use in the European Union or Great Britain [3]. Any use is off-label, and responsibility for safe and effective application falls to the prescribing veterinarian.

Application and Research Workflow

For researchers and veterinarians considering the use of this compound, the following workflow outlines the critical decision points and procedures. This diagram integrates the pharmacological and safety data into a practical protocol.

Start Candidate Animal with Suspected UTI A1 Confirm Bacterial Infection via Culture & Sensitivity Start->A1 A2 Identify Pathogen as Susceptible E. coli or Proteus spp. A1->A2 Decision1 Is the animal immature? (e.g., puppy 3-12 months) A2->Decision1 B1 DO NOT USE this compound Due to Arthropathy Risk Decision1->B1 Yes Decision2 Proceed with this compound for Mature Animal Decision1->Decision2 No B2 Consider Alternative Antibiotic B1->B2 C1 Administer Oral Formulation (e.g., Capsule, Tablet) Decision2->C1 C2 Adhere to Weight-Based Dosing (Avoid exceeding toxic thresholds) C1->C2 Monitor Monitor Patient for: - Clinical Efficacy - Adverse Effects C2->Monitor End Treatment Course Complete Monitor->End

Key Considerations for Professionals

  • Off-Label Use Responsibility: Given its unapproved status in major regions like the EU, using this compound is an off-label application. The prescribing veterinarian assumes all responsibility for efficacy and safety [3].
  • Regional Availability: Use may be more common in regions with active manufacturing and different regulatory frameworks, such as parts of Asia [5].
  • Combination Therapy Research: Emerging trends include exploring this compound in combination with other antibiotics to enhance effectiveness and overcome bacterial resistance [5] [6].

References

Comprehensive Application Notes and Protocols for Pipemidic Acid in Microbiological Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pipemidic Acid and Its Research Significance

This compound is a bactericidal agent belonging to the quinolone class of antibiotics, specifically identified as a pyridopyrimidine derivative. Its unique chemical structure features a piperazine ring that enhances bacterial cell wall penetration, making it particularly valuable for studying Gram-negative pathogens. First introduced in the 1970s, this compound represented a significant advancement over earlier quinolones like nalidixic acid due to its broader spectrum of activity and improved pharmacokinetic properties. The compound inhibits bacterial DNA synthesis by targeting class II topoisomerases, specifically DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and transcription. This mechanism results in damage to bacterial DNA and subsequent cell death [1] [2].

In contemporary research, this compound serves as both an investigational therapeutic and a valuable chemical scaffold for developing novel antibacterial agents. While its clinical use has been largely superseded by newer fluoroquinolones, this compound remains highly relevant in microbiological research for several applications: studying quinolone resistance mechanisms, developing derivative compounds with enhanced activity, investigating metal-antibiotic interactions, and understanding structure-activity relationships in antibacterial agents. Its well-characterized properties and relatively simple chemical structure make it an ideal candidate for methodological studies and protocol development in pharmaceutical and microbiological research [1] [2] [3].

Mechanism of Action and Bacterial Targeting

Molecular Mechanism of Antibacterial Activity

This compound exerts its bactericidal effect primarily through the inhibition of bacterial DNA synthesis. The compound specifically targets two essential bacterial enzymes: DNA gyrase (also known as bacterial topoisomerase II) and topoisomerase IV. DNA gyrase is responsible for introducing negative supercoils into DNA, which is crucial for DNA replication and transcription, while topoisomerase IV plays a key role in chromosome segregation during cell division. By binding to these enzymes, this compound stabilizes the DNA-enzyme complex in a way that prevents DNA replication, leading to double-stranded DNA breaks and eventual bacterial cell death [1] [4].

The chemical structure of this compound is optimized for bacterial enzyme targeting. The molecule contains a carboxylic acid group at position 3 and a basic piperazine ring at position 7, which together facilitate the formation of a zwitterionic species under physiological conditions. This zwitterionic character significantly enhances the molecule's ability to penetrate bacterial cell walls, particularly in Gram-negative organisms where other antibiotics might have limited access. Once inside the bacterial cell, this compound interacts with the GyrA and GyrB subunits of DNA gyrase through a network of hydrogen bonds and van der Waals interactions, with the piperazine ring playing a crucial role in binding affinity and specificity [1] [2] [5].

Spectrum of Activity and Bacterial Susceptibility

This compound demonstrates a predominantly Gram-negative spectrum of activity, with particular efficacy against members of the Enterobacteriaceae family. Research has shown that Gram-negative rods belonging to this family are especially sensitive to this compound and its derivatives. Specific pathogens within this category exhibiting high sensitivity include Proteus mirabilis ATCC 12453, Salmonella typhimurium ATCC 14028, and Escherichia coli ATCC 25922. The minimum inhibitory concentrations (MICs) of this compound derivatives against these strains range from 0.98–7.81 µg/mL, demonstrating potent antibacterial activity that in many cases surpasses reference antibiotics like nitrofurantoin, cefuroxime, ampicillin, and even the parent this compound compound itself [1] [6].

The antibacterial activity of this compound extends to other significant pathogens, though with varying efficacy. The compound shows good activity against Citrobacter, Klebsiella, and Enterobacter species, while demonstrating more limited effects against Serratia, Proteus vulgaris, Pseudomonas, and Acinetobacter species. Notably, this compound exhibits only moderate activity against Gram-positive bacteria, with Staphylococcus aureus and Staphylococcus epidermidis generally being 2 to 3 times less susceptible to this compound compared to newer fluoroquinolones like norfloxacin and ofloxacin. This selective spectrum makes this compound particularly valuable for research focused on Gram-negative pathogens and for studies investigating species-specific differences in antibiotic susceptibility [1] [5] [6].

G Pipemidic_Acid This compound Administration Bacterial_Cell Enters Bacterial Cell Pipemidic_Acid->Bacterial_Cell DNA_Gyrase Binds to DNA Gyrase/Topo IV Bacterial_Cell->DNA_Gyrase Gram_Neg Gram-Negative Bacteria (E. coli, Proteus, Salmonella) Bacterial_Cell->Gram_Neg High penetration Gram_Pos Gram-Positive Bacteria (Moderate activity) Bacterial_Cell->Gram_Pos Moderate penetration DNA_Complex Stabilizes Enzyme-DNA Complex DNA_Gyrase->DNA_Complex Replication_Block Blocks DNA Replication DNA_Complex->Replication_Block DS_Breaks Causes Double-Strand Breaks Replication_Block->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Key Research Applications and Experimental Data

Antibiotic Development and Resistance Studies

This compound serves as a valuable chemical scaffold for developing novel antibacterial agents with enhanced properties. Recent research has focused on synthesizing and evaluating this compound derivatives through structural modifications, particularly at the piperazine and carboxylic acid functional groups. These investigations have yielded compounds with significantly improved antibacterial activity compared to the parent molecule. In one comprehensive study, novel this compound derivatives created via Mannich reaction with 4,5-disubstituted 1,2,4-triazole-3-thiones demonstrated exceptional potency against key Gram-negative pathogens. The minimum inhibitory concentrations (MICs) of these derivatives against Proteus mirabilis ATCC 12453 and Salmonella typhimurium ATCC 14028 ranged from 0.98–7.81 µg/mL, while activity against Escherichia coli ATCC 25922 showed even greater potency with MIC values of 0.98–3.91 µg/mL. Importantly, these derivatives frequently outperformed reference antibiotics including nitrofurantoin, cefuroxime, ampicillin, and this compound itself, highlighting their potential as lead compounds for future antibiotic development [1].

In addition to direct antibacterial applications, this compound plays a crucial role in antimicrobial resistance research. As resistance to broad-spectrum antibiotics continues to grow globally, this compound offers a targeted therapeutic alternative for specific bacterial strains, particularly within the Enterobacteriaceae family. Its unique mechanism of action helps preserve the efficacy of other antibiotic classes by reducing overreliance on broad-spectrum agents. Research indicates that strategic integration of this compound into antibiotic stewardship programs has led to a 15% reduction in resistance rates in some clinical settings. Furthermore, this compound serves as an important tool for studying resistance mechanisms, particularly mutations in DNA gyrase and topoisomerase IV genes, and for investigating efflux pump activity in Gram-negative pathogens. These applications make this compound invaluable for both practical resistance management and fundamental research on antibacterial resistance mechanisms [7] [3].

Metal Complexation and Bioactivity Assessment

The interaction between this compound and various metal ions represents a significant area of research with implications for both antibiotic efficacy and novel compound development. This compound functions as a bidentate ligand through the oxygen atoms present at its carbonyl and carboxylic acid groups, enabling it to form complexes with numerous essential and trace elements. Researchers have synthesized and characterized this compound complexes with multiple metal ions including magnesium (Mg²⁺), calcium (Ca²⁺), chromium (Cr²⁺), manganese (Mn²⁺), iron (Fe³⁺), cobalt (Co²⁺), nickel (Ni²⁺), copper (Cu²⁺), zinc (Zn²⁺), and cadmium (Cd²⁺). These complexes have been characterized using various analytical techniques including melting point determination, conductance studies, IR and UV spectroscopy, ¹H-NMR, CHN analysis, and atomic absorption spectroscopy. The resulting data confirm the coordination patterns and provide insight into the structural properties of these metal-antibiotic complexes [5].

Table 1: Antibacterial Activity of this compound and Derivatives Against Key Pathogens

Bacterial Strain This compound MIC Range (µg/mL) Derivative MIC Range (µg/mL) Reference Antibiotics
Escherichia coli ATCC 25922 Not specified 0.98–3.91 µg/mL Nitrofurantoin, cefuroxime, ampicillin
Proteus mirabilis ATCC 12453 Not specified 0.98–7.81 µg/mL Nitrofurantoin, cefuroxime, ampicillin
Salmonella typhimurium ATCC 14028 Not specified 0.98–7.81 µg/mL Nitrofurantoin, cefuroxime, ampicillin
Pseudomonas aeruginosa Moderate activity Variable Norfloxacin, ofloxacin
Staphylococcus aureus 2-3 times less susceptible Variable Norfloxacin, ofloxacin

Assessment of the antibacterial properties of these metal complexes has yielded intriguing findings. When evaluated against clinical isolates using the disk diffusion method, both standard this compound and its metal complexes demonstrated no significant antibacterial activity against the tested strains. This suggests that complexation with metal ions may alter the biological activity of this compound, potentially by affecting its ability to penetrate bacterial cells or interact with target enzymes. This phenomenon has important implications for concurrent administration of this compound with mineral supplements or in environments with specific metal ion concentrations, where such interactions might potentially reduce the antibiotic's gastrointestinal absorption and cause therapeutic failure. Consequently, this research area provides valuable insights for optimizing this compound administration and for developing novel metal-antibiotic combinations with potentially enhanced or modified biological activities [5].

Detailed Experimental Protocols

Protocol 1: Antimicrobial Susceptibility Testing of this compound Derivatives

Principle: This protocol describes the standardized broth microdilution method for determining the minimum inhibitory concentration (MIC) of this compound and its derivatives against reference and clinical bacterial strains, in accordance with guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) [1].

Materials and Reagents:

  • This compound reference standard (CAS 51940-44-4)
  • Test compounds (this compound derivatives)
  • Reference bacterial strains: Proteus mirabilis ATCC 12453, Salmonella typhimurium ATCC 14028, Escherichia coli ATCC 25922
  • Clinical isolates of relevant Gram-negative pathogens
  • Cation-adjusted Mueller-Hinton broth
  • Sterile 96-well microdilution plates with U-bottom wells
  • Positive control antibiotics: nitrofurantoin, cefuroxime, ampicillin
  • Sterile disposable inoculators or multichannel pipettes
  • Incubator set at 35°±2°C

Procedure:

  • Preparation of antibiotic stock solutions: Dissolve this compound and test compounds in appropriate solvents (DMSO or water) to obtain stock solutions of 5120 µg/mL. Filter-sterilize using 0.22 µm membrane filters.
  • Broth preparation: Prepare cation-adjusted Mueller-Hinton broth according to manufacturer instructions and sterilize by autoclaving.
  • Inoculum preparation: Select 3-5 well-isolated colonies of similar morphology from fresh agar plates (18-24 hours growth). Suspend colonies in sterile saline to achieve a turbidity equivalent to 0.5 McFarland standard (approximately 1-2×10⁸ CFU/mL). Dilute the suspension in Mueller-Hinton broth to obtain a final inoculum density of 5×10⁵ CFU/mL.
  • Microdilution plate preparation: Perform two-fold serial dilutions of antibiotics in Mueller-Hinton broth across the microdilution plate to achieve desired concentration range (typically 0.12-512 µg/mL). Add 100 µL of each dilution to appropriate wells.
  • Inoculation: Add 100 µL of the standardized inoculum to each well containing antibiotic dilutions. Include growth control wells (antibiotic-free medium + inoculum) and sterility control wells (medium only).
  • Incubation: Cover plates and incubate at 35°±2°C for 16-20 hours in ambient air.
  • MIC determination: Following incubation, examine plates for visible bacterial growth. The MIC is defined as the lowest concentration of antibiotic that completely inhibits visible growth. Confirm endpoint readings using a reading mirror if necessary.
  • Quality control: Ensure that MIC values for quality control strains fall within established reference ranges.

Interpretation and Notes: Record MIC values in µg/mL for each organism-antibiotic combination. Compare the activity of this compound derivatives against reference antibiotics and the parent this compound compound. Tests should be performed in duplicate or triplicate to ensure reproducibility. This method is suitable for screening novel this compound derivatives and for resistance surveillance studies [1].

Protocol 2: Synthesis of this compound Metal Complexes

Principle: This protocol describes the synthesis of this compound metal complexes through reaction with various metal salts, enabling the study of metal-antibiotic interactions and their effects on antibacterial activity [5].

Materials and Reagents:

  • This compound trihydrate (pharmaceutical grade)
  • Metal salts: MgCl₂·6H₂O, CaCl₂·2H₂O, CrCl₃·6H₂O, MnCl₂·H₂O, FeCl₃·6H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂, CdCl₂·H₂O
  • N,N-Dimethylformamide (DMF), analytical grade
  • Methanol, analytical grade
  • Round-bottom flasks (50-100 mL)
  • Condenser for reflux setup
  • Magnetic stirrer with heating capability
  • Büchner funnel and filter paper
  • Desiccator

Procedure:

  • Drug solution preparation: Dissolve 0.003 moles of this compound trihydrate in a minimal volume of DMF (approximately 5 mL) in a round-bottom flask. Add 20 mL of methanol with constant stirring until complete dissolution is achieved.
  • Metal solution preparation: Dissolve 0.0033 moles of the appropriate metal salt in 10 mL of warm methanol with stirring.
  • Reaction: Add the metal solution to the drug solution with constant stirring. Attach a condenser and reflux the reaction mixture for 3 hours at approximately 70°C with continuous stirring.
  • Crystallization: After reflux, allow the solution to stand at room temperature for crystallization. Crystals typically form within 48 hours.
  • Isolation: Filter the resulting crystals using a Büchner funnel and wash thoroughly with cold methanol to remove unreacted starting materials.
  • Drying: Dry the complexes in a desiccator over suitable desiccant until constant weight is achieved.
  • Characterization: Perform comprehensive characterization using melting point determination, conductance measurements, IR spectroscopy (600-4000 cm⁻¹ region), UV-Vis spectroscopy, ¹H-NMR, elemental analysis (CHN), and atomic absorption spectroscopy for metal content determination.

Interpretation and Notes: The synthesized complexes should be characterized to confirm coordination and determine the drug-metal ratio. Typical coordination occurs through the oxygen atoms of the carbonyl and carboxylic acid groups, rendering this compound a bidentate ligand. These complexes can subsequently be evaluated for antibacterial activity using Protocol 1 to assess the impact of metal complexation on biological activity. This protocol is adaptable for various metal salts and can be scaled according to research needs [5].

G Start Start Research Project Objective Define Research Objective Start->Objective Synthesis Compound Synthesis Objective->Synthesis Synth_Option1 Derivative Synthesis (Mannich reaction) Synthesis->Synth_Option1 Synth_Option2 Metal Complexation (Metal salts) Synthesis->Synth_Option2 Charac Comprehensive Characterization Micro Microbiological Evaluation Charac->Micro Charac_Methods Melting Point Conductance IR/UV Spectroscopy NMR Elemental Analysis Atomic Absorption Charac->Charac_Methods Data Data Analysis Micro->Data Micro_Methods Broth Microdilution Disk Diffusion Time-Kill Studies Resistance Testing Micro->Micro_Methods Complete Project Completion Data->Complete Synth_Option1->Charac Synth_Option2->Charac

Emerging Research Applications and Future Directions

Computational Approaches and QSAR Modeling

Molecular topology and quantitative structure-activity relationship (QSAR) approaches are emerging as powerful tools in the development of novel this compound derivatives with enhanced antibacterial properties. These computational methods utilize molecular descriptors and topological indices to relate chemical structure to pharmacological activity, enabling the prediction of key properties such as clearance (CL) and minimum inhibitory concentration (MIC) against relevant pathogens before compounds are synthesized. Recent research has successfully applied multilinear regression (MLR) analysis to create predictive models for antibacterial activity against critical pathogens including Enterobacter aerogenes and Proteus mirabilis. These computational approaches allow researchers to virtually screen large chemical libraries for promising candidates, significantly reducing the time and resources required for antibiotic development. The models can predict both pharmacokinetic properties and microbiological activities, providing a comprehensive assessment of potential drug candidates at early development stages. This integrated computational-experimental approach is particularly valuable given the World Health Organization's classification of Enterobacteriaceae as critical priority pathogens requiring new therapeutic options [3].

The application of these computational methods to this compound derivatives has revealed important structure-activity relationships that guide molecular design. Key molecular features influencing antibacterial activity include the presence and position of the piperazine ring, the carboxylic acid group at position 3, and specific substitutions that enhance bacterial penetration and target binding. These computational models can be applied not only to quinolones but also to structurally diverse molecules, expanding their utility in antibiotic discovery. As resistance patterns continue to evolve, these computational approaches will play an increasingly important role in the rational design of next-generation this compound derivatives with optimized activity against resistant strains and improved pharmacokinetic profiles. The integration of these computational methods with high-throughput screening and structural biology techniques represents the cutting edge of antibiotic development research [3].

Veterinary Medicine and Industrial Applications

Beyond human medical applications, this compound is gaining attention in veterinary medicine for the treatment of urinary infections in companion animals and livestock. The compound's favorable safety profile and efficacy against common veterinary pathogens make it a valuable option in settings where resistance to other antibiotics may be emerging. Research indicates increasing adoption rates in veterinary clinics, with documented improvements in bacterial clearance and animal recovery times. This application is particularly relevant as global regulations governing antibiotic use in animals become more stringent, creating demand for targeted therapeutic options with minimal ecological impact. The use of this compound in veterinary practice follows the same principles as human medicine, with dosage adjustments based on species, weight, and infection severity. Ongoing research in this area focuses on optimizing dosing regimens for different animal species and evaluating the potential for resistance development in veterinary settings [7].

Concurrently, industrial applications of this compound are being explored, particularly in sterilization processes and pharmaceutical manufacturing. The compound's bactericidal properties and stability under various conditions make it suitable for ensuring contamination-free environments in production facilities. Companies implementing this compound in sterilization protocols report enhanced safety standards and improved compliance with regulatory requirements. Additionally, this compound serves as an important tool in microbiological research laboratories for studying bacterial DNA synthesis mechanisms and resistance pathways. Its stability under standard laboratory conditions and well-characterized mechanism of action make it ideal for fundamental research on bacterial replication and for developing novel antimicrobial screening assays. These diverse applications highlight the continuing relevance of this compound across multiple sectors and research domains [7].

Conclusion

This compound remains a valuable compound in microbiological research despite being superseded by newer fluoroquinolones in clinical practice. Its well-characterized mechanism of action, modular chemical structure, and established safety profile make it an excellent tool for studying bacterial DNA synthesis, developing novel antibacterial agents, and investigating antibiotic-metal interactions. The protocols outlined in this document provide comprehensive methodologies for evaluating this compound and its derivatives, enabling researchers to consistently assess antibacterial activity and explore structure-activity relationships. As antibiotic resistance continues to pose significant challenges to global health, this compound derivatives offer promising avenues for addressing resistant Gram-negative infections, particularly when developed using integrated computational and experimental approaches. With applications spanning human medicine, veterinary practice, industrial sterilization, and basic research, this compound continues to demonstrate its versatility and relevance in addressing contemporary challenges in microbiology and antibiotic development.

References

Troubleshooting Guide: Pipemidic Acid Therapeutic Failure & GI Absorption

Author: Smolecule Technical Support Team. Date: February 2026

Problem Area Likely Mechanism Evidence & Experimental Data Suggested Experimental Protocol

| Metal Cation Interference [1] | Formation of insoluble, non-absorbable complexes with cations like Mg2+, Ca2+, Fe3+, and Zn2+. | In Vitro Complexation: Pipemidic acid forms stable complexes with various metal ions, confirmed via IR, UV, 1H-NMR, and elemental analysis [1]. Loss of Efficacy: The formed metal complexes showed no antibacterial activity against clinical isolates, confirming therapeutic failure [1]. | 1. In Vitro Complexation: React this compound with cation salts in methanol/DMF. Characterize precipitates via melting point, IR spectroscopy, and atomic absorption. 2. Dissolution Testing: Compare dissolution profiles of this compound alone vs. with cation supplements in simulated gastric/intestinal fluids. 3. Disk Diffusion Assay: Test antibacterial activity of the synthesized complexes vs. pure drug against standard strains (e.g., E. coli, S. aureus). | | Poor Aqueous Solubility [2] | Low inherent solubility of the parent drug limits dissolution and absorption from the GI tract. | Formulation Studies: New pharmaceutical salts of this compound were designed to improve its low aqueous solubility, which was identified as a major factor restricting its application [2]. | 1. Solubility Measurement: Determine equilibrium solubility of this compound in buffers at different pH levels. 2. Salt/Cocrystal Screening: Attempt formation of pharmaceutical salts with coformers (e.g., catecholcarboxylic acid). Evaluate solubility and hygroscopicity of new forms [2]. | | Altered Pharmacokinetics [3] [4] | Changes in absorption and excretion parameters in disease states (e.g., renal impairment). | Animal Studies: In nephritic rats, lower serum concentrations were detected at corresponding time intervals compared to healthy rats after oral administration [3]. Human Studies: Elderly patients with renal insufficiency showed significantly decreased renal clearance of this compound [4]. | 1. Preclinical PK in Disease Models: Compare serum concentration vs. time profiles and tissue distribution in normal vs. nephritic animal models [3]. 2. Clinical PK Analysis: In human trials, calculate key parameters (Cmax, AUC, t1/2, Clren) and correlate with patient renal function (creatinine clearance) [4]. |

The interaction between this compound and metal ions can be visualized as a straightforward coordination process, which is central to the absorption issue.

G PipemidicAcid This compound Molecule InsolubleComplex Insoluble Metal-Drug Complex PipemidicAcid->InsolubleComplex Coordination Bond MetalCation Divalent/Metal Cation (e.g., Mg²⁺, Ca²⁺) MetalCation->InsolubleComplex Coordination Bond ReducedAbsorption Reduced GI Absorption InsolubleComplex->ReducedAbsorption Precipitates in GI tract TherapeuticFailure Therapeutic Failure ReducedAbsorption->TherapeuticFailure Leads to

Detailed Experimental Protocol: Metal Cation Interaction

This protocol provides a detailed methodology to investigate the metal complexation issue, based on the synthesis described in research [1].

  • Objective: To synthesize and characterize the complex formed between this compound and magnesium, and to evaluate its impact on antibacterial activity.
  • Materials:
    • This compound trihydrate
    • Magnesium chloride hexahydrate (MgCl₂·6H₂O)
    • Solvents: Dimethylformamide (DMF), Methanol (analytical grade)
    • Equipment: Rotary evaporator, IR spectrophotometer, NMR spectrometer, atomic absorption spectrophotometer, equipment for melting point and conductance measurement.
  • Procedure:
    • Synthesis:
      • Dissolve this compound trihydrate in a minimal amount of DMF (~5 mL).
      • Add 20 mL of methanol to the solution.
      • In a separate container, prepare a warm methanolic solution (10 mL) of magnesium chloride.
      • Add the metal salt solution to the drug solution with constant stirring.
      • Reflux the mixture for 3 hours.
      • Allow the solution to stand at room temperature for crystallization for 48 hours.
      • Filter the resulting crystals, wash with methanol, and dry.
    • Characterization:
      • Melting Point: Record the melting point of the complex.
      • Conductance Measurement: Dissolve a small amount (~0.003 g) of the complex in distilled water (10 mL) to test its conductivity.
      • IR Spectroscopy: Analyze the complex in the 600–4000 cm⁻¹ range. Key shifts to observe involve the carbonyl (C=O) and carboxylic acid groups.
      • ¹H-NMR: Analyze the complex in deuterated water (D₂O). Note any significant shifts in the peaks corresponding to the piperazinyl group protons.
      • Elemental & Metal Analysis: Perform CHN elemental analysis and use atomic absorption to determine the metal content and final complex ratio.
    • Antibacterial Activity Assay:
      • Use the standard disk diffusion method.
      • Compare the zone of inhibition of the pure this compound against the synthesized magnesium complex on relevant bacterial strains (e.g., E. coli).

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical mechanism behind this compound's therapeutic failure? The primary mechanism is its action as a bidentate ligand. The oxygen atoms at the carbonyl and carboxylic groups in its structure can coordinate with di- and trivalent metal ions (e.g., Mg²⁺, Ca²⁺, Fe³⁺, Zn²⁺) found in food, supplements, or antacids. This forms stable, insoluble complexes in the gastrointestinal tract that are poorly absorbed, leading to a significant reduction in bioavailability and therapeutic effect [1].

Q2: How can the solubility of this compound be improved in new formulations? Research shows that forming pharmaceutical salts is a viable strategy. By co-crystallizing this compound with organic acids like catecholcarboxylic acid (CCA) or m-hydroxybenzoic acid (MHA), scientists have created new solid forms. These salts significantly improve aqueous solubility and enhance antibacterial activity, potentially by increasing the hydration enthalpy and improving crystal packing through charge-assisted hydrogen bonds [2].

Q3: Does renal impairment affect the pharmacokinetics of this compound? Yes, renal function significantly impacts its excretion. Studies in elderly patients with renal insufficiency show a decreased renal clearance (Clren) of this compound. However, the drug's concentration in urine may still exceed the minimum inhibitory concentration (MIC) for many bacteria. One study concluded that for mild renal insufficiency (creatinine clearance ≥30 ml/min), dose adjustments may not be necessary, but careful monitoring is advised [4].

References

Pipemidic acid interaction with essential trace elements

Author: Smolecule Technical Support Team. Date: February 2026

Coordination Chemistry & Complex Characterization

Pipemidic acid (Hpip) acts as a bidentate ligand, typically coordinating to metal ions through the oxygen atoms of its ketone carbonyl group and the deprotonated carboxylate group [1] [2] [3]. The piperazinyl nitrogen may remain uncoordinated or be protonated depending on the synthesis conditions.

The following table summarizes key metal complexes of this compound reported in the literature, including their proposed structures and analytical data.

Metal Ion Proposed Complex Stoichiometry & Structure Key Analytical Data (IR, UV, etc.) References
Mg(II) [Mg(pip)(H₂O)₃(Cl)]·6H₂O\nBidentate (O,O) IR: ν(C=O) 1620 cm⁻¹, νₐₛ(COO⁻) ~1400 cm⁻¹ [1] [3]
Ca(II) [Ca(pip)(H₂O)₃(Cl)]·2H₂O\nBidentate (O,O) IR: ν(C=O) 1619 cm⁻¹, νₐₛ(COO⁻) ~1400 cm⁻¹ [1] [3]
Mn(II) [Mn(pip)₂(H₂O)₂] or [Mn(pip)(H₂O)₃(Cl)]·xH₂O\nBidentate (O,O) IR: ν(C=O) 1612 cm⁻¹; Distorted octahedral [1] [2] [4]
Fe(III) [Fe(pip)(H₂O)₂(Cl)₂]·6H₂O\nBidentate (O,O) IR: ν(C=O) 1605-1630 cm⁻¹ (broad) [1] [3]
Co(II) [Co(pip)₂] or similar\nBidentate (O,O) IR: ν(C=O) 1620 cm⁻¹ [1]
Ni(II) [Ni(pip)₂] or similar\nBidentate (O,O) IR: ν(C=O) 1613 cm⁻¹ [1]
Cu(II) [Cu(pip)₂(H₂O)]·2H₂O\nBidentate (O,O) Distorted square pyramidal geometry (EPR data) [4] [5]
Zn(II) [Zn(pip)₂(H₂O)₂] or [Zn(pip)(H₂O)₃(Cl)]·4H₂O\nBidentate (O,O) IR: ν(C=O) ~1620 cm⁻¹; Distorted octahedral [1] [2] [3]
Cr(III), Cd(II) [M(pip)₂] or similar\nBidentate (O,O) IR: ν(C=O) ~1610-1620 cm⁻¹ [1]

Experimental Protocols & Methodologies

Here are detailed methodologies for synthesizing and characterizing this compound metal complexes, based on published procedures.

Conventional Solution-Based Synthesis [1] [3]

This is a general method for synthesizing complexes with metals like Mg, Ca, Mn, Fe, Co, Ni, Cu, and Zn.

Workflow:

A Dissolve this compound in DMF/Methanol B Add Methanolic Solution of Metal Salt A->B C Reflux for 3 Hours with stirring B->C D Crystallize at Room Temperature for 48h C->D E Filter, Wash with Methanol, and Dry D->E

Detailed Procedure:

  • Dissolution: Dissolve 1 mmol of this compound trihydrate in a minimal amount of DMF (~5 mL) and add 20 mL of methanol.
  • Metal Addition: In a separate container, dissolve 1 mmol of the hydrated metal salt (e.g., MgCl₂·6H₂O, FeCl₃·6H₂O, ZnCl₂) in 10 mL of warm methanol. Add this solution to the ligand solution with constant stirring.
  • Reaction: Reflux the resulting mixture with continuous stirring for 3 hours.
  • Crystallization: Allow the solution to stand at room temperature for crystallization. Crystals typically form within 48 hours.
  • Isolation: Filter the resulting crystals, wash thoroughly with cold methanol, and dry in air.
Mechanochemical Synthesis (LAG) [2] [5]

This solvent-free or low-solvent method is efficient for synthesizing frameworks with Ca(II), Mn(II), and Zn(II).

Workflow:

A Weigh this compound and Metal Salt B Load into Ball Mill Jar with Grinding Balls A->B C Add Catalytic Amount of Solvent (LAG) B->C D Grind for specified time (e.g., 30-60 min) C->D E Collect Solid Product D->E

Detailed Procedure:

  • Loading: Weigh this compound and the metal salt (e.g., metal nitrate) in a 2:1 molar ratio and place them in a ball mill jar.
  • Grinding: Add a catalytic amount of solvent (e.g., methanol, water, or a mixture) for Liquid-Assisted Grinding (LAG). The typical ratio is 0.5-1.0 µL of solvent per mg of solid.
  • Milling: Process the mixture in a ball mill at a specific frequency for a set time (e.g., 30-60 minutes).
  • Collection: The pure complex is obtained directly as a solid powder after milling.
Characterization Techniques [1] [3]

After synthesis, characterize the complexes using the following techniques to confirm structure and composition:

  • Elemental (CHN) Analysis: To confirm bulk purity and stoichiometry.
  • Atomic Absorption Spectroscopy (AAS): To determine the exact metal content in the complex.
  • FTIR Spectroscopy: The most telling sign of complexation is a shift in the carbonyl (C=O) stretching vibration to a lower wavenumber (from ~1700 cm⁻¹ in the free acid to ~1600-1630 cm⁻¹ in the complex) and a change in the carboxylate antisymmetric and symmetric stretching bands [1] [3].
  • Thermogravimetric Analysis (TGA): To determine the number and type of water molecules (hydration or coordination) and the complex's thermal stability [3].
  • Molar Conductivity: Measurements in DMSO (~10⁻³ M) can indicate the electrolytic nature of the complexes. Low values suggest non-electrolytes, meaning anions are coordinated [3].
  • UV-Vis Spectroscopy & Magnetic Susceptibility: To study the geometry and electronic environment around the metal center, particularly for transition metals [4] [3].
  • X-ray Diffraction (XRD): Use powder XRD (PXRD) to confirm the crystalline phase and single-crystal XRD for definitive structural elucidation [2].

Impact on Antibacterial Activity

The formation of metal complexes can significantly alter the antibacterial profile of this compound. Research shows two potential outcomes:

  • Activity Enhancement: Some studies report that complexation can maintain or even increase antibacterial activity. For example, isostructural 3D hydrogen-bonded frameworks of this compound with Mn(II), Zn(II), and Ca(II) showed augmented activity against *E. coli* compared to the free antibiotic [2].
  • Activity Loss: Other studies, particularly one that synthesized a broad range of complexes, found that the resulting complexes showed no antibacterial activity against clinical isolates of Gram-positive and Gram-negative bacteria [1]. This suggests that complexation might sometimes hinder the drug's ability to reach its target or interact with bacterial enzymes.

Troubleshooting Common Experimental Issues

Issue: Unclear or ambiguous FTIR results for complexation.

  • Solution: Focus on the carbonyl (C=O) and carboxylate (COO⁻) regions. A clear red-shift of the C=O stretch from its position in the free acid is a strong indicator. Also, compare the difference (Δ) between the antisymmetric and symmetric stretches of the carboxylate group to infer its coordination mode (bridging or chelating) [1] [3].

Issue: Poor yield or no crystal formation in solution synthesis.

  • Solution: Ensure the metal salt is fully dissolved in warm methanol before adding it to the ligand solution. Extending the reflux time or slightly varying the solvent system (e.g., using ethanol or a different DMF/methanol ratio) can improve yields. If crystals do not form, try slow evaporation instead of standing at room temperature [1].

Issue: Variable or inconsistent antibacterial activity results.

  • Solution: This is a known research finding. The biological activity is highly sensitive to the specific complex's structure, solubility, and stability under test conditions. Ensure consistent and thorough purification of the complex to remove any unreacted this compound, which could skew results. Always test the free ligand (this compound) under the exact same conditions as a control to establish a baseline for comparison [1] [2].

Issue: Metal interference during analytical quantification.

  • Solution: For techniques like AAS, ensure complete digestion of the organic material to free the metal ions for accurate quantification. For HPLC analysis of the drug, be aware that concurrent administration with polyvalent cations (Mg²⁺, Ca²⁺, Al³⁺) is known to cause chelation, reducing gastrointestinal absorption. This chelation effect is a key consideration in pharmaceutical formulation and drug delivery studies [6] [7].

References

optimizing Pipemidic acid synthesis yield and purity

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Protocols and Analytical Data

The table below summarizes key experimental details for synthesizing and testing Pipemidic acid derivatives from a relevant study [1].

Aspect Detailed Methodology
General Synthesis of New Derivatives [1] Step 1: Synthesize 4,5-disubstituted 1,2,4-triazole-3-thione derivatives. Step 2: Dissolve 0.003 mol of the triazole-thione derivative in 5 ml of 96% ethanol. Add 200 µl of formaldehyde and 0.0033 mol of this compound. Stir the mixture with a magnetic stirrer for 1 hour. Add 15 ml of distilled water to the flask. Filter the formed precipitate and recrystallize it from methanol.
Reaction Monitoring [1] Monitor reaction progress using TLC on pre-coated 60 F254 plates with a CHCl3/C2H5OH (10:1, v/v) solvent system. Visualize spots under UV light at 254 nm.

| Antimicrobial Activity (MIC µg/mL) [1] | The new derivatives showed high activity against Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for reference strains were: • E. coli ATCC 25922: 0.98 - 3.91 µg/mLP. mirabilis ATCC 12453: 0.98 - 7.81 µg/mLS. typhimurium ATCC 14028: 0.98 - 7.81 µg/mL | | Analytical Standard Preparation [2] | Dissolve the compound in DMSO to a concentration of 1 mg/mL. Store solutions at 2–8 °C prior to analysis. |

This synthesis workflow illustrates the key stages and analytical controls involved in creating this compound derivatives:

G start Start Synthesis step1 Synthesize 4,5-disubstituted 1,2,4-triazole-3-thione start->step1 step2 Dissolve in 96% Ethanol step1->step2 step3 Add Formaldehyde and this compound step2->step3 step4 Stir Reaction Mixture (1 hour) step3->step4 step5 Precipitate Product with Distilled Water step4->step5 step6 Filter and Recrystallize from Methanol step5->step6 monitor Monitor Reaction (TLC, UV 254 nm) monitor->step2 Ensure Purity monitor->step4 Check Progress monitor->step6 Confirm Final Product

Addressing the Knowledge Gaps

While specific troubleshooting guides for this compound synthesis were not found, you can build effective FAQs by:

  • Consulting Specialized Databases: Search platforms like SciFinder or Reaxys for "this compound synthesis purification", "impurities", and "scale-up issues".
  • Analyzing Broader Context: General piperidine synthesis literature [3] [4] suggests common challenges include controlling stereoselectivity, managing moisture-sensitive intermediates, and optimizing catalyst systems.
  • Focusing on General Principles: For now, your guides can focus on universal best practices for synthetic chemistry, such as strict control of anhydrous conditions, reaction atmosphere (e.g., inert gas), and precise temperature control.

References

Pipemidic acid bacterial resistance mechanisms and solutions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions for Researchers

Question Evidence-Based Answer & Key Citations
What is the primary mechanism of action of pipemidic acid? Inhibits bacterial DNA replication by targeting DNA gyrase (Topoisomerase II) and Topoisomerase IV. It binds to the A subunit of DNA gyrase, blocking the ATPase activity required for DNA supercoiling [1] [2].
What are the main genetic mechanisms of resistance? Chromosomal mutations in genes encoding target enzymes (e.g., nalA, nalC, nalD), particularly those affecting the A subunit of DNA gyrase, reducing the drug's binding affinity [3] [4].
Does cross-resistance with other quinolones occur? Incomplete and complex. Some E. coli mutants resistant to nalidixic/piromidic acid show hypersusceptibility to this compound. Resistance profiles are mutation-specific [3] [4].
What is the recommended method for susceptibility testing? Kirby-Bauer agar diffusion test. Use a 20 µg this compound disc on Mueller-Hinton agar. Key interpretation: for P. aeruginosa, ≥14 mm = sensitive; 11-13 mm = intermediate [5].
Are there novel compounds to overcome resistance? Yes. Mannich base derivatives of this compound conjugated with 1,2,4-triazole-3-thiones show significantly enhanced activity (MICs 0.98-7.81 µg/ml) against resistant Gram-negative rods [2].

Experimental Guide: Determining MIC/MBC of Novel this compound Derivatives

This methodology is based on a 2018 study that synthesized new this compound derivatives and evaluated their efficacy [2]. You can use this protocol to test your own compounds.

Principle

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of new compounds. The MIC is the lowest concentration that prevents visible growth, while the MBC is the lowest concentration that kills ≥99.9% of the initial inoculum.

Materials & Reagents
  • Test Compounds: Novel this compound derivatives, this compound (control), other antibiotic controls (e.g., ciprofloxacin, ampicillin).
  • Bacterial Strains: Reference strains (e.g., E. coli ATCC 25922, P. mirabilis ATCC 12453, S. typhimurium ATCC 14028).
  • Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.
  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.
Step-by-Step Procedure
  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the microtiter plate. The final volume in each well should be 100 µL.
  • Inoculum Preparation: Adjust the turbidity of a log-phase bacterial culture to a 0.5 McFarland standard, then dilute to achieve a final inoculum of approximately 5 × 10^5 CFU/mL in each well.
  • Incubation: Seal the plate and incubate aerobically at 35±2°C for 16-20 hours.
  • MIC Reading: The MIC is the lowest concentration of the compound in the well where no visible turbidity is observed.
  • MBC Determination: Subculture 10 µL from each clear well and from the growth control well onto Mueller-Hinton Agar plates. Incubate again for 16-20 hours. The MBC is the lowest concentration that results in ≤ 5 colonies (indicating ≥99.9% kill rate).
Data Analysis

Compare the MIC/MBC values of your novel derivatives against the parent this compound and standard antibiotics. Significantly lower MIC values indicate enhanced antibacterial potency.

The workflow for this experiment and the primary resistance mechanism can be visualized as follows:

Key Technical Notes for Your Team

  • Inoculum Effect: Be aware that the activity of this compound can be significantly influenced by the inoculum size. Adhere strictly to the recommended CFU/mL in your assays [6].
  • Spectrum of Activity: this compound is primarily effective against Gram-negative bacteria, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa. It has less utility against Gram-positive bacteria and anaerobes [1] [6].
  • Novel Compound Design: The synthesis of hybrid molecules, such as linking this compound to 1,2,4-triazole moieties via a Mannich reaction, is a proven strategy to develop derivatives that can overcome existing resistance mechanisms [2].

References

Pipemidic acid side effects management and toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity and Side Effect Profile

The table below summarizes the documented side effects and toxicological concerns of pipemidic acid.

Category Specific Side Effects / Toxicities Notes & Management
Musculoskeletal Arthropathy (joint damage), lame gait, blistering of articular cartilage, tendonitis, tendon rupture [1] [2] Primarily observed in immature animals (e.g., beagle dogs). Onset can be rapid or delayed. Discontinue at first sign [1] [2].
Gastrointestinal Nausea, vomiting, diarrhea, abdominal pain [3] Often mild and self-resolving; consult professional if severe/persistent [3].
Nervous System Headache, dizziness, lightheadedness [3] Can impair mental alertness. Avoid driving or operating machinery [3].
Skin Reactions Rash, itching, photosensitivity [3] More severe reactions (e.g., Stevens-Johnson syndrome) are rare emergencies. Use sun protection [3].
Systemic/Other Allergic reactions, liver/kidney function effects, secondary infections (e.g., yeast) [3] Monitor organ function via blood tests. Immediate medical attention needed for allergic symptoms [3].

Experimental Evidence & Protocols

For researchers, understanding the foundational toxicology studies is crucial. Here are key experimental findings and models.

  • Animal Model for Arthropathy: A pivotal study administered this compound orally to immature beagle dogs (around 3 months old) at a dose of 100 mg/kg/day or more. This treatment induced a toxic arthropathy, characterized by lame gait, increased synovial fluid in the diarthrodial joints, and blister formation beneath the articular cartilage. The study noted that this abnormality was not found in dogs younger than 2 weeks or older than 12 months, indicating a specific vulnerability during active growth stages. The gait abnormality was observed to disappear spontaneously even if medication was continued [2].
  • Regulatory Context and Class Warnings: It is critical to note that this compound is a quinolone antibiotic. In 2018, the European Medicines Agency (EMA) concluded a review of serious side effects associated with systemic use of quinolone and fluoroquinolone antibiotics. The review incorporated views from patients, healthcare professionals, and academics. The EMA's safety committee recommended the suspension of marketing authorizations for medicines containing this compound, nalidixic acid, and several other quinolones due to their disabling and potentially permanent side effects on muscles, tendons, joints, and the nervous system [1].

Troubleshooting & Safety FAQs

This section addresses common concerns researchers might encounter.

  • Q1: What is the most critical toxicity to monitor in preclinical studies?

    • A: The foremost concern is musculoskeletal toxicity, specifically damage to the joints (arthropathy) and tendons. This is of particular concern in immature animal models. Studies should be designed to closely monitor for clinical signs like lame gait and to include detailed histopathological examination of weight-bearing joints after exposure [2].
  • Q2: Are there specific factors that increase the risk of tendon damage?

    • A: Yes. Based on class warnings for quinolones, the risk of tendon injury is higher in the elderly, patients with renal disease, and those who have had an organ transplantation. The concomitant use of a corticosteroid with a fluoroquinolone significantly increases this risk, and such combined use should be avoided in study designs [1].
  • Q3: What immediate action should be taken if toxicity is suspected?

    • A: Treatment with the drug should be discontinued immediately at the first sign of potential toxicity, such as tendon pain, joint swelling, or symptoms of neuropathy (e.g., pain, burning, tingling, numbness) [1].
  • Q4: Why is this compound no longer widely used in clinical practice?

    • A: Primarily due to its unfavorable safety profile, especially the risk of serious musculoskeletal and nervous system side effects, which led European regulators to suspend its marketing authorization. Furthermore, it is a first-generation quinolone with a narrower antibacterial spectrum and less favorable physicochemical profile compared to later generations [4] [1] [5].

Experimental Workflow for Toxicity Assessment

The diagram below outlines a generalized workflow for evaluating this compound toxicity in a preclinical setting, based on the methodologies and concerns identified in the research.

Start Start: Preclinical Toxicity Study Design M1 Animal Model Selection (Note: Use immature models for arthropathy assessment) Start->M1 M2 Administer this compound (e.g., Oral, 100 mg/kg/day in dogs) M1->M2 M3 Clinical Monitoring M2->M3 M6 Terminal Analysis M2->M6 At scheduled endpoint M4 Observe for Musculoskeletal Signs: Lame Gait, Joint Swelling M3->M4 M5 Observe for Other Signs: CNS, GI, Skin Reactions M3->M5 M4->M6 If symptoms appear M5->M6 If symptoms appear M7 Histopathological Examination of Joints (esp. weight-bearing) and Other Tissues M6->M7 M8 Data Synthesis & Risk Assessment Report M7->M8

References

Pipemidic acid analytical method validation parameters

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods and Validation for Pipemidic Acid

The table below summarizes two specific analytical methods for quantifying this compound, along with their key validation parameters as reported in the literature.

Method Type Key Parameters & Conditions Application & Linear Range Validation Data (Sensitivity & Precision)

| Flow-Injection Chemiluminescence (FI-CL) [1] | - Based on energy transfer from peroxynitrous acid.

  • Peroxynitrous acid synthesized on-line from acidified hydrogen peroxide and nitrite. | - Analysis in pharmaceutical preparations.
  • Range: ( 2.0 \times 10^{-7} ) – ( 2.0 \times 10^{-5} ) mol L⁻¹ | - Detection Limit: ( 6.3 \times 10^{-8} ) mol L⁻¹
  • RSD: 0.9% (for ( 2.0 \times 10^{-6} ) mol L⁻¹, n=9) | | HPLC with UV/FL Detection [2] | - Column: RP C18.
  • Mobile Phase: Methanol-ACN-10 mM citrate buffer (pH 3.5 & 4.5) with gradient elution.
  • Flow Rate: 1.5 mL/min.
  • Detection: UV-Vis (280 nm) and/or Fluorescence (multiple λexem). | - Analysis of pharmaceuticals and human urine.
  • Part of a method separating 15 quinolones. | - Detection Limit: 0.3 - 18 ng/mL (approx.)
  • Quantification Limit: 0.8 - 61 ng/mL (approx.) |

Detailed Experimental Protocols

Protocol 1: Flow-Injection Chemiluminescence (FI-CL) Method

This method is highly sensitive and suitable for the analysis of pharmaceutical formulations [1].

  • Principle: The method relies on the energy transfer from electronically excited peroxynitrous acid to this compound. The this compound molecules then enter an excited state and subsequently produce chemiluminescence (CL) emission when returning to the ground state.
  • On-line Synthesis: The key reagent, peroxynitrous acid, is synthesized directly in the flow system by merging a stream of acidified hydrogen peroxide with a stream of nitrite.
  • Procedure:
    • The sample solution containing this compound is injected into the carrier stream.
    • This stream is then merged with the on-line generated peroxynitrous acid.
    • The resulting CL signal is measured by a detector (e.g., a photomultiplier tube).
    • The intensity of the CL signal is proportional to the concentration of this compound.
Protocol 2: HPLC Method for Multiple Quinolones

This method is useful for simultaneously screening this compound alongside other quinolones in various matrices [2].

  • Chromatographic Conditions:
    • Column: Reverse Phase C18.
    • Mobile Phase: A mixture of methanol, acetonitrile (ACN), and 10 mM citrate buffer. The pH is adjusted (3.5 and 4.5) and delivered using an optimized gradient program.
    • Flow Rate: 1.5 mL/min.
    • Detection:
      • UV-Vis Detection: Set at 280 nm.
      • Fluorescence Detection (FLD): Offers higher sensitivity. Use excitation/emission wavelength pairs such as 280/450 nm, 280/495 nm, 280/405 nm, or 320/360 nm.
  • Sample Preparation:
    • For pharmaceuticals: Extract and dilute the sample appropriately with the mobile phase or a compatible solvent.
    • For urine samples: Typically requires a pretreatment step like dilution, filtration, or solid-phase extraction to remove interfering matrix components before injection.

FAQs and Troubleshooting Guides

Q1: What are the core parameters to validate for an analytical method?

According to ICH Q2(R2) guidelines, the core validation parameters include [3]:

  • Accuracy: The closeness of agreement between the accepted reference value and the value found.
  • Precision: The degree of agreement among individual test results (usually expressed as RSD).
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.
  • Detection Limit (LOD): The lowest amount of analyte that can be detected.
  • Quantitation Limit (LOQ): The lowest amount of analyte that can be quantified with acceptable precision and accuracy.
  • Linearity: The ability of the method to obtain results directly proportional to the concentration of the analyte.
  • Range: The interval between the upper and lower concentrations of analyte for which suitability has been demonstrated.
Q2: My method lacks specificity. How can I improve it?

Specificity ensures your method measures only this compound without interference.

  • For Chromatography (HPLC):
    • Optimize the Mobile Phase: Adjust the pH, buffer concentration, or organic solvent ratio in the gradient to improve separation from other quinolones or excipients [2].
    • Use Tandem Mass Spectrometry (MS/MS): This is the gold standard for specificity. It identifies analytes based on mass-to-charge ratio and unique fragmentation patterns, virtually eliminating uncertainty from co-eluting compounds [4] [5].
  • For CL Methods: The inherent selectivity comes from the chemical reaction. Ensure reagents are pure and the flow system is stable to minimize background noise [1].
Q3: How do I establish the stability of this compound in my samples?

Forced degradation studies are systematic strategies to understand drug stability [6].

  • Stress Conditions: Expose this compound solutions to:
    • Acidic/Basic Hydrolysis: Use HCl or NaOH at different temperatures.
    • Oxidative Stress: Use hydrogen peroxide (H₂O₂).
    • Photodegradation: Expose to UV and visible light as per ICH guidelines.
    • Thermal Degradation: Heat the solid drug or solution.
  • Kinetic Analysis: Monitor the degradation over time. Most pharmaceutical degradations follow first-order kinetics. Plot the remaining drug concentration versus time to determine the degradation rate constant ((k)), half-life ((t_{1/2})), and time for 10% degradation ((t_{90})), which is critical for predicting shelf-life [7] [6].

The following diagram outlines the logical workflow for developing and validating an analytical method.

Start Define Analytical Method Objective MethodSelect Select Analytical Technique Start->MethodSelect Dev Method Development (e.g., Optimize mobile phase, CL conditions) MethodSelect->Dev Val Method Validation Dev->Val Specificity Specificity/Selectivity Val->Specificity Linearity Linearity & Range Val->Linearity Precision Precision (Repeatability) Val->Precision Accuracy Accuracy/Recovery Val->Accuracy LODLOQ LOD & LOQ Val->LODLOQ Robustness Robustness Val->Robustness Routine Routine Analysis Specificity->Routine Linearity->Routine Precision->Routine Accuracy->Routine LODLOQ->Routine Robustness->Routine

References

Optimization Techniques for Pipemidic Acid Metal Complexation

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the primary coordination modes of pipemidic acid (HPPA) with metal ions, and how do they affect complex formation? this compound can act as a versatile, multi-dentate ligand. The coordination mode is highly dependent on the reaction pH, which determines the protonation state of the drug.

  • Bidentate Chelate (Most Common): The deprotonated this compound ligand (PPA⁻) coordinates through the carbonyl oxygen of the pyridone ring and a carboxylate oxygen atom [1] [2]. This mode is typical for complexes with Mg(II), Ca(II), Zn(II), Fe(III) [1], Mn(II), Co(II), Ni(II), and the MoO₂²⁺ and UO₂²⁺ cations [2].
  • Unidentate Ligand: this compound can coordinate through a single nitrogen atom of the piperazinyl ring [3]. This was observed in complexes with Ru³⁺, Pt⁴⁺, and Ir³⁺ [3].
  • Zwitterionic Form: In complexes with Mn(II), Zn(II), and Ca(II) nitrates, the this compound molecule exists in a zwitterionic state and still coordinates in a bidentate manner via the carbonyl and carboxylate oxygens, with charge balance maintained by non-coordinated nitrate anions [4].

The following table summarizes the coordination modes and experimental conditions for various metal complexes:

Metal Ion Coordinating Atoms from HPPA Molar Ratio (HPPA:M) Key Reaction Conditions Final Complex Formula / Notes Citation
Mg(II), Ca(II), Zn(II), Fe(III) Carbonyl O + Carboxylate O 1:1 Methanolic solution, reflux, pH ~7-8 (adjusted with NH₃) [M(pip)(H₂O)ₓ(Cl)]·yH₂O (pip = deprotonated) [1]
Ru(III), Ir(III) Piperazinyl N (Unidentate) 3:1 Methanolic/aqueous solution, reflux at ~70-80°C [M(Pip–H)₃(Cl)₃]·6H₂O [3]
Pt(IV) Piperazinyl N (Unidentate) 2:1 Methanolic/aqueous solution with added NH₃ [Pt(Pip–NH₄)₂(Cl)₄] (Ammonium-based complex) [3]
Mn(II), Zn(II), Ca(II) Carbonyl O + Carboxylate O (Zwitterionic HPPA) 2:1 Mechanochemical synthesis (Liquid-Assisted Grinding) M(PA)₂(H₂O)₂₂ (Isostructural frameworks) [4]
VO²⁺, Mn²⁺, Fe³⁺... Carbonyl O + Carboxylate O 2:1 (3:1 for Fe³⁺) Methanolic solution of deprotonated HPPA Mononuclear complexes; distorted octahedral geometry [2]

Q2: Which synthesis methods are most effective for forming this compound complexes? The choice of synthesis method impacts yield, particle size, and sometimes the biological activity of the resulting complexes.

  • Conventional Solution-Based Synthesis: This is the most widely used method.

    • Protocol: Dissolve this compound and the metal salt in a solvent like methanol or a methanol/water mixture. Reflux the reaction mixture for 1-3 hours at 70-80°C with constant stirring. The complex often precipitates upon cooling or slow solvent evaporation and can be filtered, washed with cold methanol, and dried under vacuum [3] [1] [2].
    • pH Control: Neutralizing the solution to pH ~7-8 with ammonia (NH₃) is a critical step for deprotonating the carboxylic acid group and facilitating coordination in the bidentate mode [1].
  • Mechanochemical Synthesis (Grinding): This solid-state method is a faster, solvent-free alternative with potential for enhanced bioactivity.

    • Protocol: Grind this compound and the metal salt together in a ball mill. For Liquid-Assisted Grinding (LAG), add a catalytic amount of solvent (e.g., methanol or water). This method can produce high yields of pure phases in significantly reduced time [4] [5].
    • Advantages: Reduced reaction times, minimal solvent waste, and often results in nanostructured materials with reported increased antibacterial activity against strains like E. coli [4].

Q3: How can I characterize and confirm the formation and purity of my complex? A multi-technique approach is essential for proper characterization. Key methods and their purposes are outlined in the workflow below:

G Start Characterization Workflow Step1 Elemental Analysis (CHN/Metal Content) Start->Step1 Step2 Molar Conductivity Step1->Step2 Confirms composition and stoichiometry Step3 FT-IR Spectroscopy Step2->Step3 Indicates electrolyte nature Step4 Thermal Analysis (TG/DTG) Step3->Step4 Identifies functional groups and coordination mode Step5 Spectroscopy (UV-Vis, NMR) Step4->Step5 Determines hydrated/ anhydrous nature and thermal stability Step6 Morphology & Crystallinity (XRD, SEM, TEM) Step5->Step6 Electronic structure and metal environment Step7 Biological Assay (Antimicrobial, Cytotoxicity) Step6->Step7 Particle size, shape, and crystallinity

Q4: A common issue is low yield or precipitation of the complex. How can this be troubleshooted?

  • Problem: Low yield or no precipitation.
    • Check pH: Ensure the reaction pH is optimized (often neutral to slightly basic, pH 7-8) to facilitate deprotonation of the carboxylic acid group [1].
    • Verify Solubility: Use a solvent mixture (e.g., methanol/water) to ensure both the drug and metal salt are adequately dissolved before refluxing [3].
    • Control Evaporation: After reflux, allow the solution to cool and evaporate slowly at room temperature. Rapid evaporation can trap impurities or form amorphous products.

Q5: The biological activity of my complex is lower than expected. What optimizations can be made?

  • Consider Alternative Metals: The choice of metal ion is crucial. For instance, Ru(III) complexes are often explored for their reduced toxicity compared to platinum-based drugs [3]. Zn(II) and Mn(II) complexes have also shown enhanced activity in some studies [4].
    • Modulate Physicochemical Properties: To improve the poor aqueous solubility of this compound, which limits its bioavailability, consider forming an inclusion complex with β-cyclodextrin. This has been shown to significantly increase solubility, bioavailability, and consequently, the antibacterial and antitumor activity of the drug [6].
    • Confirm Coordination and Purity: Ensure the complex has been fully characterized. In some cases, the isolated solid might be a simple salt or a different polymorph rather than a true coordination complex. Revisit the characterization data (especially FT-IR and TG) [1] [4].

References

Pipemidic acid stability in different pH conditions

Author: Smolecule Technical Support Team. Date: February 2026

Acid-Base Properties & Spectral Features

Understanding the protonation states of pipemidic acid is fundamental, as they significantly influence its behavior and stability. The table below summarizes the major species present at different pH levels based on its acid dissociation constants (pKa values) [1]:

pH Condition Predominant Species Key Characteristics
pH < pKa₁ (Acidic) Cationic (COOH, C=OH⁺) Protonated carboxylic acid and carbonyl groups; most fluorescent form [2] [1].
pKa₁ < pH < pKa₂ (Neutral) Zwitterionic (COO⁻, C=OH⁺) Carboxylate anion and protonated piperazinyl group; corresponds to the isoelectric point [1].
pH > pKa₂ (Basic) Anionic (COO⁻, C=O) Deprotonated piperazinyl group; low fluorescence [2] [1].
  • Reported pKa Values: The two key pKa values are approximately pKa₁ ≈ 5.4 (carboxylic acid group) and pKa₂ ≈ 8.2 (piperazinyl amino group) [1].
  • Impact on Spectroscopy: The UV-Vis absorption and fluorescence of this compound are strongly affected by pH. The cationic form is the most fluorescent, while the anionic form shows very low fluorescence [2].

This relationship between pH and molecular state can be visualized as follows:

G A Low pH (pH < pKa₁) D Cationic Species A->D Predominant B Neutral pH (pKa₁ < pH < pKa₂) E Zwitterionic Species B->E Predominant C High pH (pH > pKa₂) F Anionic Species C->F Predominant

Key Stability Findings and Experimental Insights

One study directly investigated the photochemical stability of this compound and related drugs [2].

  • Photostability: When irradiated with 300 nm UV light, this compound, along with oxolinic acid and cinoxacin, demonstrated a very low photodecomposition rate. Under the same conditions, the structurally related nalidixic acid photodecomposed two orders of magnitude faster [2].
  • Role of the Piperazine Group: The presence of a piperazine group at position 7 of the quinolone structure is associated with greater photostability. Although drugs with this group may be photolabile, they appear to have a lower phototoxic effect on cell membranes [3].

Experimental Protocols for Stability Assessment

Here are methodologies adapted from the research, which you can include in your troubleshooting guides.

Protocol 1: Investigating pH-Dependent Spectral Shifts via UV-Vis Spectroscopy

This method is used to observe changes in the drug's microenvironment upon inclusion complexation, which is influenced by pH [4] [1].

  • Solution Preparation: Prepare unbuffered aqueous solutions of this compound (e.g., 0.05 mM). Adjust the pH of these solutions to cover a relevant range using small amounts of acid (e.g., HCl) or base (e.g., NaOH).
  • Instrumentation: Use a UV-Vis spectrometer with a 1 cm quartz cuvette.
  • Measurement: Record the absorption spectra of each solution within the wavelength range of 200–400 nm at room temperature.
  • Analysis: Observe and document the shifts in the maximum absorption wavelength and changes in absorbance as a function of pH.
Protocol 2: Determining Stoichiometry with the Job's Plot Method

This continuous variation method is used to confirm the stoichiometry of complex formation, which can be pH-dependent [4] [1].

  • Preparation: Prepare 0.05 mM unbuffered stock solutions of both this compound and the host molecule.
  • Mixture Series: Mix the solutions at different molar ratios (R = [HPPA]/([HPPA] + [Host])), keeping the total volume constant for each mixture.
  • Measurement: For each mixture, record the UV-Vis absorption spectrum.
  • Plotting: Calculate the difference in absorbance (ΔA) at a specific wavelength for the drug in the absence and presence of the host. Plot ΔA × R versus R.
  • Interpretation: The R value at the maximum of the resulting curve indicates the stoichiometric ratio of the complex (a maximum at R=0.5 indicates a 1:1 complex).

Important Notes for Researchers

  • Data Limitation: The search results lack specific quantitative data on degradation rates or half-life of this compound across a wide pH range under non-irradiated conditions.
  • Solubility Consideration: this compound has low aqueous solubility, which can cause formulation problems [1]. This property is intrinsically linked to its pH-dependent ionic state.
  • Complexation Strategy: A common approach to improve solubility and potentially modify stability is forming inclusion complexes with cyclodextrins, a strategy successfully applied to this compound [4] [1].

References

Pipemidic acid quality control and batch consistency

Author: Smolecule Technical Support Team. Date: February 2026

Pipemidic Acid: Core Properties & Specifications

For quality control and research purposes, understanding the fundamental characteristics of this compound is essential. The table below summarizes key data.

Property Specification / Value Relevance for Quality Control & Research
IUPAC Name 8-ethyl-5-oxo-2-piperazin-1-yl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid [1] Unique chemical identifier; crucial for documentation and regulatory filings.
Molecular Formula C₁₄H₁₇N₅O₃ [1] Defines elemental composition.
Molecular Mass 303.32 g/mol [1] Important for quantitative analysis and dosage calculations.
CAS RN 51940-44-4 [1] Standard unique identifier for sourcing and literature searches.
Physical State Off-white colored powder [1] A basic physical CQA; variations may indicate impurities or degradation.
Mechanism of Action Inhibits bacterial DNA gyrase [1] The basis of its biological activity; relevant for potency assays.
Solubility in Water (at 20°C, pH 7) 322 mg/L (Moderate) [1] Critical for developing analytical methods and dissolution testing.
pKa (at 25°C) 0.95 [1] Informs buffer selection and mobile phase optimization for HPLC methods.
Log P (at pH 7, 20°C) -2.1 (Low) [1] Indicates hydrophilicity; affects extraction efficiency and chromatographic behavior.
Vapour Pressure (at 20°C) 3.80 x 10⁻⁸ mPa (Low volatility) [1] Suggests low environmental loss through volatilization under standard lab conditions.

Analytical Method: HPLC Separation of this compound

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing purity, stability, and batch consistency. The following is a standard reverse-phase HPLC method.

  • Application Column: Newcrom R1 (a reverse-phase column with low silanol activity) [2].
  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid [2].
  • MS-Compatibility: For mass spectrometry applications, replace phosphoric acid with formic acid [2].
  • Scalability: The method is scalable and can be adapted for preparative separation to isolate impurities [2].
  • UPLC Option: Smaller 3 µm particle columns are available for faster Ultra-Performance Liquid Chromatography (UPLC) applications [2].

The workflow for this analytical method can be visualized as follows:

Start Start HPLC Analysis PrepSample Prepare this compound Sample Solution Start->PrepSample SetHPLC Set Up HPLC System PrepSample->SetHPLC Column Column: Newcrom R1 (Reverse Phase) SetHPLC->Column MobilePhase Mobile Phase: Acetonitrile / Water / Phosphoric Acid SetHPLC->MobilePhase Inject Inject Sample Column->Inject MSCompat For MS Detection: Use Formic Acid MobilePhase->MSCompat Alternative MSCompat->Inject Optional Path DataAnalysis Data Acquisition & Analysis Inject->DataAnalysis End Assess Purity & Batch Consistency DataAnalysis->End

Frequently Asked Questions for Researchers

Q1: What should I do if the peak shape for this compound is tailing or broad in my HPLC analysis? This is a common issue often related to the column chemistry or mobile phase pH. Since the specified Newcrom R1 column is designed with low silanol activity to mitigate such problems, tailing could indicate that the column is nearing the end of its life or that the pH of the mobile phase is not optimally controlling the ionization of the analyte. As a troubleshooting step, ensure you are using a column with proven low silanol activity and consider adjusting the concentration of the acid (phosphoric or formic) in the mobile phase to improve peak shape [2].

Q2: How can I ensure consistency between different batches of this compound in my research? Achieving batch consistency relies on a systematic Quality by Design (QbD) approach. This involves:

  • Defining Critical Quality Attributes (CQAs): These are the measurable properties that define your product's quality, such as assay potency, impurity profiles, and dissolution rate [3].
  • Identifying Critical Process Parameters (CPPs): Determine which manufacturing process parameters (e.g., temperature, reaction time) most significantly impact your CQAs [3].
  • Establishing a Design Space: Use statistical Design of Experiments (DoE) to define the multidimensional boundaries of input variables (like CPPs) that consistently produce material meeting the CQAs. Operating within this validated design space ensures batch-to-batch consistency [3].

Q3: The provided HPLC method uses phosphoric acid. Can I use this for LC-MS analysis? No, you cannot directly use phosphoric acid for LC-MS applications, as it is not volatile and can cause severe contamination and signal suppression in the mass spectrometer. The method explicitly states that for Mass-Spec compatible applications, phosphoric acid must be replaced with formic acid [2]. This substitution is a standard practice to ensure compatibility with the mass spectrometer's ionization source.

References

Comprehensive Comparative Analysis: Pipemidic Acid vs. Nalidixic Acid Antibacterial Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Quinolone Antibacterials

Pipemidic acid and nalidixic acid represent important milestones in the development of quinolone antibacterial agents. Nalidixic acid, discovered in 1962, was the first representative of the quinolone class and served as the foundation for subsequent developments in this antibiotic family. This compound, developed over a decade later, represents a second-generation quinolone that incorporated structural modifications designed to enhance its antibacterial profile and address some limitations of the prototype agent. These two compounds have played significant roles in the evolution of quinolone antibiotics and continue to be subjects of scientific investigation due to their distinct properties and mechanisms of action.

The clinical importance of these agents primarily lies in their utility for treating urinary tract infections (UTIs), where their concentration in urine and activity against common uropathogens make them valuable therapeutic options. Understanding the comparative antibacterial activities of these agents provides insights into structure-activity relationships within the quinolone class and informs clinical decision-making regarding their appropriate use. This comprehensive analysis synthesizes experimental data from multiple studies to objectively compare the antibacterial performance of this compound and nalidixic acid against various bacterial pathogens, while also examining their mechanisms of action, resistance patterns, and in vivo efficacy.

Mechanisms of Action and Bacterial Resistance

Molecular Targets and Inhibitory Mechanisms

Both this compound and nalidixic acid belong to the quinolone class of antibacterial agents and share a common primary mechanism of action centered on inhibition of bacterial DNA synthesis. These compounds primarily target DNA gyrase (bacterial topoisomerase II), an essential enzyme responsible for introducing negative supercoils into DNA during replication. By binding to the DNA-gyrase complex, these antibiotics stabilize the cleavage complex and prevent the resealing of DNA strands, ultimately leading to double-strand DNA breaks and bacterial cell death. While both antibiotics share this fundamental mechanism, differences in their chemical structures result in varying affinities for the target enzyme and distinct antibacterial profiles.

The chemical structure of this compound includes a piperazinyl group at the 7-position, which enhances its Gram-negative activity and provides additional target interactions compared to nalidixic acid. This structural modification contributes to this compound's improved activity against certain bacterial species and its ability to maintain efficacy against some nalidixic acid-resistant strains. Research has demonstrated that despite their structural differences, both compounds ultimately interfere with bacterial DNA replication, but with varying efficiencies and secondary effects on different bacterial enzymes.

Resistance Development and Cross-Resistance Patterns

Bacterial resistance to quinolone antibiotics represents a significant clinical concern and understanding the cross-resistance patterns between this compound and nalidixic acid is essential for optimal antimicrobial stewardship. Investigations into resistance mechanisms have revealed that mutations in chromosomal genes (particularly nalA, nalC, and nalD) confer varying levels of resistance to these agents, with interesting patterns of cross-resistance and hypersusceptibility observed in some cases.

Studies with Escherichia coli K-12 mutants have demonstrated that most spontaneous mutants exhibited less resistance to this compound than to nalidixic acid, and some mutants resistant to both nalidixic acid and piromidic acid actually showed hypersusceptibility to this compound [1]. This incomplete cross-resistance pattern suggests significant differences in how these antibiotics interact with their target enzymes and how they are transported into bacterial cells. Research indicates that resistance to nalidixic acid primarily results from both decreased sensitivity of the bacterial DNA synthesizing system and insufficient drug transport, whereas resistance to this compound is mainly due to target site alterations with less impact from transport mechanisms [1].

The following conceptual diagram illustrates the primary mechanisms of action and resistance development for this compound and nalidixic acid:

G A Quinolone Antibiotics (this compound, Nalidixic Acid) B Enter Bacterial Cell A->B C Inhibit DNA Gyrase (Topoisomerase II) B->C I Reduced Drug Accumulation B->I D Block DNA Replication C->D H Target Site Modification C->H Resistance E Bacterial Cell Death D->E F Resistance Mechanisms G Chromosomal Mutations (nalA, nalC, nalD genes) F->G G->H G->I J Variable Cross-Resistance Patterns H->J I->J

Comparative In Vitro Antibacterial Activity

Spectrum of Activity and Potency Assessments

The in vitro antibacterial activity of this compound and nalidixic acid has been extensively evaluated against clinically relevant bacterial pathogens. A comprehensive German study conducted in 1979 compared the activity of both substances against 450 freshly isolated bacterial strains using the agar dilution test method [2]. This investigation revealed that while Gram-positive cocci were generally resistant to both compounds, with the exception of some this compound-sensitive staphylococci, both agents demonstrated good antibacterial activity within the Gram-negative spectrum. Importantly, the study concluded that the minimum inhibitory concentration (MIC) values of this compound were generally clearly lower than those of nalidixic acid, indicating superior potency of this compound against most Gram-negative pathogens.

A particularly significant distinction noted in multiple studies is this compound's activity against Pseudomonas aeruginosa, a pathogen typically resistant to nalidixic acid [2]. This expanded spectrum represents a clinically important advantage for this compound, as Pseudomonas aeruginosa is an opportunistic pathogen capable of causing serious infections, particularly in immunocompromised patients and those with structural abnormalities of the urinary tract. The enhanced activity of this compound against this challenging pathogen can be attributed to its structural characteristics, which improve penetration through the outer membrane of Gram-negative bacteria and enhance binding to target enzymes.

Quantitative MIC Data and Comparative Analysis

The following table summarizes key quantitative data from comparative studies investigating the in vitro activity of this compound and nalidixic acid against various bacterial pathogens:

Table 1: Comparative In Vitro Activity of this compound and Nalidixic Acid

Bacterial Species This compound MIC Range/Ratio Nalidixic Acid MIC Range/Ratio Study Characteristics
Gram-negative bacteria Generally lower MIC values Generally higher MIC values 450 freshly isolated strains [2]
Pseudomonas aeruginosa Active (specific MIC not reported) Not active Agar dilution test [2]
Escherichia coli MIC90: ~5-10 μg/mL (estimated) MIC90: >20 μg/mL (estimated) Comparative study [3]
Various Gram-negative clinical isolates Consistently more active Less active Combined study analysis [2]

The superior in vitro activity of this compound is further evidenced by its performance in comparative assessments with newer quinolone analogs. A 1984 study comparing five quinoline derivatives noted that while ciprofloxacin demonstrated the greatest potency among tested agents, this compound maintained respectable activity against most Gram-negative pathogens [3]. When compared directly with nalidixic acid in this investigation, this compound consistently demonstrated lower MIC90 values (minimum inhibitory concentration required to inhibit 90% of isolates) for common Enterobacteriaceae, though specific numerical values were not provided in the accessible excerpt.

In Vivo Efficacy and Pharmacokinetic Properties

Animal Infection Model Studies

The comparative efficacy of this compound and nalidixic acid has been evaluated in various experimental infection models, providing insights into their performance in living systems. Research assessing their activity against systemic and urinary tract infections in mice has yielded important comparative data. In one such investigation, both compounds were tested alongside AM-715 (now known as norfloxacin), a newer fluoroquinolone antibiotic [4] [5]. The results demonstrated that dose for dose, this compound and nalidixic acid showed similar activity levels against these experimental infections, though both were substantially less potent than the newer fluoroquinolone comparator [5].

Earlier studies examining this compound's efficacy against various experimental infections confirmed its effectiveness in animal models, showing particular utility in urinary tract infections [4]. These in vivo findings correlate well with the pharmacokinetic properties of this compound, especially its concentration in urinary tissues and fluids. The translation of in vitro activity to in vivo efficacy depends significantly on the pharmacokinetic and pharmacodynamic properties of antibacterial agents, which differ notably between this compound and nalidixic acid.

Pharmacokinetic Profiles and Tissue Distribution

The absorption, distribution, and excretion profiles of this compound have been characterized in multiple animal species and humans. Studies demonstrate that this compound is well absorbed following oral administration, achieving peak plasma concentrations ranging from 4 to 12 μg/mL at oral doses of approximately 50 mg/kg across various species, including mice, rats, dogs, monkeys, and humans [6]. This consistent absorption profile across species suggests predictable pharmacokinetic behavior in humans.

A particularly advantageous property of this compound is its tissue distribution profile. Research has shown that this compound distributes to most organs and tissues at concentrations comparable to or exceeding simultaneous plasma levels [6]. Most notably, the antibiotic achieves high concentrations in bile and urine, significantly exceeding plasma levels, which explains its particular efficacy in treating biliary and urinary tract infections. Additionally, this compound demonstrates relatively low protein binding (approximately 20% in dog plasma and 30% in human serum), allowing a greater proportion of the drug to remain pharmacologically active [6].

The excretion profile further supports this compound's utility for urinary tract infections. Between 25% and 88% of orally administered this compound is excreted in the urine in bacteriologically active form, with the percentage varying by species and dose [6]. The remainder is primarily excreted in feces. Metabolic studies indicate that the main active principle in vivo is unchanged this compound itself, meaning that the antibacterial activity observed in vitro directly translates to in vivo effects without requiring metabolic activation.

Resistance Patterns and Susceptibility Trends

Cross-Resistance Profiles

The issue of cross-resistance between quinolone antibiotics represents a significant consideration in their clinical use and the evaluation of their relative utilities. Research has revealed a complex pattern of incomplete cross-resistance between this compound, piromidic acid, and nalidixic acid [1]. Studies with spontaneously resistant mutants of Escherichia coli K-12 have demonstrated that most mutants exhibited less resistance to this compound than to piromidic acid and nalidixic acid [1]. Interestingly, some bacterial mutants resistant to both piromidic acid and nalidixic acid showed hypersusceptibility to this compound, suggesting important differences in the resistance mechanisms and binding interactions among these structurally related compounds [1].

Molecular analysis of resistance patterns has identified that mutations in the nalA gene and newly designated nalC and nalD genes (all located at approximately 82 minutes on the recalibrated E. coli map) confer varying resistance profiles to these antibiotics [1]. The differential effect of these genetic mutations on susceptibility to various quinolones provides insights into the structure-activity relationships within this antibiotic class and may inform the development of newer agents with improved activity against resistant strains.

Temporal Susceptibility Trends

Monitoring susceptibility trends over time provides valuable information about the evolution of bacterial resistance and the long-term utility of antibacterial agents. A comprehensive study evaluating trends in quinolone susceptibility of Enterobacteriaceae between 1992 and 1998 in a large university hospital setting revealed important patterns [7]. The overall susceptibility of Enterobacteriaceae to nalidixic acid remained relatively stable during this period (86% versus 85%), but species-specific analysis revealed divergent trends [7].

Notably, susceptibility to nalidixic acid decreased for Escherichia coli (from 92% to 89%) and for Enterobacter cloacae (from 87% to 82%), while a significant increase was observed for Klebsiella pneumoniae (from 74% to 83%) [7]. The latter improvement was attributed to successful control of the spread of epidemic extended-spectrum β-lactamase (ESBL)-producing strains. Perhaps more importantly, the study documented that nalidixic acid-resistant E. coli isolates showed decreased susceptibility to fluoroquinolones over the study period, demonstrating a concerning correlation between resistance to earlier quinolones and reduced susceptibility to newer generation fluoroquinolones [7].

Experimental Methods and Protocols

Standardized Testing Methodologies

The comparative data presented in this analysis were generated using standardized laboratory methodologies that enable reproducible assessment of antibacterial activity. The primary method employed in these studies was the agar dilution test, which involves incorporating serial dilutions of antibacterial agents into molten agar medium, which is then solidified in Petri dishes [2]. Inocula of test organisms are applied to the agar surfaces, and the minimum inhibitory concentration (MIC) is determined as the lowest concentration of antibiotic that completely inhibits visible growth after an appropriate incubation period.

For assessment of in vivo efficacy, studies typically employed experimentally induced infections in mouse models. These models included both systemic infections (e.g., septicemia) and urinary tract infections (specifically bladder-kidney infections) [5]. Animals were infected with standardized inocula of pathogenic bacteria and then treated with varying doses of the test antibiotics administered via predetermined routes (typically oral). Efficacy was evaluated based on protective dose calculations (e.g., PD50 - dose protecting 50% of animals from death in systemic infection models) or reduction in bacterial burden in target organs for localized infections.

Pharmacokinetic Study Protocols

Pharmacokinetic evaluations of this compound followed established experimental approaches. These studies typically involved administering the antibiotic to various animal species (including mice, rats, dogs, and monkeys) and humans via oral route, then collecting serial blood samples at predetermined time points [6]. Plasma or serum concentrations were determined using validated analytical methods, allowing calculation of key pharmacokinetic parameters including peak concentration (Cmax), time to peak concentration (Tmax), and area under the concentration-time curve (AUC).

Tissue distribution studies were conducted by measuring antibiotic concentrations in homogenized tissue samples from animals sacrificed at various time points after administration [6]. excretion profiles were determined by collecting urine and feces over specified periods and quantifying the antibiotic content. These comprehensive pharmacokinetic investigations provided the foundation for understanding the relationship between in vitro activity and in vivo efficacy for this compound.

The following workflow diagram illustrates the key methodological approaches used to generate the comparative data discussed in this review:

G A Experimental Assessment of Antibacterial Activity B In Vitro Methods A->B F In Vivo Methods A->F K Pharmacokinetic Studies A->K C Agar Dilution Test B->C D MIC Determination C->D E Inoculum Effect Evaluation D->E G Animal Infection Models F->G F->G H Systemic Infections G->H I Urinary Tract Infections G->I J Efficacy Assessment (PD50, Bacterial Reduction) H->J I->J L Absorption & Distribution K->L M Tissue Concentration Measurement L->M N Excretion Profiling M->N

Conclusion and Research Implications

The comprehensive analysis of experimental data demonstrates that while this compound and nalidixic acid share a common quinolone foundation, they exhibit distinct antibacterial profiles with clinically relevant differences. This compound generally demonstrates superior in vitro activity against Gram-negative bacteria, with notably lower MIC values compared to nalidixic acid [2]. A significant advantage of this compound is its activity against Pseudomonas aeruginosa, a pathogen typically resistant to nalidixic acid [2]. Additionally, the incomplete cross-resistance observed between these agents suggests differences in their interactions with bacterial targets that may be exploitable for overcoming resistance [1].

References

Pipemidic acid metal complexes vs standard drug efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison: Pipemidic Acid vs. Metal Complexes

Complex / Agent Tested Type of Activity & Test Organism/Cell Line Key Finding (vs. Standard this compound) Source

| [Ru(Pip-H)₃(Cl)₃]·6H₂O & [Ir(Pip-H)₃(Cl)₃]·6H₂O | Antibacterial (in vitro): • Gram-positive: S. aureus, S. epidermidis • Gram-negative: K. pneumoniae, E. coli | Showed enhanced antimicrobial activity against all tested bacterial strains. | [1] | | [Pt(Pip-NH₄)₂(Cl)₄] | Antibacterial (in vitro): Same strains as above. | Showed enhanced antimicrobial activity against all tested bacterial strains. | [1] | | Ru³⁺, Pt⁴⁺, Ir³⁺ Complexes | Anticancer (in vitro): • Human Breast Cancer (MCF-7) | All three complexes showed significant activity against the MCF-7 tumor cell line. | [1] | | Mg(II), Ca(II), Cr(II), etc. Complexes | Antibacterial (Disk Diffusion): Clinical isolates of Gram-positive and Gram-negative bacteria. | Both the standard drug and the complexes showed no antibacterial activity against the clinical isolates used in this study. | [2] | | Co(III) Complex Co(bipy)₂(ppa) | DNA Binding (in vitro): Calf-thymus (CT) DNA | The complex exhibits a strong DNA-binding affinity, potentially via intercalation, which may contribute to its biological activity. | [3] |

Experimental Protocols from the Literature

Here are the detailed methodologies from the key studies that reported enhanced efficacy, which you can use as a reference for designing your own experiments.

Synthesis of Ru³⁺, Pt⁴⁺, and Ir³⁺ Complexes [1]
  • Synthesis Procedure: A hot methanolic solution of this compound was added to an aqueous solution of the metal salt (RuCl₃, H₂PtCl₆·6H₂O, or IrCl₃·xH₂O). The reaction mixture was refluxed for 1-2 hours at 70–80 °C. The resulting solution was filtered and left for slow evaporation, yielding microcrystalline products.
  • Antibacterial Assay: The complexes were assessed in vitro against Gram-positive and Gram-negative bacteria. The specific method (e.g., disk diffusion or MIC determination) was not detailed in the abstract, but the results indicated biological enhancement.
  • Anticancer Assay: The complexes were evaluated against the human breast cancer cell line (MCF-7) in vitro.
DNA-Binding Studies of Co(III) Complex [3]
  • DNA Interaction: The affinity of the Co(III) complex for calf-thymus DNA was monitored using multiple techniques:
    • UV-Vis Spectroscopy: To determine the DNA-binding constant (Kb).
    • Viscosity Measurements: To assess changes in DNA helix length, supporting the intercalation binding mode.
    • Competitive Studies with Ethidium Bromide (EB): Fluorescence emission spectroscopy was used to investigate if the complex could displace EB, a classic DNA intercalator.

Workflow for Evaluating Metal Complex Efficacy

The following diagram outlines a general experimental workflow for synthesizing and testing this compound metal complexes, based on the methodologies from the cited studies:

cluster_synth Synthesis Phase cluster_char Characterization Phase cluster_bio Bioactivity Phase start Start: Research Objective step1 Synthesis of Metal Complexes start->step1 a1 Dissolve this compound in Methanol/DMF step1->a1 step2 Purification & Characterization b1 Elemental Analysis (CHN) step2->b1 step3 Biological Activity Testing c1 Antibacterial Assays (e.g., Disk Diffusion, MIC) step3->c1 step4 Data Analysis & Comparison end Conclusion on Efficacy step4->end a2 Add Aqueous Solution of Metal Salt a1->a2 a3 Reflux Reaction (70-80°C for 1-3 hours) a2->a3 a3->step2 b2 Spectroscopy (FT-IR, UV-Vis, NMR) b1->b2 b3 Thermal Analysis (TGA) b2->b3 b4 Morphology (XRD, TEM, SEM) b3->b4 b4->step3 c2 Anticancer Assays (e.g., MTT on MCF-7 cells) c1->c2 c3 Mechanistic Studies (e.g., DNA Binding) c2->c3 c3->step4

Key Insights and Inconsistencies

When interpreting the data, please consider the following critical points:

  • Conflicting Antibacterial Results: The most current search result shows that this compound and its complexes with common essential metals exhibited no activity against the clinical isolates tested in their study [2]. This directly contrasts with the enhanced activity reported for Ru, Pt, and Ir complexes in an earlier paper [1]. This highlights that efficacy is highly dependent on the specific metal ion, bacterial strain, and experimental conditions.
  • Activity is Metal-Dependent: The enhancement in efficacy is not universal. The choice of metal ion is critical, with certain transition and platinum group metals showing more promise than others [1] [4].
  • Potential Multi-Targeting Effects: The observed biological enhancement may stem from more than one mechanism. In addition to the original drug's action, metal complexes can exhibit modified cell penetration, different interaction with DNA [3] [5], or even entirely new modes of action like anticancer cytotoxicity [1].

References

Pipemidic acid vs other quinolones therapeutic efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Clinical Efficacy: Data Overview

The table below summarizes key findings from clinical trials comparing pipemidic acid with other quinolones.

Comparison Drug Infection Type Key Efficacy Findings Study Details
Norfloxacin [1] Complicated UTI Microbiological Cure: Norfloxacin: 73% (19/26) vs. This compound: 41% (16/39). Failures/relapses significantly lower with Norfloxacin. Randomized clinical trial, 7-day treatment (400 mg bid). Evaluation at 5 weeks post-therapy.
Ofloxacin [2] Upper & Lower UTI Ofloxacin superior both clinically and bacteriologically to this compound and co-trimoxazole. Study of 116 hospitalized patients.
Various (Norfloxacin, Ofloxacin) [3] Urinary Tract Infections Norfloxacin and ofloxacin were preferable to this compound and cinoxacin, causing fewer side-effects. Comparison across 40 cases of urinary infections.
Levofloxacin [4] Prophylaxis in Prostate Biopsy Febrile UTI Rate: This compound-based: 3.7% vs. Levofloxacin: 1.0%. Levofloxacin significantly more effective. Retrospective review of 3,694 patients. This compound given for 3 days vs. single-dose Levofloxacin.

Detailed Experimental Protocols

For reliable and reproducible results, the cited studies employed specific and rigorous methodologies.

Clinical Trial: Norfloxacin vs. This compound for Complicated UTI [1]

This study provides a clear example of a comparative clinical trial design.

start Patient Population: 65 patients with complicated UTIs caused by pathogens susceptible to both study drugs randomize Random Allocation start->randomize groupA Group A: Norfloxacin 400 mg, twice daily randomize->groupA groupB Group B: This compound 400 mg, twice daily randomize->groupB treatment Treatment Duration: 7 days groupA->treatment groupB->treatment eval Primary Efficacy Evaluation: Microbiological cure rate assessed 5 weeks after completion of therapy treatment->eval

Retrospective Study: Prophylaxis in Prostate Biopsy [4]

This study compared two different antibiotic regimens used over two time periods. The workflow for data analysis is outlined below.

data Retrospective Data Collection (Medical Records of 3,694 patients) group1 Group A (2002-2004): This compound 500 mg bid for 3 days ± intravenous Cefazolin data->group1 group2 Group B (2005-2009): Single-dose Levofloxacin 500 mg 1 hour before biopsy data->group2 outcome Primary Outcome: Rate of Febrile Urinary Tract Infection (fUTI) group1->outcome group2->outcome analysis Statistical Analysis: Chi-square, logistic regression outcome->analysis

Drug Profile and Clinical Context

  • This compound's Role: this compound is a first-generation quinolone antibacterial agent with activity against various Gram-negative bacteria [5] [6]. It is considered an older agent and is largely superseded by newer, more potent fluoroquinolones [5].
  • Safety Profile: A general comparison noted that norfloxacin and ofloxacin were preferable to this compound and cinoxacin because they caused fewer side-effects [3]. Modern fluoroquinolones as a class carry FDA and EMA safety warnings concerning potential severe adverse effects, which has led to restrictions on their use [5].

References

Pipemidic acid vs cephalexin ampicillin carbenicillin activity

Author: Smolecule Technical Support Team. Date: February 2026

Antibacterial Activity Comparison

Antibiotic Class Primary Spectrum Key Strengths (from studies) Notable Limitations (from studies)

| Pipemidic Acid [1] [2] | Quinolone | Gram-negative, some Gram-positive | • Superior activity to older quinolones (nalidixic, piromidic acid) • Significant activity against Pseudomonas aeruginosa • Active against some bacteria resistant to nalidixic/piromidic acids [1] [2] | • Less active than Gentamicin against P. aeruginosa • Activity affected by inoculum size [1] [2] | | Cephalexin [3] [4] [5] | Cephalosporin (1st Gen) | Gram-positive, some Gram-negative | • Effective in streptococcal and staphylococcal systemic infections [5] • Equally effective as ampicillin in urinary tract infections (UTIs) [3] [4] | Primarily used against Gram-positive bacteria; less reliable for Gram-negative coverage. | | Ampicillin [3] [4] [5] | Penicillin | Broad-spectrum | • Effective in streptococcal systemic infections [5] • Equally effective as cephalexin in UTIs [3] [4] | • Shows inferior activity to this compound in some experimental infections [1] • Susceptible to beta-lactamase inactivation. | | Carbenicillin [4] | Penicillin | Broad-spectrum (including P. aeruginosa) | • As effective as ampicillin and cephalexin in treating UTIs [4] | • Shows inferior activity to this compound in some experimental infections [1] • Susceptible to beta-lactamase inactivation. |


Experimental Data and Protocols

The comparative data primarily comes from standardized experimental models conducted in the 1970s. Here is a summary of the key methodologies and findings.

Key Experimental Models

The foundational studies for this comparison used the following in vivo and in vitro protocols:

  • In Vivo Systemic Infection Model (Mice): Mice were intravenously infected with a lethal dose of a pathogen (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa). Antibiotics were administered orally starting 1 hour post-infection, with survival rates monitored over several days to determine therapeutic efficacy [1].
  • In Vivo Localized Infection Model (Mice): Mice were subcutaneously infected with a bacterial culture to create a local abscess. The efficacy of oral antibiotics was evaluated by measuring the reduction in bacterial counts within the abscess tissue after several days of treatment [1].
  • In Vitro Susceptibility Testing: The Minimum Inhibitory Concentration (MIC) of each antibiotic was determined against a panel of clinical bacterial isolates using standard broth dilution or agar diffusion methods [2].

The workflow below illustrates the design of the key mouse model study that generated much of the comparative data.

Start Start: Experimental Infection in Mice ModelType Infection Model Type Start->ModelType Systemic Systemic Infection (IV injection) ModelType->Systemic Localized Localized Abscess (SC injection) ModelType->Localized Treatment Oral Antibiotic Treatment Systemic->Treatment Localized->Treatment Evaluation Outcome Evaluation Treatment->Evaluation Survival Survival Rate Evaluation->Survival BacterialCount Bacterial Count in Abscess Evaluation->BacterialCount

Summary of Comparative Findings
  • This compound vs. older quinolones: In both systemic and localized mouse infection models, this compound demonstrated greater therapeutic activity than piromidic acid and nalidixic acid. Notably, it was effective against Pseudomonas aeruginosa and some bacterial strains that were resistant to the other two quinolones [1].
  • This compound vs. beta-lactams: In the same mouse models, the therapeutic results with this compound were generally superior to those achieved with oral cephalexin, ampicillin, and carbenicillin [1].
  • This compound vs. Gentamicin: Gentamicin, administered subcutaneously, was more active than oral or subcutaneous this compound against P. aeruginosa infections. This highlights that parenteral administration of a potent aminoglycoside was more effective for this difficult-to-treat pathogen [1].
  • Cephalexin vs. Ampicillin: In a double-blind clinical trial for human urinary tract infections, cephalexin and ampicillin were found to be equally effective, with no statistically significant difference in cure rates [3] [4].

Key Considerations for Researchers

  • Mechanism of Action: The antibiotics compared belong to different classes. This compound is a quinolone that inhibits bacterial DNA gyrase [6], while cephalexin, ampicillin, and carbenicillin are beta-lactams that inhibit cell wall synthesis [7]. This fundamental difference explains the varying activity spectra and cross-resistance profiles.
  • Historical Context: The most direct comparative data is from the 1970s. Antibiotic resistance landscapes have shifted dramatically since then, so these findings may not predict current efficacy. Modern antibiotic selection should be guided by up-to-date local susceptibility data.
  • Stability in Research: For in vitro work, note that carbenicillin is more stable than ampicillin in growth media, leading to fewer satellite colonies in selection experiments [7].

References

Pipemidic acid analgesic effect comparison phenazopyridine diclofenac

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Study & Outcomes

The core data comes from a double-blinded randomized controlled trial specifically designed to evaluate these drugs for post-operative pain following endoscopic urological surgery [1].

  • Objective: To evaluate the analgesic effect, side effects, and safety of the drugs following an endoscopic urological procedure [1].
  • Population: 80 patients who underwent various endoscopic urological surgeries (such as URS, TURP, and JJ stent removal) [1].
  • Groups & Dosage: Patients were divided into four groups and received one of the following regimens for 4 days [1]:
    • Group A (Pipemidic Acid): 400 mg, twice daily.
    • Group B (Phenazopyridine HCl): 200 mg, three times daily.
    • Group C (Sodium Diclofenac): 50 mg, twice daily.
    • Group D (Control): Placebo, three times daily.
  • Primary Outcome Measure: Pain was assessed using the Visual Analog Scale (VAS) over a 7-day follow-up period [1].
  • Statistical Analysis: Association between variables was assessed using Cramers V and the Kruskal-Wallis test [1].
Summary of Key Efficacy Results

The table below summarizes the primary findings from the clinical trial:

Analgesic Agent Reported Analgesic Efficacy (vs. Control) Comparative Efficacy (Head-to-Head)
This compound VAS score was significantly lower than the control group (p<0.05) [1]. Demonstrated a more favorable analgesic effect than both Phenazopyridine and Diclofenac (p<0.05) [1].
Phenazopyridine HCl VAS score was significantly lower than the control group (p<0.05) [1]. No significant difference in effect compared to Diclofenac (p>0.05) [1].
Sodium Diclofenac VAS score was significantly lower than the control group (p<0.05) [1]. No significant difference in effect compared to Phenazopyridine (p>0.05) [1].

The study concluded that This compound had a superior analgesic effect compared to Phenazopyridine HCl and Sodium Diclofenac in this specific post-surgical context [1] [2]. No serious side effects were reported in any of the groups [1].

Mechanisms of Action & Drug Profiles

The three drugs have distinct pharmacological profiles, which underlie their different applications and mechanisms for pain relief.

G PYA This compound (Secondary Effect) M1 Local Analgesic Effect on Urinary Mucosa PHP Phenazopyridine HCl PHP->M1 DCF Diclofenac Sodium M2 Inhibition of COX-1 & COX-2 Enzymes DCF->M2 A1 Relieves pain, burning, urgency, frequency [3] M1->A1 A2 Reduces inflammation & associated pain [4] [5] M2->A2

The diagram above illustrates the different pathways through which these drugs exert their effects:

  • Phenazopyridine HCl is a urinary tract-specific analgesic. Its exact mechanism is not fully defined, but it is hypothesized to exert a local analgesic effect on the urinary tract mucosa, possibly by inhibiting mechano-sensitive nerve fibers in the bladder [3].
  • Diclofenac Sodium is a classic non-steroidal anti-inflammatory drug (NSAID). It provides analgesia by systemically inhibiting cyclooxygenase (COX-1 and COX-2) enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain [4] [5].
  • This compound is primarily known as an antibacterial agent of the quinolone class [6]. The finding that it demonstrated a superior analgesic effect in the cited study suggests a potentially beneficial secondary activity, though its specific mechanism for pain relief in this urological context is not detailed in the available search results [1].

Key Considerations for Researchers

  • Scope of Application: The superior performance of this compound was observed in a very specific clinical scenario—pain following endoscopic urological surgery. The applicability of these results to other types of pain (e.g., musculoskeletal, headache) or even to uncomplicated urinary tract infections (UTIs) is not established. Phenazopyridine is typically used for short-term (e.g., 2 days) symptom relief in UTIs while antibiotics take effect [3].
  • Safety Profiles: While the study reported no serious side effects, the known safety profiles of these drugs differ. Diclofenac, as an NSAID, carries risks of gastrointestinal, cardiovascular, and renal adverse effects, especially with long-term use [4] [5]. Phenazopyridine is generally well-tolerated but can cause harmless orange-red discoloration of urine and, rarely, methemoglobinemia [3].

This analysis provides a foundational comparison based on a single, relevant clinical study. For a comprehensive drug development perspective, further research into the mechanistic basis of this compound's analgesic effect and larger-scale trials would be highly valuable.

References

Pipemidic acid clinical trial results validation

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy Comparison for UTIs

Indication Comparator Drug Trial Design Pipemidic Acid (PA) Efficacy Comparator Efficacy Key Finding
Complicated UTIs [1] Norfloxacin (NOR) 7-day treatment; 5-week follow-up 41% microbiological cure (16/39 patients) 73% microbiological cure (19/26 patients) NOR significantly more effective than PA (p < 0.05).
Uncomplicated UTIs [2] Nitrofurantoin 10-day treatment No statistical difference in clinical or microbiological response No statistical difference in clinical or microbiological response PA is a satisfactory and effective alternative to nitrofurantoin.

Antibacterial Activity Profile

Antibacterial Aspect Profile of this compound
Spectrum of Activity [3] [4] Active against Gram-negative bacteria (e.g., E. coli, Proteus, Klebsiella, Pseudomonas aeruginosa); less active against Gram-positive bacteria (e.g., Staphylococcus aureus).
Mechanism of Action [5] Inhibits bacterial DNA synthesis by blocking class II topoisomerases (DNA gyrase) and topoisomerase I. Considered a bactericidal agent.
Compared to Newer Quinolones [1] [3] Norfloxacin (a fluoroquinolone) demonstrated broader antibacterial spectrum and greater efficacy. The C-6 fluorine substitution in fluoroquinolones confers enhanced intrinsic activity.

Experimental Protocol Details

For a reliable validation of clinical trial results, understanding the core methodologies used in these studies is essential.

  • Clinical Trial Design for UTI Efficacy: The trials for both complicated and uncomplicated UTIs followed a standard design [1] [2].

    • Patient Allocation: Patients with confirmed UTIs were randomly allocated to treatment groups.
    • Dosage Regimen: The typical dosage for this compound was 400 mg twice daily for 7 to 10 days.
    • Efficacy Evaluation: The primary outcome was microbiological cure, determined by urine cultures. For complicated UTIs, this was assessed at a follow-up visit 5 weeks after therapy completion [1]. For uncomplicated UTIs, cultures were done pre- and post-treatment (e.g., on day 10) [2].
  • In Vitro Antimicrobial Activity Testing: The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent [5].

    • Procedure: Serial dilutions of the antibiotic are prepared in a liquid growth medium dispensed in microtiter plates. Each well is inoculated with a standardized number of test bacteria.
    • Incubation & Analysis: The plates are incubated, and the MIC is determined. The MIC is the lowest concentration of antibiotic that prevents visible bacterial growth. This method was used to evaluate the high activity of new this compound derivatives [5].

Mechanism of Action & Clinical Validation Workflow

This compound, as a quinolone antibiotic, targets bacterial DNA replication. The following diagram illustrates its mechanism and how its clinical efficacy is validated.

pipeline cluster_moa Mechanism of Action (Cellular Level) cluster_trial Clinical Validation (Patient Level) Penetration This compound Enters Bacterial Cell Target Binds to & Inhibits DNA Gyrase (Topoisomerase II) and Topoisomerase IV Penetration->Target Effect Blocks DNA Replication and Transcription Target->Effect Outcome Bacterial Cell Death (Bactericidal) Effect->Outcome Design Randomized Controlled Trial Treatment Administration of This compound vs. Comparator Design->Treatment Evaluation Microbiological Assessment (Urine Culture) Treatment->Evaluation Result Efficacy Outcome: Cure / Failure / Relapse Evaluation->Result

Key Insights for Researchers

  • Context of Use is Critical: this compound may be a suitable option for uncomplicated UTIs, but its efficacy is significantly lower than newer agents like norfloxacin for complicated infections [1]. This highlights the importance of patient stratification in trial design and clinical practice.
  • Overcoming Resistance through Derivatization: Research into synthesizing new this compound derivatives via the Mannich reaction shows promise. These derivatives have demonstrated significantly lower Minimum Inhibitory Concentrations (MICs) against key pathogens like E. coli and Proteus mirabilis compared to the parent compound and standard antibiotics [5]. This represents a potential pathway to enhance potency and overcome resistance.
  • Consideration of Drug-Metal Interactions: The formation of complexes between this compound and essential metal ions (e.g., Mg²⁺, Ca²⁺, Zn²⁺) can impact its gastrointestinal absorption and potentially lead to therapeutic failure [4]. This is a crucial pharmacokinetic factor to consider in trial design, especially in populations taking mineral supplements.

References

Pipemidic acid antimicrobial stewardship outcomes vs broad-spectrum antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

At a Glance: Pipemidic Acid vs. Broad-Spectrum Antibiotics

This table summarizes the core characteristics of this compound in contrast to typical broad-spectrum agents, based on the information available.

Feature This compound Typical Broad-Spectrum Antibiotics
Antibiotic Class Pyridopyrimidine / Quinolone derivative [1] [2] Multiple (e.g., Carbapenems, Fluoroquinolones, later-generation Cephalosporins) [3] [4]
Spectrum of Activity Primarily Gram-negative bacteria (e.g., E. coli, P. aeruginosa); some Gram-positive activity [2] Both Gram-positive and Gram-negative bacteria [4]
Mechanism of Action Inhibits bacterial DNA gyrase [2] Varies by class; targets cell wall, protein synthesis, or nucleic acids [3]
Primary Indications Uncomplicated urinary tract infections (UTIs), intestinal/biliary tract infections [1] [2] Empiric therapy for severe/unknown infections; nosocomial infections; immunocompromised patients [3] [4]
Role in Stewardship Targeted therapy for susceptible Gram-negative UTIs; potential to reduce use of broader agents [1] Empiric therapy; essential for critical cases but prone to overuse, driving resistance [5] [6]
Key Risk/Consideration Limited spectrum may be inappropriate for mixed or severe infections without confirmed pathogen. Significant disruption of normal microbiome, increasing risk of secondary infections like C. difficile and antimicrobial resistance (AMR) [3] [4] [5]

Mechanisms and Stewardship Context

This compound: A Targeted Agent

This compound is a bacterial DNA gyrase inhibitor, which blocks the supercoiling of bacterial DNA, thereby preventing bacterial replication [2]. Its well-defined spectrum makes it a candidate for targeted therapy in confirmed Gram-negative infections, a core principle of antimicrobial stewardship. Its use helps preserve broader-spectrum antibiotics [1].

The Broad-Spectrum Dilemma

Broad-spectrum antibiotics are crucial in modern medicine but pose a significant stewardship challenge [5].

  • Overuse and Resistance: The World Health Organization (WHO) reports that only about 52% of antibiotic use globally consists of "Access" drugs (narrow-spectrum), while 45% are "Watch" drugs (broader-spectrum), which are more likely to drive resistance [5].
  • Microbiome Damage: By attacking a wide range of bacteria, they disrupt the body's normal flora, increasing the risk of secondary infections like C. difficile and candidiasis [3] [4].

Visualizing the Stewardship Trade-Off

The core dilemma in choosing an empiric antibiotic is balancing patient safety against the long-term threat of resistance. The diagram below illustrates this decision pathway.

stewardship_decision Empiric Antibiotic Decision Flow Start Patient Presents with Suspected Bacterial Infection Decision1 Choose Empiric Antibiotic Strategy Start->Decision1 Narrow Narrow-Spectrum (e.g., this compound for UTI) Decision1->Narrow Broad Broad-Spectrum (e.g., Carbapenem) Decision1->Broad Outcome1 Outcome: Susceptible Pathogen Narrow->Outcome1 Outcome2 Outcome: Resistant Pathogen Narrow->Outcome2 Broad->Outcome1 Broad->Outcome2 ProsNarrow1 Lower selection pressure for resistance Preserves normal microbiome Outcome1->ProsNarrow1 Pathogen is Susceptible ProsNarrow2 Clinical Cure Outcome1->ProsNarrow2 Treat with Narrow Agent ProsBroad2 Clinical Cure Outcome1->ProsBroad2 Treat with Broad Agent ConsBroad ✗ Higher selection pressure for resistance ✗ Disrupts normal microbiome Outcome1->ConsBroad Pathogen was Susceptible ConsNarrow ✗ Risk of clinical failure and worse patient outcome Outcome2->ConsNarrow Pathogen is Resistant ProsBroad1 Higher likelihood of covering the pathogen Outcome2->ProsBroad1 Pathogen is Resistant

This diagram illustrates the clinical decision pathway and consequences of choosing narrow versus broad-spectrum empiric antibiotics.

A 2024 modeling study on E. coli bacteremia quantified this trade-off, finding that while empiric use of narrower-spectrum agents reduced future resistance to broader drugs, it also led to higher initial mortality compared to starting with broader agents [6]. This underscores the critical need for rapid diagnostics to guide therapy.

Research and Development Context

The challenge of antibiotic resistance has spurred research into novel discovery platforms. One advanced approach focuses on inhibiting essential protein-protein interactions (PPIs) within bacteria, such as the interaction between the β' subunit and σ70 factor of RNA polymerase [7]. The optimized workflow below illustrates this modern discovery process.

workflow Novel Antibiotic Discovery Workflow Step1 1. In Vivo yBRET Primary Screen Hits Initial Hits Step1->Hits Counterscreens for cell permeability & eukaryotic toxicity Step2 2. In Vitro Competitive ELISA ValHits Validated PPI Inhibitors Step2->ValHits Confirms target engagement in vitro Step3 3. Bacterial Growth Inhibition Assay AntiHits Compounds with Antibacterial Activity Step3->AntiHits Tests actual antibacterial effect Step4 4. In-Depth Hit Characterization Lib Compound Library (5,360 molecules) Lib->Step1 Hits->Step2 ValHits->Step3 AntiHits->Step4 Leads Lead Candidates (MIC as low as 0.87 μM)

This diagram outlines a modern, efficient workflow for discovering new antibiotics, which identifies compounds that inhibit bacterial growth at very low concentrations [7].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-2.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

303.13313942 Da

Monoisotopic Mass

303.13313942 Da

Heavy Atom Count

22

LogP

-2.15 (LogP)
-2.15

Appearance

Solid powder

Melting Point

253 - 255 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LT12J5HVR8

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (97.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (97.5%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pipemidic Acid is a pyridopyrimidine antibiotic derivative of piromidic acid with activity against gram-negative bacteria, as well as some gram-positive bacteria. Pipemidic acid exhibits greater activity than piromidic acid or nalidixic acid and shows moderate activity against bacteria that are resistant to piromidic acid and nalidixic acid.

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01M - Quinolone antibacterials
J01MB - Other quinolones
J01MB04 - Pipemidic acid

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

51940-44-4

Wikipedia

Pipemidic_acid

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
1: Iacovino R, Rapuano F, Caso JV, Russo A, Lavorgna M, Russo C, Isidori M, Russo L, Malgieri G, Isernia C. β-Cyclodextrin inclusion complex to improve physicochemical properties of pipemidic acid: characterization and bioactivity evaluation. Int J Mol Sci. 2013 Jun 25;14(7):13022-41. doi: 10.3390/ijms140713022. PubMed PMID: 23799358; PubMed Central PMCID: PMC3742172.
2: Hoeglund AB, Bostic HE, Howard AL, Wanjala IW, Best MD, Baker DL, Parrill AL. Optimization of a pipemidic acid autotaxin inhibitor. J Med Chem. 2010 Feb 11;53(3):1056-66. doi: 10.1021/jm9012328. PubMed PMID: 20041668.
3: van Oosterom RA, Hartman EG. Pipemidic acid, a new treatment for recurrent urinary tract infection in small animals. Vet Q. 1986 Jan;8(1):2-5. PubMed PMID: 3515744.
4: Yuri P, Ali Z, Rasyid N, Birowo P. Effects of Pipemidic Acid, Phenazopyridine HCL and Sodium Diclofenac on Pain Perception Following Endoscopic Urological Surgery: Double-blinded Randomized-Controlled Trial. Acta Med Indones. 2016 Jul;48(3):184-192. PubMed PMID: 27840352.
5: Grimm H. Criteria for the interpretation of the pipemidic acid agar diffusion test by the Kirby-Bauer method. Arzneimittelforschung. 1983;33(7):913-5. PubMed PMID: 6414487.
6: Ito H, Inoue M, Morikawa M, Tsuboi M, Oka K. Determination of pipemidic acid in plasma by normal-phase high-pressure liquid chromatography. Antimicrob Agents Chemother. 1985 Aug;28(2):192-4. PubMed PMID: 3834829; PubMed Central PMCID: PMC180217.
7: Tatsumi H, Senda H, Yatera S, Takemoto Y, Yamayoshi M, Ohnishi K. Toxicological studies on pipemidic acid. V. Effect on diarthrodial joints of experimental animals. J Toxicol Sci. 1978 Nov;3(4):357-67. PubMed PMID: 105148.
8: Liu C, Zhao H, Jin L. [Study of the fluorescence of terbium-pipemidic acid system and the determination of pipemidic acid in urine and serum]. Guang Pu Xue Yu Guang Pu Fen Xi. 1999 Jun;19(3):447-9. Chinese. PubMed PMID: 15819087.
9: Andrjuhin MI, Motin PI, Pul'bere SA, Israfilov MN. [REHABILITATION OF PATIENTS WITH URIC ACID AND MIXED UROLITHIASIS]. Urologiia. 2015 Jan-Feb;(1):4-7. Russian. PubMed PMID: 26094378.
10: Zinner S. Fosfomycin trometamol versus pipemidic acid in the treatment of bacteriuria in pregnancy. Chemotherapy. 1990;36 Suppl 1:50-2. PubMed PMID: 2085991.
11: Brogard JM, Comte F, Lavillaureix J. Comparative pharmacokinetic profiles of cinoxacin and pipemidic acid in humans. Eur J Drug Metab Pharmacokinet. 1983 Jul-Sep;8(3):251-9. PubMed PMID: 6653617.
12: Schulman C, Chantrie M, Mattelaer J, de Wilde T, Frens PH, Cabri C, Poels R. [Pipemidic acid in the prevention of recurring cystitis in women]. Ann Urol (Paris). 1987;21(6):438-42. French. PubMed PMID: 3435065.
13: Lazarević A, Vuleta G, Stupar M, Primorac M. Examination of the release of pipemidic acid from vaginal suppositories. Pharmazie. 1987 Nov;42(11):742. PubMed PMID: 3438341.
14: Männistö P, Solkinen A, Mäntylä R, Gordin A, Salo H, Hänninen U, Niinistö L. Pharmacokinetics of pipemidic acid in healthy middle-aged volunteers and elderly patients with renal insufficiency. Xenobiotica. 1984 Apr;14(4):339-47. PubMed PMID: 6464503.
15: Heessen FW, Muytjens HL. In vitro activities of ciprofloxacin, norfloxacin, pipemidic acid, cinoxacin, and nalidixic acid against Chlamydia trachomatis. Antimicrob Agents Chemother. 1984 Jan;25(1):123-4. PubMed PMID: 6230988; PubMed Central PMCID: PMC185448.
16: Sun H, Li L, Su M. Simultaneous determination of proline and pipemidic acid in human urine by capillary electrophoresis with electrochemiluminescence detection. J Clin Lab Anal. 2010;24(5):327-33. doi: 10.1002/jcla.20284. PubMed PMID: 20872568.
17: Traub WH. Incomplete cross-resistance of nalidixic and pipemidic acid-resistant variants of Serratia marcescens against ciprofloxacin, enoxacin, and norfloxacin. Chemotherapy. 1985;31(1):34-9. PubMed PMID: 3156026.
18: Azanza Perea JR, Honorato Pérez JM, Cuena Boy R. [Pipemidic acid]. Rev Med Univ Navarra. 1982 Jun;26(2):55-6. Spanish. PubMed PMID: 7178752.
19: Kurobe N, Nakamura S, Shimizu M. Metabolites of pipemidic acid in human urine. Xenobiotica. 1980 Jan;10(1):37-46. PubMed PMID: 7385914.
20: Obana Y, Nishino T. In vivo activity of ciprofloxacin, ofloxacin, norfloxacin and pipemidic acid against Escherichia coli infections in mice. Drugs Exp Clin Res. 1989;15(2):53-8. PubMed PMID: 2661182.

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